1-Ethyl-3-methylimidazolium Iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCDTXBZKMPBB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049281 | |
| Record name | 1-Ethyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35935-34-3 | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35935-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methylimidazolium iodide ([EMIm]I) is an ionic liquid that has garnered significant interest across various scientific disciplines, including materials science and organic synthesis. Its unique set of physicochemical properties, such as its thermal stability and solubility profile, make it a versatile compound with applications ranging from electrolytes in energy storage devices to a solvent in chemical reactions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of [EMIm]I, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and for designing experiments and processes involving this ionic liquid.
| General Properties | |
| CAS Number | 35935-34-3[1][2] |
| Molecular Formula | C6H11IN2[1][2] |
| Molecular Weight | 238.07 g/mol [1][2] |
| Appearance | White to slight-yellow solid[1] |
| Thermal Properties | |
| Melting Point | 79 °C |
| Decomposition Temperature (Onset) | 249(5) °C (at a heating rate of 1 K min−1) |
| Physical Properties | |
| Density | 1.63 g/cm³[3] |
| Solubility | |
| Soluble in | Polar solvents such as water, dichloromethane, ethanol, and acetonitrile[1] |
| Insoluble in | Non-polar solvents like ethyl acetate (B1210297) and ether[1] |
Note on Viscosity and Ionic Conductivity: Extensive literature searches did not yield specific temperature-dependent viscosity and ionic conductivity data for pure this compound. However, studies on similar 1-alkyl-3-methylimidazolium iodide compounds indicate that viscosity generally decreases with increasing temperature, while ionic conductivity increases.[4] For instance, the viscosity of 1-butyl-3-methylimidazolium iodide is significantly higher than that of shorter-chain alkyl derivatives and decreases sharply with a rise in temperature.[4] It is reasonable to infer a similar trend for this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of ionic liquids. Below are protocols for the synthesis of [EMIm]I and the characterization of its key properties.
Synthesis of this compound
This compound can be synthesized via the quaternization of 1-methylimidazole (B24206) with ethyl iodide.[3]
Materials:
-
1-methylimidazole
-
Ethyl iodide
-
Ethyl acetate (for washing)
-
Anhydrous ether (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of ethyl iodide.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for a duration ranging from several hours to a few days to ensure complete reaction.[5] Microwave irradiation can also be employed to significantly reduce the reaction time.[5]
-
Upon completion of the reaction, the resulting product is often a viscous liquid or a solid.
-
The crude product is washed multiple times with a non-polar solvent such as ethyl acetate to remove any unreacted starting materials.[5]
-
The purified ionic liquid can be precipitated by the addition of a solvent in which it is insoluble, such as anhydrous ether.
-
The resulting solid is collected by filtration and dried under vacuum to remove any residual solvents.
Purification: For high-purity applications, recrystallization or column chromatography can be employed.[3] A common purification method involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile) and then inducing crystallization by the addition of a less polar solvent or by cooling.
Characterization Methodologies
Density Measurement: The density of ionic liquids can be accurately determined using a vibrating U-tube densimeter. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density of the liquid. The temperature of the sample should be precisely controlled during the measurement. Alternatively, a pycnometer can be used for a more classical determination of density.
Melting Point Determination (Differential Scanning Calorimetry - DSC): DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.
-
A small, accurately weighed sample of the ionic liquid is hermetically sealed in an aluminum pan.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow to the sample and reference is recorded as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting transition.
Thermal Stability (Thermogravimetric Analysis - TGA): TGA measures the change in mass of a sample as a function of temperature or time.
-
A small amount of the ionic liquid is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored.
-
The decomposition temperature is typically reported as the onset temperature at which significant mass loss begins.
Viscosity Measurement: The viscosity of ionic liquids can be measured using a variety of viscometers. A common method involves a temperature-controlled rotational viscometer with a cone-plate or parallel-plate geometry. For less viscous ionic liquids, a capillary viscometer, such as an Ubbelohde viscometer, can be used. Measurements should be performed over a range of temperatures to understand the temperature dependence of viscosity.
Ionic Conductivity Measurement: The ionic conductivity is measured using a conductivity meter equipped with a probe.
-
The conductivity cell is calibrated using standard solutions of known conductivity.
-
The ionic liquid is placed in a temperature-controlled vessel.
-
The conductivity probe is immersed in the ionic liquid, ensuring no air bubbles are trapped between the electrodes.
-
The conductivity is measured at various temperatures to determine its temperature dependence.
Visualizations
Synthesis of this compound
Caption: Reaction pathway for the synthesis of [EMIm]I.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for characterizing [EMIm]I properties.
References
An In-depth Technical Guide to the Synthesis and Purification of 1-Ethyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1-Ethyl-3-methylimidazolium (B1214524) Iodide (EMIM-I), a versatile ionic liquid with applications in catalysis, electrochemistry, and as a green solvent. This document details experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the workflows for enhanced clarity.
Synthesis of 1-Ethyl-3-methylimidazolium Iodide
The most common and straightforward method for synthesizing this compound is through a quaternization reaction. This bimolecular nucleophilic substitution (SN2) reaction involves the alkylation of 1-methylimidazole (B24206) with ethyl iodide.
Principal Synthesis Pathway: Quaternization
The synthesis of EMIM-I is typically achieved by the direct reaction of 1-methylimidazole with ethyl iodide. The reaction can be conducted with or without a solvent and may be accelerated using microwave irradiation.
Experimental Protocol: Conventional Heating
This protocol is adapted from a standard laboratory procedure for the synthesis of imidazolium-based ionic liquids.
Materials:
-
1-methylimidazole
-
Ethyl iodide
-
Solvent (e.g., toluene (B28343), acetonitrile, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place equimolar amounts of 1-methylimidazole and ethyl iodide. While the reaction can be performed neat, a solvent like toluene can be used.
-
The reaction mixture is stirred and heated. The reaction progress can be monitored by TLC.
-
For a solvent-free approach, heat the mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 2 hours) under an inert atmosphere.
-
After the reaction is complete, the resulting product is a crude form of this compound, which may be a viscous liquid or a solid.
Alternative Synthesis: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce the reaction time for the synthesis of imidazolium-based ionic liquids.
Procedure:
-
Combine 1-methylimidazole and ethyl iodide in a microwave-safe reaction vessel.
-
The mixture is subjected to microwave irradiation (e.g., 300 watts) for a short duration, typically in the range of minutes.
-
The reaction progress should be monitored to avoid excessive pressure buildup.
Alternative Synthesis: Anion Metathesis
EMIM-I can also be prepared via an anion exchange reaction from another 1-ethyl-3-methylimidazolium salt, such as the chloride or bromide salt.[1]
Procedure:
-
Dissolve 1-ethyl-3-methylimidazolium chloride in a suitable solvent like methanol.
-
Add a solution of a metal iodide salt (e.g., silver iodide).
-
The precipitation of the metal chloride (e.g., silver chloride) drives the reaction forward.
-
The precipitate is removed by filtration, and the solvent is evaporated to yield the desired iodide salt.
Quantitative Data for Synthesis
| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 1-Methylimidazole, Ethyl Iodide | Toluene | Reflux | 24 h | Not Specified | - |
| Solvent-Free Heating | 1-Methylimidazole, Diethyl Sulfate* | None | 50 | 2 h | 97.39 | [2] |
| Microwave-Assisted | 1-Methylimidazole, Perfluoro-1-iodohexane** | Toluene | Reflux | 30 min | Not Specified | [3] |
*Note: Data for a similar synthesis of 1-Ethyl-3-methylimidazolium Ethyl Sulfate is included for yield comparison as specific yield data for the iodide under these exact conditions was not available in the searched literature. **Note: Data for a similar microwave-assisted synthesis of a fluorinated imidazolium (B1220033) iodide.
Purification of this compound
Purification is a critical step to remove unreacted starting materials and colored impurities, which can affect the physicochemical properties and performance of the ionic liquid.
Purification by Washing
A simple and effective method to remove unreacted starting materials is by washing the crude product with a suitable solvent.
Experimental Protocol:
-
The crude product is washed several times with a solvent in which the ionic liquid is insoluble or sparingly soluble, such as ethyl acetate (B1210297) or tert-butyl methyl ether.
-
For instance, wash the crude product three times with ethyl acetate.
-
The lower ionic liquid layer is separated, and the residual solvent is removed under reduced pressure.
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining high-purity crystalline solids.[1] For imidazolium halides, a mixture of solvents is often employed.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble, such as acetonitrile.
-
To this solution, add a co-solvent in which the ionic liquid is less soluble, such as toluene, until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a freezer (e.g., -18°C) to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.
Purification using Activated Charcoal
For removing colored impurities, treatment with activated charcoal can be effective.[4]
Experimental Protocol:
-
Dissolve the impure ionic liquid in a suitable solvent (e.g., deionized water).
-
Add a small amount of decolorizing charcoal to the solution.
-
Heat the mixture (e.g., at 65°C) for several hours.
-
Cool the solution to room temperature and filter to remove the charcoal.
-
The solvent is then removed, for instance, by using a lyophilizer, to obtain the purified ionic liquid.
Purification by Melt Crystallization
For ultra-purification of imidazolium-based ionic liquids, melt crystallization techniques such as zone melting or layer crystallization can be employed to achieve purities exceeding 99.9%.[5][6] This method is particularly useful for removing minor impurities.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most definitive.
NMR Spectroscopy
¹H NMR (CDCl₃) δ: 10.05 (s, 1H), 7.53 (dd, 2H), 4.47 (q, 2H), 4.12 (s, 3H), 1.63 (t, 3H) ¹³C NMR (CDCl₃) δ: 135.4, 123.2, 121.9, 44.7, 36.8, 15.2
Physical Properties
| Property | Value | Reference |
| Molecular Weight | 238.07 g/mol | |
| Appearance | White to light yellow powder/crystal | - |
| Melting Point | 56-70 °C | - |
| Purity (Commercial) | >97% | |
| Impurities (Commercial) | ≤0.5% water |
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and purity requirements. The choice of purification method will depend on the nature of the impurities and the desired final purity of the ionic liquid.
References
Technical Guide: 1-Ethyl-3-methylimidazolium Iodide (CAS 35935-34-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and key applications of 1-Ethyl-3-methylimidazolium (B1214524) iodide (EMImI), CAS number 35935-34-3. This imidazolium-based ionic liquid is a subject of increasing interest due to its unique characteristics, including its utility as a catalyst and electrolyte. This document consolidates available data on its spectroscopic profile, safety, and potential biological interactions, presenting it in a manner accessible to researchers and professionals in drug development and chemical sciences. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application.
Introduction
1-Ethyl-3-methylimidazolium iodide, an organic salt, belongs to the class of imidazolium-based ionic liquids.[1] It is comprised of a 1-ethyl-3-methylimidazolium cation and an iodide anion.[1] As an ionic liquid, it possesses a low melting point, negligible vapor pressure, and high thermal stability, making it a versatile medium for a variety of chemical processes. Its applications span organic synthesis, catalysis, and electrochemistry.[1] This guide aims to provide an in-depth resource on its properties and structure.
Chemical Structure and Properties
The structure of this compound consists of a planar five-membered imidazolium (B1220033) ring substituted with a methyl group at the N1 position and an ethyl group at the N3 position, with an iodide counter-ion.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 35935-34-3 | [1] |
| Molecular Formula | C₆H₁₁IN₂ | [1] |
| Molecular Weight | 238.07 g/mol | [1] |
| IUPAC Name | 1-ethyl-3-methyl-1H-imidazol-3-ium iodide | [1] |
| InChI | InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | [1] |
| SMILES | CCn1c--INVALID-LINK--C.[I-] | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Physical State | Solid | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 78-85 °C | [1] |
| Solubility | Soluble in water, dichloromethane, ethanol, acetonitrile | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: NMR Spectroscopic Data (¹H and ¹³C)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 10.05 | s | H-2 (imidazolium ring) |
| 7.53 | dd | H-4, H-5 (imidazolium ring) | |
| 4.47 | q | -CH₂- (ethyl group) | |
| 4.12 | s | -CH₃ (methyl group) | |
| 1.63 | t | -CH₃ (ethyl group) | |
| ¹³C NMR | 135.4 | C-2 (imidazolium ring) | |
| 123.2 | C-4 (imidazolium ring) | ||
| 121.9 | C-5 (imidazolium ring) | ||
| 44.7 | -CH₂- (ethyl group) | ||
| 36.8 | -CH₃ (methyl group) | ||
| 15.2 | -CH₃ (ethyl group) |
Note on other Spectroscopic Data: While specific FT-IR and Mass Spectrometry data for CAS 35935-34-3 are not extensively detailed in publicly available literature, studies on similar 1-ethyl-3-methylimidazolium salts provide expected characteristic peaks. For FT-IR, vibrations of the imidazolium ring and the alkyl chains would be prominent. In Mass Spectrometry (ESI-MS), the primary observed species would be the 1-ethyl-3-methylimidazolium cation at m/z 111.1.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the quaternization of 1-methylimidazole (B24206) with ethyl iodide.[1]
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of ethyl iodide. The reaction can be performed neat or in a suitable solvent like acetonitrile.
-
Reaction Conditions: Heat the mixture with stirring. Typical reaction temperatures range from room temperature to gentle reflux, depending on the desired reaction rate. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.
-
Work-up and Purification: After completion of the reaction, the resulting product, which is often a solid or a viscous liquid, is purified. This typically involves washing the crude product with a solvent in which the ionic liquid is insoluble, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.
-
Drying: The purified product is then dried under vacuum to remove any residual solvent.
Application in Friedel-Crafts Acylation
This compound, often in combination with a Lewis acid like aluminum chloride, can serve as a reaction medium for Friedel-Crafts acylation reactions.[2][3]
Experimental Protocol: Friedel-Crafts Acylation of Ferrocene (B1249389) (Representative)
-
Preparation of the Catalytic Medium: In a reaction vessel under an inert atmosphere, this compound is mixed with aluminum chloride to form a chloroaluminate ionic liquid.
-
Addition of Reactants: Ferrocene and the acylating agent (e.g., acetyl chloride) are added to the ionic liquid medium.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration.
-
Quenching and Extraction: The reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted with a suitable organic solvent.
-
Purification: The extracted product is purified using techniques such as column chromatography.
Applications
Organic Synthesis and Catalysis
As demonstrated, this compound is an effective medium for Friedel-Crafts acylation.[2][3] Its ionic nature and ability to dissolve a wide range of organic and inorganic compounds make it a valuable solvent and catalyst for various organic transformations.[1]
Electrochemistry
The electrochemical properties of this compound have been investigated, particularly in the context of electrolytes for electrochemical double-layer capacitors (EDLCs) and dye-sensitized solar cells.[4]
Safety and Handling
This compound is classified as a hazardous substance.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Biological Activity and Signaling Pathways
While comprehensive toxicological data for this compound is limited, studies on related imidazolium-based ionic liquids suggest potential biological activity. Some imidazolium compounds have been shown to interact with various signaling pathways, including the androgen and estrogen receptors. However, it is important to note that the biological effects are highly dependent on the specific cation and anion composition of the ionic liquid. For this compound specifically, publicly available toxicological data is largely incomplete.[5] Further research is required to fully elucidate its biological and toxicological profile.
Conclusion
This compound (CAS 35935-34-3) is a versatile ionic liquid with established applications in organic synthesis and electrochemistry. Its well-defined chemical structure and physical properties, coupled with straightforward synthesis, make it an attractive compound for further research and development. While its potential in various fields is evident, a more thorough investigation into its toxicological profile and biological interactions is warranted to ensure its safe and sustainable application. This guide provides a foundational understanding for researchers and professionals working with this promising ionic liquid.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Ethyl-3-methylimidazolium halogenoaluminate melts as reaction media for the Friedel–Crafts acylation of ferrocene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIM][I]) in organic solvents. While specific quantitative solubility data for [EMIM][I] is notably scarce in publicly available literature, this document outlines its known qualitative solubility, presents a detailed experimental protocol for determining solubility, and offers insights into the factors influencing the solubility of imidazolium-based ionic liquids.
Introduction to 1-Ethyl-3-methylimidazolium Iodide
This compound, an ionic liquid, is a salt with a melting point below 100°C. Composed of an imidazolium (B1220033) cation and an iodide anion, it has garnered interest in various applications, including as a catalyst and a solvent in organic synthesis.[1] Understanding its solubility in different organic solvents is crucial for its effective use in these applications, enabling proper solvent selection, process design, and optimization.
Qualitative Solubility of this compound
Based on available chemical data sheets and literature, this compound is qualitatively described as soluble in a limited number of polar organic solvents.
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Solubility |
| Dichloromethane | Soluble |
| Ethanol | Soluble |
| Acetonitrile | Soluble |
Factors Influencing Solubility
The solubility of ionic liquids in organic solvents is a complex interplay of factors related to both the ionic liquid and the solvent. For 1-ethyl-3-methylimidazolium based ionic liquids, the nature of the anion plays a significant role in determining their physical properties and solubility.[2] The iodide anion in [EMIM][I] contributes to its specific interactions with solvent molecules.
Generally, the principle of "like dissolves like" applies. Polar ionic liquids tend to be more soluble in polar solvents, while nonpolar ionic liquids are more soluble in nonpolar solvents. The hydrogen bonding capability of both the cation and the solvent is also a critical factor.
Experimental Protocol for Determining Solid-Liquid Equilibria (Solubility)
For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the following is a detailed experimental protocol based on the widely used synthetic (visual) method. This method involves observing the temperature at which a solid-liquid phase transition occurs for a mixture of known composition.
4.1 Materials and Apparatus
-
This compound (high purity, dried under vacuum to remove moisture)
-
Organic solvent of interest (high purity, dried using appropriate methods)
-
Analytical balance (±0.0001 g)
-
Glass test tubes with stoppers
-
Heating/cooling circulator bath with a transparent window
-
Calibrated temperature sensor (e.g., Pt100) with a resolution of ±0.1 K
-
Magnetic stirrer and stir bars
4.2 Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass test tube using an analytical balance.
-
Add a precise amount of the organic solvent to the test tube to achieve a desired mole fraction.
-
Seal the test tube to prevent any change in composition due to solvent evaporation.
-
-
Equilibration and Observation:
-
Place the test tube in the circulator bath.
-
Slowly heat the mixture while stirring continuously until the solid ionic liquid completely dissolves, forming a homogeneous liquid phase.
-
Gradually cool the solution at a controlled rate (e.g., 0.5 K/min).
-
Carefully observe the solution for the first appearance of solid crystals, which indicates the saturation point.
-
Record the temperature at which the first crystals appear. This is the solid-liquid equilibrium temperature for that specific composition.
-
-
Data Collection and Phase Diagram Construction:
-
Repeat the procedure for a range of compositions (mole fractions) of the ionic liquid in the solvent.
-
Plot the recorded equilibrium temperatures against the corresponding mole fractions of this compound.
-
The resulting plot represents the solid-liquid phase diagram for the binary system, from which the solubility at a given temperature can be determined.
-
4.3 Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While this compound is known to be soluble in polar organic solvents like dichloromethane, ethanol, and acetonitrile, a significant gap exists in the scientific literature regarding quantitative solubility data. The provided experimental protocol offers a robust method for researchers to determine the solid-liquid equilibria of [EMIM][I] in various organic solvents, enabling the generation of crucial data for its application in research and development. Further experimental studies are necessary to build a comprehensive database of the solubility of this and other ionic liquids.
References
thermal stability and decomposition of 1-Ethyl-3-methylimidazolium Iodide
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid this compound ([EMIm]I). The information presented herein is crucial for applications where thermal stress is a significant factor, such as in pharmaceutical processing, chemical synthesis, and materials science.
Thermal Properties
The thermal behavior of this compound has been characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analyses provide critical data on the material's phase transitions and decomposition temperature.
Phase Transitions and Thermal Stability
Quantitative data regarding the melting point, enthalpy of fusion, and decomposition temperature of [EMIm]I are summarized in the table below. This information is essential for defining the operational temperature range of the ionic liquid.
| Parameter | Value | Method |
| Melting Point (Tfus) | 74 (±1) °C | DSC |
| Enthalpy of Fusion (ΔHfus) | 16.9 (±0.6) kJ mol⁻¹ | DSC |
| Decomposition Temperature (Td) | 249 (±5) °C | TGA (onset of DTG at 1 K min⁻¹) |
| Table 1: Thermal Properties of this compound.[1] |
Experimental Protocols
Detailed methodologies for the thermal analysis of this compound are critical for the replication and validation of thermal stability data. The following sections describe representative protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition temperature of [EMIm]I by measuring the change in mass as a function of temperature.
Objective: To determine the decomposition temperature and long-term thermal stability of this compound.
Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is used to identify the gaseous decomposition products.
Procedure:
-
Sample Preparation: A small sample of [EMIm]I (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate. For the determination of the decomposition temperature, a slow heating rate of 1 K min⁻¹ is used to obtain high-resolution data.[1]
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The decomposition temperature is determined as the onset temperature of the derivative of the TGA curve (DTG). The coupled mass spectrometer analyzes the evolved gases to identify the decomposition products.
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the temperatures and heat flows associated with phase transitions in [EMIm]I, such as melting and crystallization.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of [EMIm]I (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.
-
Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes a cooling cycle to observe crystallization followed by a heating cycle to observe melting. A typical program might be:
-
Cool from ambient to -90 °C at 10 °C/min.
-
Hold at -90 °C for 5 minutes.
-
Heat from -90 °C to 200 °C at 10 °C/min.
-
-
Data Analysis: The heat flow to or from the sample is measured relative to the reference. The melting point is determined as the peak temperature of the endothermic melting transition, and the enthalpy of fusion is calculated from the area under the melting peak.[1]
Decomposition Pathway
The thermal decomposition of this compound is understood to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The iodide anion acts as a nucleophile, attacking the electrophilic carbon atoms of the ethyl and methyl groups attached to the imidazolium (B1220033) ring.
Proposed Decomposition Mechanism
The primary decomposition pathways involve the nucleophilic attack of the iodide anion on either the methyl or the ethyl group of the 1-Ethyl-3-methylimidazolium cation. This results in the formation of volatile alkyl iodides and the corresponding neutral 1-ethylimidazole (B1293685) or 1-methylimidazole.
At higher temperatures, further fragmentation of the imidazolium ring and the initial decomposition products occurs, leading to the formation of smaller, characteristic molecular fragments.
Decomposition Products
Analysis of the evolved gases by TGA-MS has identified several key decomposition products.[1]
| m/z | Identified Fragment |
| 15 | CH₃⁺ |
| 17 | NH⁺ |
| 127 | I⁺ |
| 142 | CH₃I⁺ |
| 156 | C₂H₅I⁺ |
| Table 2: Key molecular fragments of [EMIm]I decomposition identified by TGA-MS. |
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for assessing the thermal stability of this compound.
Caption: Workflow for Thermal Analysis of [EMIm]I.
Proposed SN2 Decomposition Pathway
The following diagram illustrates the proposed initial steps of the thermal decomposition of this compound via an SN2 mechanism.
Caption: SN2 Decomposition Pathways of [EMIm]I.
References
A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-3-methylimidazolium Iodide ([EMIM][I])
Executive Summary
1-Ethyl-3-methylimidazolium (B1214524) iodide, abbreviated as [EMIM][I], is an imidazolium-based ionic liquid (IL) that has garnered significant attention for its applications as a versatile catalyst and a green solvent alternative in organic synthesis.[1] Its unique physicochemical properties, including high polarity and thermal stability, are directly linked to its molecular structure.[1] Accurate and thorough spectroscopic characterization is therefore paramount to confirm its identity, purity, and conformational properties before its application in research and development. This guide provides an in-depth overview of the primary spectroscopic techniques used to characterize [EMIM][I], including detailed experimental protocols, data interpretation, and key spectral features.
Synthesis and Sample Preparation
The most common synthesis of [EMIM][I] involves the quaternization of 1-methylimidazole (B24206) with ethyl iodide.[1] The general workflow for its synthesis and purification is outlined below.
Experimental Protocol: Synthesis
A typical synthesis involves the reaction of 1-methylimidazole with ethyl iodide.[1] Equimolar amounts of the reactants are combined in a round-bottom flask, often in a solvent or neat. The mixture is stirred and may be heated to facilitate the reaction.[2] Upon completion, the resulting product is a viscous liquid or solid which is then cooled to room temperature.[2]
Experimental Protocol: Purification and Handling
The crude product is washed multiple times with a solvent like tert-butyl methyl ether to remove any unreacted starting materials.[3] The purified ionic liquid is then dried under vacuum, often using a rotary evaporator, to remove any residual solvent.[3] It is important to note that 1-ethyl-3-methylimidazolium iodide is hygroscopic; therefore, samples should be analyzed promptly after drying or stored in a desiccator to prevent water absorption.[3] The final product is typically a yellowish crystalline solid.[1][3] There is some discrepancy in the reported melting point, with values ranging from 56-70°C to 155-160°C, which may depend on purity and experimental conditions.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of [EMIM][I]. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's identity.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the protons. The characteristic signals for [EMIM][I] in CDCl₃ are summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.05 | Singlet (s) | 1H | N-CH -N (C2-H) |
| 7.53 | Doublet of doublets (dd) | 2H | N-CH =CH -N (C4-H, C5-H) |
| 4.47 | Quartet (q) | 2H | N-CH₂ -CH₃ |
| 4.12 | Singlet (s) | 3H | N-CH₃ |
| 1.63 | Triplet (t) | 3H | N-CH₂-CH₃ |
| Table 1: ¹H NMR spectral data for [EMIM][I] in CDCl₃.[3] |
Experimental Protocol: NMR Analysis Samples are prepared by dissolving a small amount of the dried [EMIM][I] in a deuterated solvent, such as deuterochloroform (CDCl₃).[3] The solution is transferred to an NMR tube for analysis. Standard ¹H NMR experiments are run on a teaching-grade or research-grade spectrometer.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 135.4 | N-C H-N (C2) |
| 123.2 | N-C H=CH-N (C4 or C5) |
| 121.9 | N-CH=C H-N (C5 or C4) |
| 44.7 | N-C H₂-CH₃ |
| 36.8 | N-C H₃ |
| 15.2 | N-CH₂-C H₃ |
| Table 2: ¹³C NMR spectral data for [EMIM][I] in CDCl₃.[3] |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, is used to identify functional groups and probe the intermolecular interactions and conformational states of the ionic liquid.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is sensitive to the vibrational modes of the [EMIM]⁺ cation. The iodide anion does not have IR-active modes but influences the cation's vibrations through ionic interactions. Key vibrational bands are associated with the imidazolium (B1220033) ring and its alkyl substituents.
| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| ~3150, ~3100 | C-H stretching of the imidazolium ring |
| ~2980, ~2950 | Asymmetric and symmetric C-H stretching of ethyl and methyl groups |
| ~1570 | Imidazolium ring stretching |
| ~1170 | Imidazolium ring in-plane bending |
| 800 - 950 | Out-of-plane C-H bending (larger motion of C2-H)[4] |
| 700 - 800 | Out-of-plane C-H bending (larger motion of C4,5-H)[4] |
| Table 3: Characteristic FT-IR bands for the [EMIM]⁺ cation. Exact peak positions can vary slightly based on the anion and sample state.[2][5] |
Experimental Protocol: FT-IR Analysis Infrared spectra can be recorded using a Fourier-transform IR (FTIR) spectrometer, often equipped with an attenuated total reflection (ATR) unit which is ideal for viscous liquids or solids.[4][5] A small amount of the sample is placed directly on the ATR crystal, and the spectrum is collected over a spectral range of 500 to 3500 cm⁻¹.[5]
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying the conformational equilibrium of the [EMIM]⁺ cation. Studies have shown that the [EMIM]⁺ cation exists in equilibrium between two conformers: one where the ethyl group is planar with the imidazolium ring and a more stable nonplanar conformer.[6][7]
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | C-H stretching region (dominant feature)[5] |
| 448 | Originates from the planar conformer of [EMIM]⁺[6][7] |
| 430, 387, 297, 241 | Originate mainly from the nonplanar conformer of [EMIM]⁺[6][7] |
| ~170 | Presence of pentaiodide (I₅⁻) ions (if present as impurity)[8] |
| ~110 | Presence of triiodide (I₃⁻) ions (if present as impurity)[8] |
| Table 4: Key Raman bands for [EMIM]⁺ and potential polyiodide impurities. |
Experimental Protocol: Raman Analysis Raman spectra can be obtained using an FT-Raman spectrometer with a laser source, such as a Nd:YAG laser operating at 1064 nm.[6] The sample is placed in a quartz cell, and spectra are accumulated to achieve a sufficient signal-to-noise ratio.[6]
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insight into the electronic transitions within the ionic liquid. The spectrum is a composite of absorptions from both the [EMIM]⁺ cation and the iodide anion. The imidazolium cation typically exhibits π → π* transitions, while the iodide anion contributes significantly in the UV region through n → σ* transitions or charge-transfer interactions.[9][10] The combination of these gives [EMIM][I] its characteristic yellow color.[1]
Experimental Protocol: UV-Vis Analysis UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. Samples can be analyzed neat (if sufficiently transparent) or, more commonly, as dilute solutions in a UV-transparent solvent like methanol (B129727) or acetonitrile.[9] The solution is placed in a quartz cuvette for measurement.
Comprehensive Characterization Workflow
A logical workflow ensures that the identity, structure, and purity of a synthesized batch of [EMIM][I] are fully confirmed. This process integrates the spectroscopic techniques discussed.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, FT-IR, Raman, and UV-Vis techniques. NMR spectroscopy serves as the primary tool for unambiguous structural confirmation, while FT-IR and Raman spectroscopies provide critical information on vibrational modes, functional groups, and the unique conformational equilibrium of the [EMIM]⁺ cation. UV-Vis spectroscopy confirms the electronic properties arising from the ion pair. Together, these methods provide a complete spectral fingerprint, ensuring the material's quality and suitability for its intended scientific and industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. rroij.com [rroij.com]
- 3. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evidence of conformational equilibrium of 1-ethyl-3-methylimidazolium in its ionic liquid salts: Raman spectroscopic study and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electronic structure and spectroscopic analysis of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ion pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Explicit Solvent Modeling of IR and UV-Vis Spectra of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Iodide
This technical guide provides a detailed overview of the core physicochemical properties of 1-Ethyl-3-methylimidazolium (B1214524) Iodide, a prominent ionic liquid. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Data Summary
1-Ethyl-3-methylimidazolium Iodide is an ionic liquid with well-defined physical and chemical properties. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C6H11IN2[1][2][3][4][5][6] |
| Molecular Weight | 238.07 g/mol [1][2][3][4][5][6] |
| CAS Number | 35935-34-3[5][6] |
Structural and Compositional Overview
The molecular structure of this compound consists of a 1-ethyl-3-methylimidazolium cation and an iodide anion. The logical relationship between the constituent parts of the molecule is illustrated in the diagram below.
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques.
Mass Spectrometry for Molecular Weight Determination:
-
Objective: To determine the accurate mass of the constituent ions.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
-
Methodology:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
The solution is introduced into the electrospray ionization (ESI) source.
-
Positive ion mode is used to detect the 1-ethyl-3-methylimidazolium cation (C6H11N2+), and negative ion mode is used to detect the iodide anion (I-).
-
The mass-to-charge ratio (m/z) of each ion is measured.
-
The molecular weight of the ionic liquid is calculated by summing the masses of the cation and the anion.
-
Elemental Analysis for Molecular Formula Confirmation:
-
Objective: To determine the elemental composition (C, H, N) of the compound.
-
Instrumentation: A CHN elemental analyzer.
-
Methodology:
-
A precisely weighed sample of the dried ionic liquid is combusted in a high-temperature furnace in the presence of oxygen.
-
The combustion products (CO2, H2O, and N2) are separated by gas chromatography.
-
The amount of each gas is quantified by a thermal conductivity detector.
-
The weight percentages of carbon, hydrogen, and nitrogen in the sample are calculated.
-
These percentages are then used to determine the empirical formula, which is subsequently confirmed as the molecular formula based on the mass spectrometry data.
-
References
- 1. This compound | C6H11IN2 | CID 11075478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound 97 35935-34-3 [sigmaaldrich.com]
- 4. 35935-34-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound 97 35935-34-3 [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Electrochemical Window of 1-Ethyl-3-methylimidazolium Iodide
This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Ethyl-3-methylimidazolium Iodide ([EMIM][I]). It is intended for researchers, scientists, and drug development professionals who utilize electrochemical techniques and require a detailed understanding of the stability limits of this electrolyte. This document outlines the core principles governing its electrochemical behavior, presents available quantitative data, details experimental protocols for its determination, and illustrates the underlying electrochemical processes.
Introduction to the Electrochemical Window
The electrochemical window (EW) of an electrolyte is the potential range over which it is electrochemically inert, meaning it does not undergo oxidation or reduction.[1] This property is of paramount importance for any electrochemical application, as it defines the operational voltage range of a device. For ionic liquids like [EMIM][I], the EW is determined by the electrochemical stability of its constituent ions: the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) cation and the Iodide (I⁻) anion. The cathodic limit is set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.[2]
The iodide anion is known to have a more limited anodic stability compared to other common anions used in ionic liquids, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻), due to its facile oxidation.[2][3]
Quantitative Data
The following tables summarize the key electrochemical and physical properties of this compound and related compounds.
Table 1: Electrochemical Window and Related Properties of [EMIM]-based Ionic Liquids
| Ionic Liquid | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode | Working Electrode |
| [EMIM][I] | ~0.4 - 0.9 (estimated) | ~ -2.0 (estimated) | ~2.4 - 2.9 (estimated) | Ag/Ag⁺ | Glassy Carbon |
| [EMIM][NTf₂] (for comparison) | ~1.0 | -2.0 | 3.0 | Fc/Fc⁺ | Glassy Carbon |
| [EMIM][AlCl₄] | - | - | 3.2 at 30°C | Al | Glassy Carbon |
| [EMIM][DCA] | - | - | 3.0 | - | - |
Note: The values for [EMIM][I] are estimated based on the typical oxidation potential of iodide and the reduction potential of the [EMIM]⁺ cation reported in various sources with other counter-ions.[3][4]
Table 2: Physicochemical Properties of [EMIM]-based Ionic Liquids
| Ionic Liquid | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) | Temperature (°C) |
| [EMIM][I] | - | - | - | - |
| [EMIM][DCA] | 1.10 | 16.8 | 25.3 | 25 |
| [EMIM][NTf₂] | - | - | - | - |
Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry
The electrochemical window of [EMIM][I] is typically determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are defined as the points where a significant increase in current is observed, indicating the onset of electrolyte decomposition.
3.1. Materials and Equipment
-
Ionic Liquid: this compound ([EMIM][I]), high purity, dried under vacuum to remove water.
-
Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) disk electrode.[3]
-
Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) or a silver wire pseudo-reference electrode.[3] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal reference standard.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Electrochemical Cell: A three-electrode glass cell.
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Inert Atmosphere: A glovebox or Schlenk line with a dry, inert atmosphere (e.g., argon or nitrogen) to prevent contamination by water and oxygen.
3.2. Procedure
-
Preparation:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode with deionized water and a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile), and dry it thoroughly.
-
Assemble the three-electrode cell inside the inert atmosphere glovebox.
-
Add a sufficient amount of the dried [EMIM][I] to the cell to ensure proper immersion of the electrodes.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential to the open-circuit potential (OCP).
-
Scan the potential towards the negative limit (cathodic scan) at a scan rate of 10-100 mV/s. The onset of the cathodic current indicates the reduction of the [EMIM]⁺ cation.
-
Reverse the scan direction towards the positive limit (anodic scan).
-
Continue the scan past the OCP to the positive potential limit. The onset of the anodic current corresponds to the oxidation of the I⁻ anion.
-
The electrochemical window is determined as the potential difference between the onsets of the anodic and cathodic currents. A cutoff current density (e.g., 0.1 or 1.0 mA/cm²) is often used to define these limits.
-
Electrochemical Reactions and Mechanisms
The electrochemical window of [EMIM][I] is defined by the redox reactions of its constituent ions at the electrode surfaces.
4.1. Anodic Process: Oxidation of Iodide
The anodic limit is determined by the oxidation of the iodide anion. This is a multi-step process. Initially, iodide is oxidized to iodine:
2I⁻ → I₂ + 2e⁻
The generated iodine can then react with excess iodide in the ionic liquid to form the triiodide anion:
I₂ + I⁻ ⇌ I₃⁻
This triiodide can be further oxidized at more positive potentials.[3] The presence of these multiple, closely spaced redox events can make the precise determination of the anodic limit challenging.
4.2. Cathodic Process: Reduction of 1-Ethyl-3-methylimidazolium
The cathodic limit is governed by the reduction of the [EMIM]⁺ cation. The most acidic proton on the imidazolium (B1220033) ring, at the C2 position, is the most likely site for reduction, leading to the formation of a neutral radical. This can be followed by dimerization or other subsequent reactions. The reduction potential for the [EMIM]⁺ cation is generally observed at highly negative potentials.[3][4]
Diagrams of Electrochemical Processes
Caption: Anodic oxidation pathway of iodide in [EMIM][I].
Caption: Cathodic reduction pathway of the [EMIM]⁺ cation.
Caption: Experimental workflow for determining the electrochemical window.
References
Toxicity and Environmental Impact of Imidazolium-Based Ionic Liquids: A Technical Guide
Abstract
Imidazolium-based ionic liquids (ILs) have been widely promoted as "green solvents" due to their negligible vapor pressure, which mitigates air pollution associated with volatile organic compounds. However, their solubility in water and potential for environmental release necessitate a thorough evaluation of their toxicological and ecological impact. This technical guide provides an in-depth analysis of the toxicity and environmental fate of imidazolium-based ILs, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on their mechanisms of toxicity, structure-activity relationships, and environmental persistence. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. This guide reveals that while promising, the environmental footprint of these compounds is complex; their toxicity is significant and often predictable, while their biodegradability is limited, challenging their "green" designation and underscoring the need for informed design of next-generation, benign-by-design ionic liquids.
Introduction to Imidazolium-Based Ionic Liquids
Ionic liquids are a class of salts that are liquid at or below 100°C.[1] They are composed entirely of ions, typically a large organic cation and a smaller organic or inorganic anion.[1][2] Among the most studied classes are those based on the imidazolium (B1220033) cation, which features a five-membered aromatic ring containing two nitrogen atoms. By modifying the alkyl chain substituents on the imidazolium ring (commonly at the N-1 and N-3 positions) and varying the counter-anion, a vast number of ILs with tunable physicochemical properties can be synthesized.[1][3]
Their primary advantage over traditional organic solvents is their extremely low vapor pressure, which reduces their emission into the atmosphere, thereby minimizing contributions to smog formation and ozone depletion.[2][4][5] This property has led to their widespread consideration as environmentally friendly replacements in various industrial processes.[4] However, the designation of a chemical as "green" requires a holistic assessment of its lifecycle, including its potential for toxicity, persistence, and biodegradability.[4] Many imidazolium-based ILs are water-soluble, creating a direct pathway for their entry into aquatic and terrestrial ecosystems upon accidental discharge.[2][6] This guide addresses the critical need to understand the potential hazards these compounds pose to biological systems and the environment.
Toxicity of Imidazolium-Based Ionic Liquids
The biological activity of imidazolium-based ILs is far from inert. Extensive research has demonstrated significant toxicity across various trophic levels, from microorganisms to mammalian cells. The primary drivers of this toxicity are the disruption of cell membranes and impairment of mitochondrial function, leading to a cascade of cellular damage.
Mechanisms of Toxicity
The toxicity of imidazolium-based ILs is not attributed to a single mode of action but rather a combination of effects, primarily initiated by the lipophilic and cationic nature of the imidazolium headgroup.
-
Membrane Disruption: The primary toxic mechanism is the disruption of the plasma membrane's barrier properties.[7] The amphiphilic structure of the imidazolium cations allows them to intercalate into the lipid bilayer, compromising its structural integrity.[8] This leads to increased membrane permeability and leakage of cellular contents.[7][9] Studies on Saccharomyces cerevisiae have shown that the primary target of imidazolium ILs is not cytoplasmic, reinforcing the role of membrane damage as the main cause of toxicity at low concentrations.[7]
-
Mitochondrial Impairment: Mitochondria are a key target for imidazolium ILs.[10] The compound 1-octyl-3-methylimidazolium (M8OI) has been shown to be a disruptor of mitochondrial membrane potential.[9][11] The earliest observable effect of M8OI exposure in cells is the inhibition of oxygen consumption, which subsequently triggers apoptosis.[11]
-
Induction of Oxidative Stress: Exposure to imidazolium ILs leads to an increase in reactive oxygen species (ROS).[12] This elevated ROS level results in lipid peroxidation, where cellular membranes are damaged by free radicals, and can cause oxidative DNA damage.[12][13] Oxidative stress appears to be a primary mechanism by which these ILs exert their toxic effects on organisms.[12]
-
Interaction with Signaling Pathways: Certain imidazolium ILs can interact with specific biological pathways. For instance, M8OI has been found to interfere with several human signaling pathways, including the sonic hedgehog (Shh), androgen receptor, and estrogen receptor pathways, highlighting its potential as an endocrine disruptor.[11]
Structure-Toxicity Relationships
The toxicity of imidazolium-based ILs is highly tunable and strongly dependent on their molecular structure. This predictability has led to the development of Quantitative Structure-Activity Relationship (QSAR) models to estimate toxicity.[14][15]
-
Effect of Cation Alkyl Chain Length: The most significant factor influencing toxicity is the length of the alkyl chain substituent on the imidazolium cation.[1][16] A longer alkyl chain increases the lipophilicity of the cation, enhancing its ability to partition into and disrupt biological membranes.[16] This results in a clear trend where toxicity increases with the length of the side chain.[1][13][17] For example, 1-decyl-3-methylimidazolium (B1227720) chloride ([C10mim][Cl]) is significantly more toxic to Caco-2 cells than its shorter-chain counterparts.[14][18]
-
Effect of the Anion: The anion generally plays a minor role in determining the overall toxicity compared to the cation.[1][17][19] However, it is not negligible. Studies have shown that ILs with fluorine-containing anions, such as tetrafluoroborate (B81430) ([BF4]⁻) and hexafluorophosphate (B91526) ([PF6]⁻), tend to exhibit higher toxicity.[1] In a study on Vicia faba seedlings, the toxicity of 1-octyl-3-methylimidazolium ([Omim]⁺) salts decreased in the order: [BF4]⁻ > [Br]⁻ > [Cl]⁻.[12]
Quantitative Ecotoxicity and Cytotoxicity Data
The following tables summarize quantitative toxicity data for various imidazolium-based ILs against different organisms and cell lines. EC50 (median effective concentration) and LC50 (median lethal concentration) values are standard measures of toxicity, representing the concentration that causes a 50% effect (e.g., growth inhibition) or mortality, respectively.
Table 1: Ecotoxicity of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Organism | Endpoint | Value | Reference |
|---|---|---|---|---|
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]) | Aliivibrio fischeri | EC50 (log µM) | 3.46 | [16] |
| 1-Octyl-3-methylimidazolium hexafluorophosphate ([C8mim][PF6]) | Aliivibrio fischeri | EC50 (log µM) | 1.25 | [1] |
| 1-Ethyl-3-methylimidazolium ethylsulfate ([C2mim][C2H5OSO3]) | Aliivibrio fischeri | EC50 (log µM) | 4.10 | [16] |
| 1-Butyl-3-methylimidazolium chloride ([C4mim][Cl]) | Daphnia magna | LC50 (48h) | 8.03 - 19.91 mg/L | [19] |
| 1-Octyl-3-methylimidazolium bromide ([Omim][Br]) | Daphnia magna | LC50 (24h) | 0.00004 mM | [2] |
| 1-Octyl-3-methylimidazolium chloride ([Omim][Cl]) | Green Algae (S. obliquus) | IC50 | 0.69 - 0.86 mg/L |[9] |
Table 2: Cytotoxicity of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cell Line | Endpoint | Value | Reference |
|---|---|---|---|---|
| 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) | Caco-2 (Human epithelial) | EC50 | Most toxic IL tested | [14][18] |
| 1,3-Dimethylimidazolium methyl sulfate (B86663) ([C1mim][MSO4]) | Caco-2 (Human epithelial) | EC50 | Least toxic IL tested | [14][18] |
| 1-Octyl-3-methylimidazolium (M8OI) | QGY-7701 (Human hepatocarcinoma) | EC50 | ~360 µM | [11] |
| 1-Octyl-3-methylimidazolium (M8OI) | HepG2 (Human hepatoma) | EC50 (24h) | 439.46 µM | [11] |
| Various Imidazolium ILs | Human Pathogenic Bacteria | EC50 | 0.05 mM to 85.57 mM |[15] |
Environmental Impact
The environmental impact of imidazolium-based ILs is primarily governed by their persistence and mobility in soil and water. Their "green" characteristic of non-volatility means that upon release, they will predominantly partition into aqueous and terrestrial compartments.[6]
Biodegradability
A critical factor for any environmentally benign chemical is its ability to be broken down by microorganisms.
-
General Persistence: Most studies conclude that imidazolium-based ILs are poorly biodegradable.[2][4][17] The imidazolium ring, in particular, is highly stable and resistant to microbial cleavage.[20] While primary biodegradation of the alkyl side chain can occur, complete mineralization is often not achieved.[20]
-
Factors Influencing Biodegradability:
-
Alkyl Chain Length: In contrast to toxicity, longer alkyl chains can make the IL more susceptible to microbial decomposition.[20][21] For example, 1-decyl-3-methyl-imidazolium bromide was found to be more readily biotransformed than its shorter-chain analogs.[20]
-
Functional Groups: The incorporation of functional groups, such as oxygen atoms (e.g., ether or ester linkages) in the side chains, can significantly enhance degradation.[4]
-
Table 3: Biodegradability of Imidazolium-Based Ionic Liquids
| Ionic Liquid Type | Condition | Result | Reference |
|---|---|---|---|
| Imidazolium-based ILs | Standard tests | Very small level of biodegradation | [2] |
| 1-Alkyl-3-methylimidazolium bromides | Activated sludge | Poorly biodegradable | [21] |
| 1-Decyl-3-methyl-imidazolium bromide | Activated sludge | Primary biodegradation up to 100% (ring cleavage not observed) | [20] |
| Fully substituted imidazolium iodides | Activated sludge | Barely biodegradable |[20] |
Environmental Fate and Mobility
Once released into the environment, the fate of imidazolium ILs is dictated by their interaction with environmental matrices.
-
Sorption and Mobility: As organic salts, imidazolium cations bind strongly and often irreversibly to soil particles, clay minerals, and sedimentary matter.[4][22] This high sorption affinity reduces their mobility, preventing them from easily leaching into groundwater.[22] However, this also means they can accumulate in soils and sediments.[4] Amending soil with waste sewage sludge can increase sorption and retard transport.[22]
-
Persistence in Aquatic Systems: Due to their high stability and poor biodegradability, imidazolium ILs can become persistent contaminants in industrial effluents and natural waters.[4][23]
-
Abiotic Degradation: While resistant to biodegradation, some imidazolium ILs can be effectively decomposed by advanced oxidation processes, such as UV/H₂O₂ systems, which could be applied in wastewater treatment scenarios.[4]
Standard Experimental Protocols
A consistent set of methodologies is crucial for comparing the toxicological and environmental data of different ILs. The following sections detail common protocols.
Ecotoxicity Assessment Protocols
-
Microtox® Acute Toxicity Test (ISO 11348-3):
-
Principle: This widely used bioassay measures the inhibition of natural light emission (bioluminescence) from the marine bacterium Aliivibrio fischeri upon exposure to a toxic substance.[17][24] The reduction in light output is proportional to the toxicity of the sample.
-
Methodology:
-
Rehydrate a vial of freeze-dried A. fischeri with a reconstitution solution.
-
Prepare a series of dilutions of the test ionic liquid in a non-toxic diluent (e.g., 2% NaCl solution).
-
Measure the initial light output of the bacterial suspension.
-
Add the IL dilutions to separate aliquots of the bacterial suspension. A control sample with only the diluent is also prepared.
-
Incubate the samples for a defined period (typically 5, 15, and 30 minutes) at a constant temperature (15°C).
-
Measure the final light output of each sample.
-
Calculate the percent inhibition for each concentration relative to the control.
-
Determine the EC50 value—the concentration causing a 50% reduction in bioluminescence—using statistical methods (e.g., Probit analysis).[24][25]
-
-
-
Activated Sludge Respiration Inhibition Test (OECD 209):
-
Principle: This test evaluates the potential impact of a chemical on the microorganisms in activated sludge, which is critical for biological wastewater treatment.[26] Toxicity is determined by measuring the inhibition of the oxygen uptake (respiration) rate.
-
Methodology:
-
Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage.
-
Combine the activated sludge, a standard synthetic sewage medium, and the test ionic liquid at various concentrations in sealed vessels.
-
Aerate the mixtures vigorously for a set contact time (e.g., 3 hours).
-
Measure the dissolved oxygen concentration over time in each vessel to determine the specific oxygen uptake rate.
-
Calculate the percent inhibition of the respiration rate for each IL concentration compared to a control.
-
Determine the EC50 value, which is the concentration that causes a 50% inhibition of respiration.[26]
-
-
Biodegradability Assessment Protocol
-
Biochemical Oxygen Demand (BOD) Test:
-
Principle: This test measures the amount of dissolved oxygen consumed by aerobic microorganisms while degrading the organic matter in a sample.[17] It is an empirical measure of biodegradability.
-
Methodology:
-
Prepare a dilution of the ionic liquid in aerated, mineral-fortified water.
-
Inoculate the solution with a small amount of microorganisms, typically from sewage effluent.
-
Measure the initial dissolved oxygen (DO) concentration.
-
Seal the bottles to prevent further oxygen ingress and incubate in the dark at 20°C.
-
After a set period (commonly 5 days for BOD5), measure the final DO concentration.
-
The BOD is the difference between the initial and final DO levels.
-
The result can be expressed as a percentage of the theoretical oxygen demand (ThOD) to estimate the extent of biodegradation.[17]
-
-
Environmental Sample Analysis Protocol
-
Extraction and Quantification of ILs from Water Samples:
-
Principle: Due to the low concentrations expected in environmental samples, a pre-concentration step is necessary before analysis by high-performance liquid chromatography (HPLC). Cation-exchange solid-phase extraction (SPE) is a highly effective method.[27]
-
Methodology:
-
Sample Pre-concentration (SPE):
-
Condition a cation-exchange SPE cartridge with methanol (B129727) and then with deionized water.
-
Pass a known volume of the water sample through the cartridge. The imidazolium cations will be retained on the solid phase.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the retained ILs with a strong eluent, such as an acidic methanol solution.[27][28]
-
-
HPLC Analysis:
-
Inject the concentrated eluate into an HPLC system.
-
Separation is typically achieved on a reversed-phase column (e.g., C8 or C18) using a mobile phase of buffered acetonitrile (B52724) or methanol and water.[27]
-
Detection can be performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[27]
-
Quantify the IL concentration by comparing the peak area to that of a calibration curve prepared with known standards.
-
-
-
Conclusion and Future Outlook
The perception of imidazolium-based ionic liquids as universally "green" solvents is a misconception.[2] Their negligible volatility is a significant environmental advantage, but it is offset by their considerable aquatic toxicity and general resistance to biodegradation.[2][4] The research summarized in this guide demonstrates that:
-
Toxicity is a significant hazard, driven primarily by membrane disruption and mitochondrial damage.[7][10]
-
Structure-toxicity relationships are well-defined, with the cation's alkyl chain length being the most critical determinant of toxicity.[1] This predictability allows for the use of QSAR models in the design of safer alternatives.[14]
-
Environmental persistence is a major concern, as the imidazolium ring is recalcitrant to microbial degradation, leading to the potential for accumulation in soil and water systems.[4][20]
For researchers, scientists, and drug development professionals, these findings are critical. The potential for ILs to interact with biological systems, including specific signaling pathways, must be considered in any application.[11] The future of green chemistry in this field lies in the rational design of new ionic liquids that are "benign-by-design." This involves creating structures that retain their useful solvent properties while incorporating features that reduce toxicity and enhance biodegradability, such as ester or ether linkages in side chains.[4] Continued, rigorous assessment of the full lifecycle impact of any new solvent is mandatory to avoid replacing one environmental problem with another.
References
- 1. mdpi.com [mdpi.com]
- 2. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Acute and chronic toxicity of imidazolium‐based ionic liquids on Daphnia magna | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of imidazolium ionic liquids toxicity in Saccharomyces cerevisiae and rational engineering of a tolerant, xylose-fermenting strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 12. Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Effect of imidazolium-based ionic liquids on bacterial growth inhibition investigated via experimental and QSAR modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Mobility and biodegradability of an imidazolium based ionic liquid in soil and soil amended with waste sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. repositorio.uam.es [repositorio.uam.es]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of 1-Ethyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIm]I), a significant member of the imidazolium-based ionic liquids. The document details its historical context, key scientific milestones, physical and chemical properties, and early experimental protocols.
Introduction: The Dawn of Ionic Liquids
The story of 1-Ethyl-3-methylimidazolium Iodide is intrinsically linked to the broader history of ionic liquids (ILs), which are salts with melting points below 100°C. The field's origins can be traced back to 1914, when Paul Walden reported the synthesis of ethylammonium (B1618946) nitrate, [EtNH₃][NO₃], with a melting point of 12°C.[1] This discovery, however, remained a scientific curiosity for many decades.
A resurgence of interest in molten salts occurred in the mid-20th century, primarily for electrochemical applications. A significant breakthrough came in the early 1980s when the research group of John S. Wilkes at the United States Air Force Academy developed the first 1,3-dialkylimidazolium chloroaluminate salts.[1] These first-generation ionic liquids, while important, were highly sensitive to moisture.
The Emergence of 1-Ethyl-3-methylimidazolium Cation
The 1-ethyl-3-methylimidazolium ([EMIm]⁺) cation proved to be a pivotal development in the field of ionic liquids. In 1992, a landmark paper by John S. Wilkes and Michael J. Zaworotko described a series of air and water-stable ionic liquids based on the [EMIm]⁺ cation.[2][3][4] This discovery was crucial as it opened the door for the application of ionic liquids in a much broader range of chemical and physical processes without the need for stringent anhydrous conditions.
This compound ([EMIm]I) is a key precursor in the synthesis of many of these second-generation, air and water-stable ionic liquids. It is typically prepared through the quaternization reaction of 1-methylimidazole (B24206) with ethyl iodide.[5][6] The relative simplicity of its synthesis and its utility in forming other ionic liquids through anion metathesis have made it a fundamental compound in ionic liquid research.
Historical Development of Imidazolium-Based Ionic Liquids
Caption: Historical timeline of the discovery and development of imidazolium-based ionic liquids.
Physicochemical Properties of this compound
[EMIm]I is a white to yellowish solid at room temperature. Its properties have been extensively studied, and a summary of key quantitative data is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁IN₂ | [7] |
| Molecular Weight | 238.07 g/mol | [7] |
| Appearance | White to slight-yellow solid | |
| Melting Point | 56-70 °C | [8] |
| Density | 1.45 g/cm³ at 298.15 K (estimated) | |
| Solubility | Soluble in water, dichloromethane, ethanol, acetonitrile; Insoluble in ethyl acetate (B1210297), ether | |
| ¹H NMR (CDCl₃) | δ: 10.05 (s, 1H), 7.53 (dd, 2H), 4.47 (q, 2H), 4.12 (s, 3H), 1.63 (t, 3H) | [8] |
| ¹³C NMR (CDCl₃) | δ: 135.4, 123.2, 121.9, 44.7, 36.8, 15.2 | [8] |
Experimental Protocols for Synthesis
The synthesis of this compound is a standard quaternization reaction. Below is a representative experimental protocol based on early and contemporary literature.
Synthesis of this compound
Reactants:
-
1-Methylimidazole
-
Ethyl iodide
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and ethyl iodide. The reaction can be performed neat or in a suitable solvent like acetonitrile.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
As the reaction proceeds, the product, this compound, will precipitate as a solid or form a dense liquid layer.
-
After the reaction is complete, the crude product is isolated. If a solvent was used, it is removed under reduced pressure.
-
The crude product is then purified. A common method involves washing the solid with a solvent in which the product is insoluble but the starting materials are soluble, such as ethyl acetate or diethyl ether, to remove any unreacted reagents.
-
The purified solid is then dried under vacuum to remove any residual solvent.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The discovery and development of this compound and its derivatives marked a significant turning point in the history of ionic liquids. The move towards air and water-stable imidazolium-based ILs, pioneered by researchers like John S. Wilkes, transformed these materials from niche laboratory curiosities into versatile solvents and functional materials with wide-ranging applications in synthesis, catalysis, electrochemistry, and materials science. The foundational understanding of their synthesis and properties continues to drive innovation in the field of green chemistry and sustainable technologies.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. (PDF) Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids (1992) | John S. Wilkes | 1767 Citations [scispace.com]
- 4. pure.ul.ie [pure.ul.ie]
- 5. rroij.com [rroij.com]
- 6. rsc.org [rsc.org]
- 7. This compound 97 35935-34-3 [sigmaaldrich.com]
- 8. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
Methodological & Application
Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Iodide in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Ethyl-3-methylimidazolium Iodide (EMIM-I) in the fabrication of dye-sensitized solar cells (DSSCs). EMIM-I is an ionic liquid that offers a non-volatile and thermally stable alternative to traditional organic solvents in DSSC electrolytes, contributing to improved device longevity and safety.
Introduction to this compound in DSSCs
This compound is a room-temperature ionic liquid that has garnered significant interest in the field of photovoltaics, particularly in dye-sensitized solar cells. Its primary role is as a component of the electrolyte, where it serves as a source of iodide ions (I⁻) for the regeneration of the sensitizing dye and as a solvent for the I⁻/I₃⁻ redox couple. The use of EMIM-I and other ionic liquids aims to address the limitations of volatile organic solvents, such as acetonitrile (B52724), which are prone to leakage and evaporation, thereby compromising the long-term stability of the DSSC.[1][2]
The unique properties of EMIM-I, including its negligible vapor pressure, high thermal stability, and good ionic conductivity, make it an attractive component for developing durable and efficient DSSCs.[1][2] Research has shown that electrolytes containing EMIM-I can lead to high power conversion efficiencies (PCEs), with some studies reporting values exceeding 11%.[1] The performance of DSSCs with EMIM-I based electrolytes is influenced by various factors, including its concentration, the presence of co-additives, and the overall composition of the electrolyte.[1]
Performance Data of DSSCs with EMIM-I Based Electrolytes
The following table summarizes the performance of dye-sensitized solar cells fabricated with electrolytes containing this compound. The data is compiled from various studies to provide a comparative overview.
| Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| 0.9 M EMIM-I in Acetonitrile (without KI) | - | - | - | Best efficiency at this concentration | [1] |
| 0.6 M KI with EMIM-I and NH₄SCN in Acetonitrile | - | - | - | 11.07 | [1] |
| 0.1 M EMIM-I and 0.1 M Iodine in PC/TBAI-DES and AN (80:20) | 21.94 | 0.78 | 0.58 | 10.04 | [1] |
| EMIM-I based electrolyte with ZnO-P photoanode | - | - | - | 9.86 | [1][3] |
| EMIM-I based electrolyte with ZnO-S photoanode | - | - | - | 8.38 | [1][3] |
| EMIMDCA with [I⁻] + [I₃⁻] = 2 M, [I⁻]:[I₂]=10:1, with 4-t-butylpyridine and LiI | - | - | - | 5.5 | [4] |
Experimental Protocols
This section provides detailed protocols for the fabrication of a dye-sensitized solar cell using an electrolyte containing this compound.
Preparation of TiO₂ Photoanode
-
Substrate Cleaning: Begin by thoroughly cleaning a fluorine-doped tin oxide (FTO) coated glass substrate. This can be achieved by sequential sonication in a detergent solution, deionized water, and ethanol (B145695), each for 15 minutes. Dry the substrate with a stream of nitrogen or clean air.
-
Application of TiO₂ Paste: A mesoporous TiO₂ layer is deposited on the conductive side of the FTO glass. The doctor-blade technique is commonly used for this purpose.[5]
-
Sintering of TiO₂ Film: Remove the tape and sinter the TiO₂-coated substrate in a furnace. A typical sintering program involves gradually heating to 450-500°C and maintaining that temperature for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate. Allow the substrate to cool down slowly to room temperature.
-
Dye Sensitization: Immerse the sintered TiO₂ photoanode in a dye solution (e.g., 0.3-0.5 mM N719 dye in ethanol) for 12-24 hours at room temperature.[6] After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it.
Preparation of the Counter Electrode
-
Substrate Cleaning: Clean another FTO glass substrate using the same procedure as for the photoanode.
-
Catalytic Layer Deposition: A thin layer of a catalyst, typically platinum (Pt) or graphite (B72142), is deposited on the conductive side of the FTO glass.[6]
-
For Platinum: A solution of H₂PtCl₆ in isopropanol (B130326) can be drop-casted onto the FTO substrate, followed by heating at 400°C for 15-20 minutes.[5]
-
For Graphite: A simple method is to coat the conductive surface with a graphite pencil.[6]
-
Preparation of the EMIM-I Based Electrolyte
The composition of the electrolyte is a critical factor in DSSC performance. Here is an example of a common electrolyte formulation:
-
Components:
-
This compound (EMIM-I): 0.6 - 0.9 M
-
Iodine (I₂): 0.05 - 0.1 M
-
4-tert-butylpyridine (TBP): 0.5 M (optional, to improve Voc)
-
Guanidinium thiocyanate (B1210189) (GuSCN): 0.1 M (optional, to improve performance)
-
Solvent: Acetonitrile or a mixture of acetonitrile and valeronitrile (B87234) (e.g., 85:15 v/v).
-
-
Procedure:
-
In a clean, dry beaker, dissolve the desired amount of EMIM-I in the chosen solvent.
-
Add the iodine and stir until it is completely dissolved. The solution will turn a dark reddish-brown.
-
If using, add TBP and GuSCN to the solution and continue stirring until a homogeneous electrolyte is formed. The preparation should be carried out in a glovebox or a dry environment to avoid moisture contamination.
-
Assembly of the DSSC
-
Sealing: Place a thin, thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Assembly: Place the counter electrode on top of the photoanode, with the conductive/catalytic side facing the TiO₂ film.
-
Heating: Gently heat the assembled cell on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.
-
Electrolyte Injection: Introduce the prepared EMIM-I based electrolyte into the cell through the small opening using a vacuum backfilling method or by capillary action.
-
Final Sealing: Seal the injection hole completely using the sealant and a small piece of glass.
-
Connections: Attach electrical contacts to the exposed FTO areas of the photoanode and counter electrode.
Visualizations
Experimental Workflow for DSSC Fabrication
Caption: Experimental workflow for the fabrication of a dye-sensitized solar cell.
Components and Charge Transfer in an EMIM-I Based DSSC
Caption: Key components and charge transfer processes in a DSSC with an EMIM-I electrolyte.
References
Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Iodide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methylimidazolium iodide ([EMIM]I) is a versatile room-temperature ionic liquid that has garnered significant attention as a catalyst and environmentally benign solvent in a variety of organic transformations. Its unique properties, including high thermal stability, low vapor pressure, and tunable solubility, make it an attractive alternative to conventional volatile organic solvents. As a catalyst, [EMIM]I has demonstrated efficacy in promoting a range of reactions, often leading to improved yields, selectivities, and milder reaction conditions. This document provides detailed application notes and experimental protocols for the use of [EMIM]I as a catalyst in key organic syntheses, including the formation of cyclic carbonates, Friedel-Crafts acylation, aldol (B89426) condensation, and Knoevenagel condensation.
Synthesis of Cyclic Carbonates from Epoxides and CO2
The cycloaddition of carbon dioxide (CO2) to epoxides is a highly atom-economical reaction that produces valuable cyclic carbonates, which are used as green solvents, electrolytes in lithium-ion batteries, and precursors for polymers. [EMIM]I has been shown to be an effective catalyst for this transformation.
Catalytic Role and Mechanism
In this reaction, the iodide anion of [EMIM]I acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, which leads to ring-opening. The imidazolium (B1220033) cation is believed to activate the epoxide by forming a hydrogen bond with the epoxide oxygen, facilitating the nucleophilic attack. The resulting haloalkoxide intermediate then reacts with CO2, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the iodide catalyst.
Caption: Catalytic cycle of cyclic carbonate synthesis using [EMIM]I.
Experimental Protocol: Synthesis of Propylene (B89431) Carbonate
Materials:
-
Propylene oxide
-
This compound ([EMIM]I)
-
High-pressure reactor equipped with a magnetic stirrer and temperature control
-
CO2 cylinder
Procedure:
-
To a high-pressure reactor, add propylene oxide and [EMIM]I (catalyst loading can be varied, e.g., 1-5 mol%).
-
Seal the reactor and purge with CO2 gas to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 1-5 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Maintain the reaction conditions for the specified time (e.g., 2-8 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly release the CO2 pressure.
-
The product, propylene carbonate, can be isolated by vacuum distillation. The ionic liquid catalyst can be recovered and reused for subsequent reactions.
Quantitative Data
| Epoxide | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Propylene Oxide | 3 | 130 | 3 | 5 | >95 | Adapted from[1] |
| Styrene Oxide | 1 | 80 | 2 | 1 | >99 | [2] |
| Allyl Glycidyl Ether | 3 | 145 | 5 | 5 | 95 | Adapted from[1] |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. Traditionally, this reaction requires stoichiometric amounts of Lewis acid catalysts like AlCl3, which generate significant amounts of waste. Imidazolium-based ionic liquids, including those with halogenoaluminate anions, have been explored as both solvents and catalysts for this reaction. While [EMIM]I itself is not a traditional Lewis acid, it can be used in conjunction with a Lewis acid or as a component of a Lewis acidic ionic liquid.
Catalytic Role and Mechanism
In Friedel-Crafts acylation, a Lewis acid activates the acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion. The aromatic ring then attacks this electrophile, followed by deprotonation to restore aromaticity and yield the aryl ketone. When an ionic liquid like [emim]Cl–AlCl3 is used, it acts as both the solvent and the Lewis acidic catalyst. The use of such ionic liquids can lead to higher reaction rates and selectivities compared to conventional solvents.
Caption: General workflow for Friedel-Crafts acylation in an ionic liquid.
Experimental Protocol: Acylation of Anisole (B1667542)
Note: This protocol uses a Lewis acidic ionic liquid system.
Materials:
-
Anisole
-
Benzoyl chloride
-
1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)
-
Aluminum chloride (AlCl3)
-
Dry diethyl ether
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the Lewis acidic ionic liquid by carefully adding AlCl3 to [EMIM]Cl in a specific molar ratio (e.g., 1:1.5 to 1:2) with stirring. The addition is exothermic.
-
In a separate flask under an inert atmosphere, dissolve anisole in the prepared ionic liquid.
-
Slowly add benzoyl chloride to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 10-30 minutes).
-
Quench the reaction by carefully adding the mixture to ice-water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data
| Aromatic Substrate | Acylating Agent | Catalyst System | Temperature (°C) | Time | Yield (%) | Reference |
| Anisole | Benzoyl Chloride | Cu(OTf)2 in [bmim][BF4] | 80 | 1 h | >99 | [3] |
| Ferrocene | Acetyl Chloride | [emim]I–(AlCl3)x | RT | - | High | [3] |
| Anisole | Propionic Anhydride | [EMIM][OTf] | 80-85 | 2 h | 65.5 | [4] |
Aldol Condensation
The aldol condensation is a crucial carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. Ionic liquids can act as both solvents and catalysts in this reaction, often promoting the reaction under mild conditions.
Catalytic Role and Mechanism
In a base-catalyzed aldol condensation, a base abstracts an α-proton from a carbonyl compound to form an enolate ion. The nucleophilic enolate then attacks the carbonyl carbon of a second molecule. Subsequent protonation yields the β-hydroxy carbonyl product. In the presence of an ionic liquid with a basic anion, the anion can act as the base to initiate the reaction. The ionic liquid medium can also stabilize the charged intermediates.
Caption: General pathway for a base-catalyzed aldol condensation.
Experimental Protocol: Synthesis of Dibenzalacetone
Materials:
-
1-Ethyl-3-methylimidazolium hydroxide (B78521) ([EMIM][OH]) or another basic ionic liquid (as both catalyst and solvent)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (2 equivalents) in the basic ionic liquid.
-
Slowly add acetone (1 equivalent) to the stirred solution at room temperature.
-
Continue stirring at room temperature for the specified time (e.g., 30 minutes to a few hours). The product may precipitate out of the solution.
-
After the reaction is complete, add water to precipitate the product fully.
-
Collect the solid product by filtration and wash it with water.
-
The ionic liquid can be recovered from the aqueous filtrate by evaporation of water.
-
Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.
Quantitative Data
| Aldehyde | Ketone | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH in H2O/EtOH | RT | 30 min | 90.6 | [5] |
| 4-Nitrobenzaldehyde | Acetone | Functionalized IL (Microwave) | - | 30 min | ~90 | [6] |
| Benzaldehyde | Cyclopentanone | [TAIm]OH | RT | 2-4.5 h | Good to Excellent | [7] |
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a carbonyl compound (aldehyde or ketone) and an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. Ionic liquids have been successfully employed as catalysts and solvents for this transformation, offering advantages such as mild reaction conditions and catalyst recyclability.
Catalytic Role and Mechanism
In a base-catalyzed Knoevenagel condensation, the base abstracts a proton from the active methylene compound to generate a carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product. An ionic liquid with a basic anion can effectively catalyze this reaction.
Caption: General pathway for the Knoevenagel condensation.
Experimental Protocol: Synthesis of Benzylidenemalononitrile (B1330407)
Materials:
-
Benzaldehyde
-
1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][OAc]) or another suitable basic ionic liquid
-
Water/Methanol mixture
Procedure:
-
In a flask, dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in the ionic liquid.
-
Stir the mixture at room temperature. The reaction is often rapid and can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, add a water/methanol mixture to the reaction flask.
-
The product will precipitate and can be collected by filtration.
-
Wash the solid product with the water/methanol mixture and dry it.
-
The ionic liquid can be recovered from the filtrate.
Quantitative Data
| Aldehyde | Active Methylene Compound | Catalyst System | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | NiCu@MWCNT in H2O/MeOH | 25 | 10-180 min | High | [8] |
| Various Aldehydes | Malononitrile | Imidazole-based DES | RT | - | High | [9] |
| Benzaldehyde | Malononitrile | Ti-Al-Mg Hydrotalcite | 60 | 4 h | 67.1 (conversion) | [10] |
Conclusion
This compound and related imidazolium-based ionic liquids are highly effective catalysts for a variety of important organic reactions. Their use can lead to milder reaction conditions, improved yields, and simplified product isolation and catalyst recycling, aligning with the principles of green chemistry. The protocols and data presented here provide a starting point for researchers to explore the utility of [EMIM]I in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Iodide in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIM]I) in various electrochemical applications. [EMIM]I is an ionic liquid that has garnered significant attention due to its unique physicochemical properties, including low volatility, high thermal stability, and tunable polarity.[1] These characteristics make it a versatile component in electrolytes for energy storage devices and as a catalyst in chemical transformations.[1][2]
Application in Dye-Sensitized Solar Cells (DSSCs)
1-Ethyl-3-methylimidazolium iodide is a key component in the electrolyte of dye-sensitized solar cells (DSSCs). Its primary role is to act as a source of the iodide/triiodide (I⁻/I₃⁻) redox couple, which is essential for regenerating the photo-oxidized dye molecules.[3] The use of [EMIM]I and other ionic liquids as electrolytes in DSSCs is advantageous as they replace volatile organic solvents, thereby reducing issues of solvent evaporation, leakage, and flammability.[4]
The performance of DSSCs is highly dependent on the composition of the electrolyte. The following table summarizes key performance parameters of DSSCs utilizing electrolytes containing this compound.
| Photoanode | Electrolyte Composition | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) | Reference |
| ZnO-P | [EMIM]I-based | - | - | - | 9.86 | [4] |
| ZnO-S | [EMIM]I-based | - | - | - | 8.38 | [4] |
| TiO₂ | [EMIM]I / DMII / EMITCB / I₂ / NBB / GNCS | - | - | - | - | [5] |
| TiO₂ | DEII / LiI / I₂ in MPN | - | - | - | 4.8 | [6] |
| TiO₂ | HMII / LiI / I₂ in MPN | - | - | - | 4.2 | [6] |
Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency, ZnO-P: Plate-like ZnO, ZnO-S: Star-like ZnO, DEII: 1,3-diethylimidazolium iodide, HMII: 1-hexyl-3-methylimidazolium (B1224943) iodide, DMII: 1,3-dimethylimidazolium (B1194174) iodide, EMITCB: 1-ethyl-3-methylimidazolium tetracyanoborate, NBB: N-butyl-benzimidazole, GNCS: Guanidinium thiocyanate, MPN: 1-methyl-3-propylimidazolium iodide.
The operation of a DSSC with a [EMIM]I-based electrolyte involves a series of electron transfer processes, which are initiated by the absorption of light by a sensitizing dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂).
References
Application Notes and Protocols for Friedel-Crafts Acylation using 1-Ethyl-3-methylimidazolium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] Traditional protocols often rely on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which can lead to corrosive conditions, significant waste generation, and difficulties in product purification.[1][2] The use of ionic liquids (ILs) as both solvents and catalysts offers a greener and more sustainable alternative, owing to their low vapor pressure, high thermal stability, and potential for recyclability.[1][3]
1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIM]I) is an imidazolium-based ionic liquid that has garnered attention for its potential to catalyze various organic transformations.[4] This document provides detailed application notes and a general protocol for conducting Friedel-Crafts acylation using [EMIM]I, highlighting its role as a recyclable catalytic medium. While some protocols combine ionic liquids with other Lewis acids, this guide focuses on the intrinsic catalytic activity of the ionic liquid itself.[5][6]
Mechanism and Role of [EMIM]I
The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.[2] In this process, an acylating agent (such as an acyl chloride or anhydride) is activated to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.[7]
In the context of using [EMIM]I, the ionic liquid can serve multiple functions. It can act as a Lewis acid, where the imidazolium (B1220033) cation interacts with the acylating agent to facilitate the formation of the acylium ion.[4] Furthermore, the polar nature of the ionic liquid can stabilize the charged intermediates in the reaction, potentially enhancing the reaction rate and selectivity.[6]
Experimental Protocols
1. General Protocol for Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)
This protocol describes a general procedure for the acylation of anisole with acetic anhydride using [EMIM]I.
Materials:
-
1-Ethyl-3-methylimidazolium Iodide ([EMIM]I)
-
Anisole
-
Acetic Anhydride
-
Ethyl acetate (B1210297) (for extraction)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 1.5 g).
-
Reagent Addition: Add anisole (e.g., 5 mmol) and acetic anhydride (e.g., 1 mmol) to the flask.
-
Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-4 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the desired aryl ketone.
-
Ionic Liquid Recycling: The remaining ionic liquid can be washed with the extraction solvent and dried under vacuum to be reused in subsequent reactions.
2. Synthesis of this compound ([EMIM]I)
For researchers who wish to synthesize the ionic liquid in-house, the following procedure can be adapted.
Materials:
-
Ethyl iodide
-
Trichloroethane or other suitable solvent for washing
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and ethyl iodide.
-
The reaction is typically exothermic and can be stirred at room temperature. For slower reactions, gentle heating (e.g., reflux) may be applied.
-
Continue stirring for several hours until the reaction mixture solidifies or becomes a viscous liquid.
-
The resulting solid can be crushed and washed with a non-polar solvent like trichloroethane or ethyl acetate to remove any unreacted starting materials.[8]
-
Dry the purified this compound under vacuum.
Data Presentation
The following tables summarize representative quantitative data for Friedel-Crafts acylation reactions in imidazolium-based ionic liquids. While the anion in some examples is trifluoromethanesulfonate, the data provides a useful benchmark for expected yields and conditions with [EMIM]I.
Table 1: Friedel-Crafts Acylation of Anisole with Various Acylating Agents in an Imidazolium-based Ionic Liquid.
| Entry | Acylating Agent | Product | Reaction Time (h) | Yield (%) | Selectivity (ortho/para) |
| 1 | Propionic Anhydride | 4-Propionylanisole | 2 | 65.5 | 0/100 |
| 2 | Butanoic Anhydride | 4-Butyrylanisole | 2 | 57 | 0/100 |
| 3 | Benzoic Anhydride | 4-Methoxybenzophenone | 2 | 52 | 0/100 |
Data adapted from a patent describing Friedel-Crafts acylation in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, which serves as a model for the analogous iodide system.[5]
Table 2: Substrate Scope in Friedel-Crafts Acylation with Benzoyl Chloride in an Ionic Liquid.
| Entry | Aromatic Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Anisole | 4-Methoxybenzophenone | 1 | >99 |
| 2 | Toluene | 4-Methylbenzophenone | 24 | 85 |
| 3 | p-Xylene | 2,5-Dimethylbenzophenone | 24 | 70 |
These reactions were performed in [bmim][BF4] with a Cu(OTf)2 catalyst, illustrating the general applicability to various activated aromatic substrates.[6]
Visualizations
Diagram 1: General Workflow for Friedel-Crafts Acylation in [EMIM]I
Caption: Workflow for Friedel-Crafts acylation in [EMIM]I.
Diagram 2: Proposed Catalytic Cycle for Friedel-Crafts Acylation
Caption: Proposed mechanism for [EMIM]I-catalyzed acylation.
References
- 1. bombaytechnologist.in [bombaytechnologist.in]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rroij.com [rroij.com]
Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Iodide as an Electrolyte in Batteries
Abstract: This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-3-methylimidazolium Iodide (EMIM-I) as an electrolyte component in battery systems. EMIM-I is an ionic liquid that can serve both as a conductive medium and as a source of iodide ions for redox-active cathodes. These notes are intended for researchers and scientists in the fields of materials science, electrochemistry, and battery development.
Introduction
This compound (EMIM-I) is a room-temperature ionic liquid (IL) composed of an imidazolium (B1220033) cation and an iodide anion. Ionic liquids are valued in battery research for their intrinsic ionic conductivity, low volatility, high thermal stability, and wide electrochemical windows, which enhance battery safety compared to conventional organic carbonate-based electrolytes.[1][2] EMIM-I is of particular interest for battery concepts that can utilize the iodide/triiodide (I⁻/I₃⁻) redox couple, such as in dual-ion batteries or for mitigating shuttle mechanisms in metal-iodine batteries.
Applications in Battery Systems
While much of the research on EMIM-I has focused on dye-sensitized solar cells, its properties are applicable to several battery technologies:
-
Zinc-Iodine Batteries (ZIBs): The EMIM⁺ cation has been shown to be effective in suppressing the polyiodide shuttle effect in aqueous ZIBs.[3] The shuttle effect, where dissolved polyiodide species migrate to the anode and self-discharge the battery, is a major cause of capacity fade. The bulky EMIM⁺ cation can form a complex with triiodide (EMIM⁺–I₃⁻), hindering its dissolution and migration.[3] This leads to significantly improved cycle life and lower self-discharge.[3]
-
Dual-Ion Batteries (DIBs): In DIBs, both cations and anions from the electrolyte intercalate into the anode and cathode, respectively, during charging. The iodide anion (I⁻) can be oxidized to triiodide (I₃⁻) at the cathode, offering a potential redox couple for the positive electrode. EMIM-I can serve as the electrolyte, providing both the charge-carrying ions and the active species for the cathode.
-
Lithium-Ion and Sodium-Ion Batteries: While less common, EMIM-I can be considered as a component in mixed electrolytes for Li-ion or Na-ion batteries. Its primary role would be as a salt additive or as a component in a binary ionic liquid electrolyte. The presence of the imidazolium cation can influence the formation and stability of the solid electrolyte interphase (SEI) on the anode.[2] However, the potential for iodide oxidation at the cathode and the competitive intercalation of the EMIM⁺ cation at the anode are critical factors to consider.[2]
Data Presentation
Quantitative data for batteries utilizing EMIM-I as the primary electrolyte is limited in the literature. The following tables summarize the known physicochemical properties of EMIM-I and the performance of a related system to provide context for researchers.
Table 1: Physicochemical Properties of this compound (EMIM-I)
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₁IN₂ | [4] |
| Molecular Weight | 238.07 g/mol | [4] |
| Appearance | Yellowish crystalline solid | [4] |
| Melting Point | 75-79 °C | [4] |
| Density | 1.63 g/cm³ | [4] |
Table 2: Performance of an Aqueous Zinc-Iodine Battery with EMIM-based Additive
Note: The following data is for a system using EMIM-Acetate (EMIM[OAc]) as an electrolyte additive, which demonstrates the beneficial role of the EMIM⁺ cation in an iodide-based battery chemistry.
| Parameter | Value | Conditions | Reference(s) |
| Battery Chemistry | Zinc-Iodine | Aqueous electrolyte with EMIM[OAc] additive | [3] |
| Cycle Life | > 18,000 cycles | At 4 A g⁻¹ | [3] |
| Capacity Decay Rate | 0.01 ‰ per cycle | After 18,000 cycles | [3] |
| Key Benefit of EMIM⁺ | Suppression of polyiodide shuttle effect | Formation of EMIM⁺–I₃⁻ dominated phase | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (EMIM-I)
This protocol describes the quaternization reaction of 1-methylimidazole (B24206) with ethyl iodide.
Materials:
-
1-methylimidazole (dried over CaH₂)
-
Ethyl iodide (freshly distilled)
-
Ethyl acetate (B1210297) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up the reaction flask under an inert atmosphere.
-
Add 1-methylimidazole to the flask.
-
Slowly add a stoichiometric amount of ethyl iodide to the flask while stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture to 60-70°C and stir for 2-4 hours to ensure the reaction goes to completion.[5]
-
Cool the reaction mixture to room temperature. A viscous liquid or solid product should form.
-
Wash the crude product multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.
-
Decant the ethyl acetate.
-
Dry the resulting EMIM-I product under high vacuum at 60-70°C for at least 24 hours to remove any residual solvent and moisture.
-
Store the purified EMIM-I in an inert atmosphere glovebox.
Protocol 2: Preparation of an EMIM-I Based Electrolyte for a Lithium-Ion Coin Cell
This protocol describes the preparation of a representative electrolyte using EMIM-I, a lithium salt, and a co-solvent.
Materials:
-
Purified EMIM-I (from Protocol 1)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (dried under vacuum)
-
Dimethyl carbonate (DMC), battery grade (anhydrous)
-
Volumetric flasks and pipettes
-
Magnetic stirrer
-
All operations must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Procedure:
-
Ensure all glassware is rigorously dried in a vacuum oven before transferring into the glovebox.
-
Calculate the required masses of EMIM-I and LiTFSI to prepare a 0.5 M solution of LiTFSI in a 1:1 (v/v) mixture of EMIM-I and DMC.
-
In the glovebox, add the calculated mass of LiTFSI to a volumetric flask.
-
Add the required volume of DMC to the flask.
-
Add the required volume of EMIM-I to the flask.
-
Seal the flask and stir the mixture at room temperature until the LiTFSI is completely dissolved. This may take several hours.
-
The electrolyte is now ready for use in cell assembly.
Protocol 3: Assembly of a CR2032 Coin Cell
This protocol details the assembly of a standard CR2032 coin cell using the prepared EMIM-I electrolyte.
Materials:
-
CR2032 coin cell components (casings, spacers, spring)
-
Cathode and anode discs (e.g., LiFePO₄ and lithium metal)
-
Separator disc (e.g., Celgard 2400)
-
EMIM-I based electrolyte (from Protocol 2)
-
Crimping machine
-
All operations must be performed inside an argon-filled glovebox.
Procedure:
-
Place the negative casing (the larger piece) onto the die of the crimping machine.
-
Place the lithium metal anode disc into the center of the casing.
-
Dispense one or two drops (approx. 20-40 µL) of the EMIM-I electrolyte onto the anode surface to ensure good wetting.
-
Place the separator disc on top of the wetted anode.
-
Add another drop of electrolyte onto the separator.
-
Place the cathode disc on top of the separator.
-
Add a final drop of electrolyte onto the cathode.
-
Place a spacer on top of the cathode, followed by the spring.
-
Carefully place the positive cap (the smaller piece with a sealing gasket) on top of the stack.
-
Transfer the assembled cell to the crimper and apply pressure to seal the cell.
-
Remove the cell and clean the exterior with a solvent-dampened wipe.
-
Let the cell rest for at least 12 hours before electrochemical testing to ensure complete wetting of the components.
Logical Relationships and Mechanisms
The primary advantage of using an EMIM-based cation in an iodide-containing battery is its ability to interact with and immobilize polyiodide species, thereby preventing the detrimental shuttle effect that plagues many metal-iodine batteries.
Conclusion
This compound presents interesting opportunities as an electrolyte component, particularly in battery systems where the iodide/triiodide redox chemistry is active, such as in Zinc-Iodine and dual-ion batteries. Its role as a shuttle-inhibiting agent is a promising avenue for research. While comprehensive performance data in mainstream battery chemistries like Li-ion is still emerging, the protocols and comparative data provided herein offer a solid foundation for researchers to explore the potential of EMIM-I in developing safer, high-performance energy storage devices.
References
Synthesis of Nanoparticles Using 1-Ethyl-3-methylimidazolium Iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles utilizing the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([Emim]I) as a solvent and stabilizer. The unique properties of [Emim]I, such as its negligible vapor pressure, high thermal stability, and tunable polarity, make it an excellent medium for the controlled synthesis of nanomaterials with applications in catalysis, sensing, biomedical imaging, and renewable energy.
Application Notes
1-Ethyl-3-methylimidazolium iodide ([Emim]I) is a versatile room-temperature ionic liquid that has garnered significant interest in materials science. Its role in nanoparticle synthesis is multifaceted, acting as a reaction medium, a stabilizing agent to prevent agglomeration, and in some cases, a reactant or template to direct crystal growth. The imidazolium (B1220033) cation and the iodide anion can both interact with the surface of growing nanoparticles, influencing their size, shape, and surface chemistry.
Key Advantages of Using [Emim]I in Nanoparticle Synthesis:
-
Green Solvent: Due to its low volatility and recyclability, [Emim]I is considered a more environmentally friendly alternative to traditional organic solvents.
-
Enhanced Stability: The ionic nature of [Emim]I provides electrostatic and steric stabilization to the nanoparticles, preventing aggregation and leading to long-term colloidal stability.
-
Control over Nanoparticle Morphology: By tuning reaction parameters such as temperature and precursor concentration, the morphology and size of the nanoparticles can be controlled.
-
Broad Applicability: This method is suitable for synthesizing a wide range of nanoparticles, including noble metals (e.g., gold, silver) and metal oxides (e.g., ZnO, iron oxide).
Applications of Nanoparticles Synthesized in [Emim]I:
-
Catalysis: Metal nanoparticles synthesized in [Emim]I exhibit high catalytic activity in various organic reactions due to their high surface area and the stabilizing effect of the ionic liquid.
-
Sensing and Biomedical Imaging: Gold and silver nanoparticles have unique optical properties that make them suitable for applications in chemical and biological sensing, as well as in biomedical imaging.[1]
-
Drug Delivery: The functionalized surfaces of nanoparticles can be used to carry and deliver drugs to specific targets within the body.
-
Renewable Energy: Metal oxide nanoparticles, such as ZnO, are used in the fabrication of dye-sensitized solar cells (DSSCs), where [Emim]I can also serve as a component of the electrolyte.[2]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of gold, silver, and zinc oxide nanoparticles. While some protocols utilize closely related 1-ethyl-3-methylimidazolium-based ionic liquids, they provide a strong foundation for adaptation to [Emim]I, given the similar physicochemical properties of these solvents.
Gold Nanoparticle Synthesis
This protocol is adapted from the synthesis of ultra-small gold nanoparticles in 1-ethyl-3-methylimidazolium dicyanamide (B8802431) ([Emim][DCA]).[3][4] The dicyanamide anion is different, but the general approach of dissolving a gold precursor in the ionic liquid and controlling the temperature is applicable.
Materials:
-
Tetrachloroauric acid (HAuCl₄·3H₂O)
-
This compound ([Emim]I)
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction vials
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Protocol:
-
Dissolve HAuCl₄·3H₂O in [Emim]I in a reaction vial to a final concentration of 1-5 mM.
-
Stir the solution vigorously at a controlled temperature between 20°C and 80°C for 24 hours. The color of the solution will change, indicating the formation of gold nanoparticles.[4]
-
After 24 hours, stop the reaction by cooling the vial to room temperature.
-
To isolate the nanoparticles, add ethanol to the solution to precipitate the gold nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Wash the nanoparticle pellet with ethanol multiple times to remove any residual ionic liquid.
-
Resuspend the purified nanoparticles in a suitable solvent for characterization.
-
Characterize the size and morphology of the gold nanoparticles using TEM and their optical properties using UV-Vis spectroscopy.
Quantitative Data Summary: Gold Nanoparticle Synthesis
| Precursor | Ionic Liquid | Temperature (°C) | Reaction Time (h) | Average Nanoparticle Diameter (nm) | Reference |
| HAuCl₄·3H₂O | [Emim][DCA] | 20-80 | 24 | 1.15 ± 0.10 | [3][4] |
| Au(III) ions | [Emim][MS] | 180 | 24 | 5 - 7 |
Note: [Emim][MS] is 1-ethyl-3-methylimidazolium methane (B114726) sulfonate.
Silver Nanoparticle Synthesis
This protocol is based on the citrate-mediated reduction of silver ions in 1-ethyl-3-methylimidazolium methyl sulfate (B86663) ([EMIM][MS]).[5] The use of a reducing agent (sodium citrate) is a common method for synthesizing silver nanoparticles.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium citrate (B86180) (Na₃C₆H₅O₇)
-
This compound ([Emim]I)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction flask
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Scanning Electron Microscope (SEM)
Protocol:
-
Prepare a solution of sodium citrate in [Emim]I.
-
Prepare a separate solution of silver nitrate in [Emim]I.
-
Heat both solutions to 80°C with stirring.
-
Add the silver nitrate solution to the sodium citrate solution while maintaining the temperature and stirring.
-
Continue stirring the reaction mixture at 80°C for up to 48 hours. The formation of silver nanoparticles is indicated by a color change.[5]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Characterize the hydrodynamic size of the nanoparticles using DLS and their morphology using SEM. The formation of nanoparticles can be confirmed by UV-Vis spectroscopy.
Quantitative Data Summary: Silver Nanoparticle Synthesis
| Precursor | Reducing Agent | Ionic Liquid | Temperature (°C) | Reaction Time (h) | Average Hydrodynamic Size (nm) | Reference |
| AgNO₃ | Sodium Citrate | [EMIM][MS] | 80 | 48 | 278 | [5] |
Note: [EMIM][MS] is 1-ethyl-3-methylimidazolium methyl sulfate.
Zinc Oxide (ZnO) Nanoparticle Synthesis for Dye-Sensitized Solar Cells (DSSCs)
This protocol describes the synthesis of ZnO nanoparticles and their subsequent use in a DSSC with an [Emim]I-based electrolyte.[2] While the synthesis of ZnO nanoparticles does not directly use [Emim]I as the solvent, it is a critical component in the final application, highlighting the synergy between the nanoparticles and the ionic liquid.
Materials for ZnO Nanoplate Synthesis:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
Materials for DSSC Fabrication:
-
Synthesized ZnO nanoparticles
-
N719 dye
-
This compound ([Emim]I)
-
Iodine (I₂)
-
Valeronitrile
Equipment:
-
Magnetic stirrer
-
Autoclave
-
Centrifuge
-
Doctor blade
-
Furnace
-
Solar simulator
Protocol for ZnO Nanoplate Synthesis:
-
Prepare two solutions: Solution A with zinc acetate dihydrate in distilled water and Solution B with NaOH in distilled water.
-
Add Solution B dropwise to Solution A while stirring to form a mixture containing Zn(OH)₂.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 200°C for 7 hours.
-
After cooling, centrifuge and wash the solid powder with distilled water.
-
Dry the powder in an oven at 180°C for 4 hours to obtain ZnO nanoplates.[2]
Protocol for DSSC Fabrication with [Emim]I Electrolyte:
-
Prepare a ZnO paste and coat it on a conductive glass substrate using the doctor blade technique.
-
Sinter the ZnO film in a furnace.
-
Immerse the ZnO film in a solution of N719 dye to sensitize the photoanode.
-
Prepare the electrolyte by dissolving [Emim]I and iodine in a mixture of acetonitrile and valeronitrile.
-
Assemble the DSSC by placing a platinum-coated counter electrode on top of the dye-sensitized ZnO photoanode and introducing the [Emim]I-based electrolyte.
-
Test the performance of the DSSC under a solar simulator.
Quantitative Data Summary: ZnO-based DSSC Performance with [Emim]I Electrolyte
| ZnO Morphology | Specific Surface Area (m²/g) | Bandgap (eV) | Dye Immersion Time (h) | Maximum Efficiency (%) | Reference |
| Plate-like (ZnO-P) | 6.06 | 3.31 | 3 | 9.86 | [2] |
| Star-like (ZnO-S) | 1.86 | 3.19 | 1 | 8.38 | [2] |
Visualizations
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for the synthesis of gold nanoparticles.
Logical Relationship in Ionic Liquid-Mediated Nanoparticle Stabilization
Caption: Stabilization of nanoparticles by ionic liquids.
Signaling Pathway Analogy for DSSC Operation with [Emim]I Electrolyte
Caption: Electron flow in a ZnO-based DSSC.
References
- 1. Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Step Synthesis of Stable Gold Nanoparticles on Eco-friendly Ionic Liquid | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Iodide in Biomass Processing and Biofuel Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Ethyl-3-methylimidazolium (B1214524) iodide ([EMIM]I) is an ionic liquid with potential applications in the dissolution of lignocellulosic biomass for subsequent conversion into biofuels and other valuable bioproducts.[1] While research in this specific application of [EMIM]I is not as extensive as for other ionic liquids like 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]Ac), the general principles of biomass processing with imidazolium-based ionic liquids provide a framework for its use. This document provides an overview of the known properties of [EMIM]I, a generalized protocol for biomass pretreatment, and discusses the critical steps of enzymatic hydrolysis, fermentation, and ionic liquid recycling. It is important to note that the provided protocols are based on studies with closely related ionic liquids and would require optimization for [EMIM]I.
Physicochemical Properties and Safety Information
A clear understanding of the physicochemical properties and safety hazards of [EMIM]I is crucial before its use in any experimental setting.
Table 1: Physicochemical Properties of 1-Ethyl-3-methylimidazolium Iodide
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁IN₂ | [2] |
| Molecular Weight | 238.07 g/mol | [2] |
| Appearance | White or slight-yellow solid/powder | [2] |
| Melting Point | 155-160°C | [1] |
| Solubility | Good solubility in polar solvents (water, dichloromethane, ethanol (B145695), acetonitrile). Insoluble in non-polar solvents (ethyl acetate, ether). | [2] |
Safety and Handling:
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 2: Hazard Identification for this compound
| Hazard | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Damage | Causes serious eye damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocols
The following protocols are generalized based on the use of imidazolium-based ionic liquids for biomass processing. Optimization of parameters such as temperature, time, and biomass loading will be necessary for [EMIM]I.
Protocol 1: Biomass Pretreatment with this compound
Objective: To dissolve lignocellulosic biomass in [EMIM]I to reduce cellulose (B213188) crystallinity and remove lignin (B12514952), thereby increasing the accessibility of cellulose for enzymatic hydrolysis.
Materials:
-
Dried lignocellulosic biomass (e.g., switchgrass, corn stover, wood chips), ground to a uniform particle size (e.g., 20-40 mesh).
-
This compound ([EMIM]I).
-
Anti-solvent (e.g., deionized water, ethanol).
-
Heating and stirring apparatus (e.g., oil bath with a magnetic stirrer or a temperature-controlled reactor).
-
Centrifuge.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Mixing: In a suitable reaction vessel, combine the dried biomass with [EMIM]I at a specific weight ratio (e.g., 1:10 to 1:20 biomass to IL).
-
Heating and Dissolution: Heat the mixture to a predetermined temperature (e.g., 100-160°C) with constant stirring. The dissolution time will vary depending on the biomass type and temperature (typically ranging from 30 minutes to several hours).[3]
-
Regeneration of Cellulose: After dissolution, cool the mixture and add an anti-solvent (e.g., deionized water) to precipitate the cellulose-rich material.[4]
-
Separation: Separate the precipitated solid biomass from the [EMIM]I/anti-solvent solution by centrifugation or filtration.
-
Washing: Wash the solid biomass repeatedly with the anti-solvent to remove any residual ionic liquid.[5]
-
Drying: Dry the pretreated biomass in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
IL Recovery: The [EMIM]I/anti-solvent mixture can be processed to recover the ionic liquid for reuse.[1]
Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass
Objective: To convert the cellulosic fraction of the pretreated biomass into fermentable sugars (e.g., glucose) using cellulase (B1617823) enzymes.
Materials:
-
[EMIM]I-pretreated biomass.
-
Citrate or acetate buffer (e.g., 50 mM, pH 4.8-5.0).
-
Cellulase enzyme cocktail (e.g., from Trichoderma reesei).
-
Temperature-controlled incubator/shaker.
-
High-performance liquid chromatography (HPLC) system for sugar analysis.
Procedure:
-
Slurry Preparation: Prepare a slurry of the pretreated biomass in the buffer at a specific solids loading (e.g., 2-10% w/v).
-
Enzyme Addition: Add the cellulase enzyme cocktail to the slurry at a specified loading (e.g., 15-30 Filter Paper Units (FPU)/g of cellulose).
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 45-50°C) with constant agitation for 24-72 hours.
-
Sampling: Periodically take samples from the hydrolysis reaction.
-
Sample Preparation: Centrifuge the samples to pellet the remaining solids and filter the supernatant.
-
Sugar Analysis: Analyze the concentration of reducing sugars (e.g., glucose, xylose) in the supernatant using an HPLC system.
Protocol 3: Fermentation of Hydrolysate to Biofuel (Ethanol)
Objective: To ferment the sugars produced during enzymatic hydrolysis into ethanol using a suitable microorganism.
Materials:
-
Enzymatic hydrolysate containing fermentable sugars.
-
Yeast strain (e.g., Saccharomyces cerevisiae).
-
Yeast growth medium (e.g., YPD).
-
Fermentation vessel (e.g., flask with an airlock).
-
Incubator/shaker.
-
HPLC or gas chromatography (GC) system for ethanol analysis.
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the yeast in the growth medium.
-
Fermentation Setup: Add the enzymatic hydrolysate to the fermentation vessel. If necessary, supplement with nutrients required for yeast growth.
-
Inoculation: Inoculate the hydrolysate with the yeast culture (e.g., to an initial optical density at 600 nm of 0.1-0.5).
-
Fermentation: Incubate the fermentation mixture under anaerobic or semi-anaerobic conditions at the optimal temperature for the yeast (typically 30-37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the fermentation by measuring sugar consumption and ethanol production over time using HPLC or GC.
Data Presentation
Table 3: Hypothetical Data on Biomass Pretreatment with Different Imidazolium-Based Ionic Liquids (for illustrative purposes)
| Ionic Liquid | Pretreatment Temperature (°C) | Pretreatment Time (h) | Lignin Removal (%) | Cellulose Conversion to Glucose (%) | Reference |
| [EMIM]Ac | 120 | 3 | 40-60 | 80-95 | [5][6] |
| [BMIM]Cl | 150 | 2 | ~30 | Varies | [7] |
| [EMIM]DEP | 130 | 0.5 | Not specified | 54.8 (reducing sugars) | [7] |
| [EMIM]I | To be determined | To be determined | To be determined | To be determined | - |
Note: The data for [EMIM]I is not available and would need to be determined experimentally.
Toxicity and Recycling of this compound
Toxicity: Imidazolium-based ionic liquids can be toxic to microorganisms used in fermentation, such as Saccharomyces cerevisiae.[8] Studies have shown that residual [EMIM] cations can inhibit yeast growth and ethanol production.[8] The toxicity is dependent on the concentration of the ionic liquid. Therefore, it is crucial to thoroughly wash the pretreated biomass to remove as much residual [EMIM]I as possible before enzymatic hydrolysis and fermentation.
Recycling: The high cost of ionic liquids necessitates their efficient recycling for the economic viability of the biomass-to-biofuel process. [EMIM]I can reportedly be recycled by simple distillation or extraction.[1] A common method for recycling ionic liquids after biomass pretreatment involves:
-
Separation of the regenerated biomass.
-
Removal of the anti-solvent (e.g., water or ethanol) from the ionic liquid solution by evaporation or distillation.
-
Purification of the recovered ionic liquid to remove dissolved lignin and other impurities.
The efficiency of recycling and the purity of the recovered [EMIM]I would need to be validated for each specific process.
Visualizations
Caption: Workflow for biomass to biofuel conversion using [EMIM]I.
Caption: Logical pathway from biomass to biofuel with [EMIM]I.
Conclusion and Future Outlook
While this compound shares structural similarities with well-studied ionic liquids for biomass processing, there is a clear need for dedicated research to establish its efficacy and optimize process conditions. Future studies should focus on generating quantitative data for biomass pretreatment, enzymatic hydrolysis, and biofuel production using [EMIM]I. Furthermore, a thorough investigation into its toxicity profile with relevant enzymes and microorganisms, as well as the development of robust recycling protocols, is essential for its potential application in a sustainable biorefinery context. The information provided herein serves as a foundational guide for researchers venturing into the use of [EMIM]I for biomass conversion.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. escholarship.org [escholarship.org]
- 4. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Ionic liquid-mediated selective extraction of lignin from wood leading to enhanced enzymatic cellulose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of imidazolium ionic liquids toxicity in Saccharomyces cerevisiae and rational engineering of a tolerant, xylose-fermenting strain - PMC [pmc.ncbi.nlm.nih.gov]
techniques for handling and storing 1-Ethyl-3-methylimidazolium Iodide safely
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and disposal of 1-Ethyl-3-methylimidazolium (B1214524) Iodide (EMImI), a versatile ionic liquid used in various research and development applications. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
1-Ethyl-3-methylimidazolium Iodide is a salt that is liquid at or near room temperature, possessing unique properties that make it suitable for various applications, including as a solvent in organic synthesis and catalysis.[1][2]
| Property | Value | References |
| Molecular Formula | C6H11IN2 | [2][3] |
| Molecular Weight | 238.07 g/mol | [4] |
| Appearance | White to pale yellow or yellowish crystalline solid/powder | [1][2] |
| Melting Point | 155-160°C | [1] |
| Density | 1.63 g/cm³ | [1] |
| Solubility | Soluble in water, dichloromethane, ethanol, and acetonitrile. Insoluble in non-polar solvents like ethyl acetate (B1210297) and ether. | [2][5][6][7] |
| Purity | Often available in >97% or >99% purity | [2] |
Hazard Identification and Safety Precautions
EMImI is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[4][8]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Danger | H315: Causes skin irritation | |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Danger | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
| Item | Specification |
| Eye Protection | Safety glasses with side-shields or face shield (approved under NIOSH or EN 166) |
| Hand Protection | Chemical-resistant gloves (inspect before use) |
| Body Protection | Laboratory coat, impervious clothing |
| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate or for nuisance exposures. |
Detailed Protocols for Safe Handling and Use
This protocol outlines the standard procedure for handling EMImI in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Don the required PPE as specified in the table above.
-
-
Handling:
-
Equipment:
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate container for the measured substance
-
-
Procedure:
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Use a clean spatula to transfer the desired amount of EMImI from the storage container to the weighing vessel.
-
Close the storage container tightly immediately after use.
-
Carefully transfer the weighed substance to the reaction vessel.
-
-
Immediate Actions:
-
Cleanup Procedure:
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material without creating dust.[3]
-
Use an inert absorbent material for liquid spills.[10]
-
Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[3][11]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Storage and Disposal
Proper storage is essential to maintain the stability and integrity of EMImI.
-
Store under an inert atmosphere as it is moisture-sensitive.[5]
-
Store locked up.[3]
-
Keep away from strong oxidizing agents and bases.[8]
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of unused product and contaminated materials as hazardous waste.
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not mix with other waste.[3]
-
Handle uncleaned containers as you would the product itself.[3]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][8] |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a physician if irritation occurs.[3][8][10][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][8][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][8][11] |
Chemical Incompatibilities and Decomposition
-
Incompatible Materials: Strong oxidizing agents and bases.[8]
-
Hazardous Decomposition Products: High temperatures can lead to the generation of corrosive gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide (HI).[3][8][12]
Experimental Workflows and Diagrams
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: General workflow for safe handling of EMImI.
Caption: Workflow for responding to a spill of EMImI.
Caption: Logical relationships for first aid response to exposure.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C6H11IN2 | CID 11075478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 35935-34-3 [chemicalbook.com]
- 6. This compound | CAS#:35935-34-3 | Chemsrc [chemsrc.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. iolitec.de [iolitec.de]
- 9. iolitec.de [iolitec.de]
- 10. fishersci.com [fishersci.com]
- 11. iolitec.de [iolitec.de]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Solar Cell Efficiency with 1-Ethyl-3-methylimidazolium Iodide (EMIM I)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-methylimidazolium Iodide (EMIM I) to improve the efficiency of solar cells, particularly Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving EMIM I in solar cells.
Issue 1: Low Power Conversion Efficiency (PCE) in DSSCs with EMIM I-based Electrolyte
Question: My DSSC fabricated with an EMIM I-based electrolyte shows significantly lower efficiency than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low Power Conversion Efficiency (PCE) in Dye-Sensitized Solar Cells (DSSCs) using this compound (EMIM I) can stem from several factors. A primary issue could be suboptimal concentrations of the electrolyte components. The efficiency of DSSCs is highly dependent on the concentrations of iodine and EMIM I in the electrolyte. For instance, without potassium iodide (KI), the optimal concentration of EMIM I has been found to be around 0.9 M.[1][2] Combining EMIM I with other salts like ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) can also significantly boost performance.[1]
Another critical factor is the viscosity of the ionic liquid-based electrolyte, which can limit the diffusion of the triiodide/iodide redox couple. At lower temperatures, the diffusion of triiodide is often the limiting factor for the short-circuit current (Jsc), a key parameter for cell efficiency.[3] The viscosity of the electrolyte can be reduced by mixing EMIM I with a low-viscosity ionic liquid, which can lead to improved photo-energy conversion efficiency.
Furthermore, charge recombination at the TiO2/dye/electrolyte interface is a major process that reduces efficiency. Molecular dynamics simulations have shown that the Emim+ cations can adsorb onto the semiconductor surface, which helps to suppress this charge recombination.[1]
To troubleshoot low PCE, consider the following steps:
-
Optimize Electrolyte Composition: Systematically vary the concentrations of EMIM I and iodine. Consider adding other salts like KI or NH4SCN to find the optimal formulation.
-
Address Viscosity: If operating at lower temperatures, consider adding a low-viscosity ionic liquid to your EMIM I electrolyte to improve redox shuttle diffusion.
-
Enhance Interface Quality: Ensure proper dye loading and consider surface treatments of the TiO2 photoanode that can reduce recombination sites.
Issue 2: Poor Stability and Rapid Degradation of Perovskite Solar Cells (PSCs) Containing EMIM I
Question: My perovskite solar cells incorporating EMIM I are showing poor stability and degrade quickly when exposed to ambient conditions. What are the common degradation pathways and how can I improve stability?
Answer: Perovskite solar cells (PSCs) are notoriously sensitive to environmental factors like moisture, oxygen, heat, and light, which can cause degradation.[4][5][6] While ionic liquids like this compound (EMIM I) are used to enhance stability, improper incorporation or device architecture can still lead to rapid degradation.
A key role of imidazolium-based ionic liquids in PSCs is to passivate defects and suppress ion migration within the perovskite film, which are major contributors to instability.[7] The cation of the ionic liquid can interact with the perovskite surface, reducing defects and improving the quality of the perovskite film.[5] However, if the concentration of the ionic liquid is too high, it can lead to the formation of pinholes in the perovskite layer, creating pathways for moisture and oxygen to penetrate and degrade the material. An excess of ionic liquid can also have an insulating effect, hindering charge transport.[8]
To improve the stability of your PSCs with EMIM I, consider the following:
-
Optimize Ionic Liquid Concentration: Carefully screen a range of EMIM I concentrations to find the optimal loading that improves film quality without introducing detrimental effects like pinholes.
-
Enhance Film Morphology: Focus on fabrication techniques that produce dense and uniform perovskite films with large grains to minimize grain boundaries, which are susceptible to degradation.[8]
-
Encapsulation: Proper encapsulation of the device is crucial to protect the sensitive perovskite layer from the ambient environment.[9]
-
Interface Engineering: Pay close attention to the interfaces between the perovskite and the charge transport layers, as these are often where degradation initiates.[10]
Frequently Asked Questions (FAQs)
1. What is the primary role of this compound (EMIM I) in improving solar cell efficiency?
In Dye-Sensitized Solar Cells (DSSCs), EMIM I is primarily used as a component of the electrolyte, providing the iodide ions for the triiodide/iodide redox shuttle. Its ionic nature contributes to high ionic conductivity. Furthermore, the Emim+ cation can adsorb to the semiconductor surface, which helps to reduce charge recombination, a significant loss mechanism in DSSCs.[1] In Perovskite Solar Cells (PSCs), imidazolium-based ionic liquids like EMIM I are often used as additives to the perovskite precursor solution. They can improve the crystallinity and morphology of the perovskite film, passivate defects, and suppress ion migration, leading to both higher efficiency and improved stability.[5][7]
2. Can EMIM I be used as a standalone electrolyte in DSSCs?
While EMIM I provides the necessary iodide, it is often mixed with other components to optimize performance. For instance, it can be combined with other iodide salts like potassium iodide (KI) or with additives like ammonium thiocyanate (NH4SCN) to enhance efficiency.[1][2] It is also commonly dissolved in a solvent like acetonitrile, although research is ongoing to develop solvent-free ionic liquid electrolytes to improve long-term stability by eliminating volatile components.[11]
3. What are the typical performance improvements observed with the addition of EMIM I?
The addition of EMIM I and other imidazolium-based ionic liquids has been shown to lead to significant improvements in solar cell performance. For example, in DSSCs, the use of an optimized EMIM I-based electrolyte has resulted in power conversion efficiencies exceeding 10%.[1] In perovskite solar cells, the incorporation of ionic liquids has been shown to improve stability, maintaining a high percentage of their initial efficiency after hundreds of hours under operational stress.[10]
4. Are there any drawbacks to using EMIM I in solar cells?
While beneficial, the use of EMIM I is not without challenges. In DSSCs, the viscosity of ionic liquid electrolytes can be higher than that of traditional organic solvent-based electrolytes, which can limit the diffusion of the redox couple and thus the cell's performance, especially at lower temperatures.[3] In PSCs, an excessive amount of ionic liquid can lead to the formation of pinholes in the perovskite film and may have an insulating effect, both of which are detrimental to device performance.[8]
Data Presentation
Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) with EMIM I-based Electrolytes
| Electrolyte Composition | Voc (V) | Jsc (mA/cm2) | Fill Factor (FF) | PCE (%) | Reference |
| 0.9 M EMIM I (without KI) | - | - | - | Optimized | [1][2] |
| 0.6 M KI + EMIM I + NH4SCN | - | - | - | 11.07 | [1] |
| ZnO-P with EmimI-based electrolyte | - | - | - | 9.86 | [1] |
| ZnO-S with EmimI-based electrolyte | - | - | - | 8.38 | [1] |
Table 2: Impact of Ionic Liquid Additives on Perovskite Solar Cell (PSC) Stability
| Additive | Initial PCE (%) | PCE after 1000h (%) | Stability Retention (%) | Reference |
| Dual-interface treated | 24.3 | - | 97 | [10] |
| Non-treated | - | - | 55 | [10] |
Experimental Protocols
Protocol 1: Fabrication of a Dye-Sensitized Solar Cell with an EMIM I-based Electrolyte
This protocol provides a general procedure for fabricating a DSSC. Specific parameters may need to be optimized for your particular materials and setup.
-
Preparation of TiO2 Photoanode:
-
Clean a transparent conductive oxide (TCO) glass substrate (e.g., FTO glass) by sonicating in a detergent solution, deionized water, acetone, and ethanol.
-
Deposit a compact layer of TiO2 on the TCO glass by a method such as spin coating or spray pyrolysis, followed by sintering at high temperature (e.g., 450-500 °C).
-
Deposit a mesoporous TiO2 layer on top of the compact layer using a technique like screen printing or doctor blading.
-
Sinter the mesoporous layer at high temperature to ensure good electrical contact between the nanoparticles.
-
After cooling, immerse the TiO2 electrode in a dye solution (e.g., N719 dye) for several hours to allow for dye adsorption.
-
-
Preparation of the EMIM I-based Electrolyte:
-
Prepare the electrolyte solution by dissolving the desired concentrations of EMIM I, iodine, and any other additives (e.g., KI, NH4SCN) in a suitable solvent (e.g., acetonitrile). A typical composition could be 0.6 M KI, 0.9 M EMIM I, and 0.05 M I2.
-
-
Assembly of the DSSC:
-
Assemble the dye-sensitized TiO2 photoanode with a counter electrode (typically platinum-coated TCO glass).
-
Introduce the EMIM I-based electrolyte into the space between the two electrodes through capillary action or vacuum backfilling.
-
Seal the cell to prevent electrolyte leakage and solvent evaporation.
-
Protocol 2: Incorporation of EMIM I as an Additive in a Perovskite Solar Cell
This protocol outlines a general method for incorporating EMIM I into a perovskite layer. The specific perovskite composition and deposition method will influence the optimal procedure.
-
Preparation of the Perovskite Precursor Solution:
-
Prepare the desired perovskite precursor solution by dissolving the lead halide (e.g., PbI2) and the organic cation halide (e.g., methylammonium (B1206745) iodide) in a suitable solvent like DMF or DMSO.
-
Prepare a stock solution of EMIM I in a compatible solvent.
-
-
Addition of EMIM I:
-
Add the desired volume of the EMIM I stock solution to the perovskite precursor solution to achieve the target concentration (e.g., a certain molar percentage relative to the lead halide).
-
Thoroughly mix the solution to ensure homogeneous distribution of the ionic liquid.
-
-
Perovskite Film Deposition:
-
Deposit the perovskite precursor solution containing EMIM I onto the desired substrate (which already has the appropriate charge transport layers) using a method like spin coating.
-
Employ an anti-solvent dripping step during spin coating to induce rapid crystallization and form a uniform film.
-
Anneal the film at a specific temperature and for a set duration to promote crystal growth and remove residual solvent.
-
-
Device Completion:
-
Deposit the remaining charge transport layer and the top metal electrode to complete the solar cell device.
-
Visualizations
Caption: Experimental workflow for fabricating a Dye-Sensitized Solar Cell (DSSC) with an EMIM I-based electrolyte.
Caption: Logical relationship showing how EMIM I addition improves Perovskite Solar Cell (PSC) performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability Issues on Perovskite Solar Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. geneonline.com [geneonline.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. Advanced hermetic encapsulation of perovskite solar cells: the route to commercialization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. imec-int.com [imec-int.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I)
Welcome to the technical support center for the synthesis of 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of [EMIM]I, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Incomplete Reaction. The reaction between 1-methylimidazole (B24206) and ethyl iodide may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Consider using a slight excess of the alkylating agent, ethyl iodide.
-
-
Potential Cause 2: Impure Reactants. The presence of impurities in the starting materials (1-methylimidazole or ethyl iodide) can inhibit the reaction.
-
Solution: Ensure the purity of the reactants. If necessary, purify the 1-methylimidazole by distillation and ensure the ethyl iodide is fresh and free from degradation products.
-
-
Potential Cause 3: Loss of Product During Work-up. The product may be lost during the purification process, especially during washing steps if it has some solubility in the washing solvent.
-
Solution: Minimize the volume of the washing solvent (e.g., ethyl acetate (B1210297) or diethyl ether) used. Ensure the washing solvent is cold to reduce the solubility of the ionic liquid.
-
Issue 2: Product is Colored (Yellow to Brown)
-
Potential Cause 1: Presence of Impurities. Trace impurities in the reactants or formed during the reaction can lead to a colored product.[2] Iodine, which gives a distinctive yellow color, can be present as an impurity.[3]
-
Potential Cause 2: Degradation. Prolonged heating at high temperatures can cause degradation of the product, leading to discoloration.
-
Solution: Optimize the reaction temperature and time to avoid excessive heating. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Issue 3: Presence of Unreacted Starting Materials in the Final Product
-
Potential Cause: Incomplete Reaction or Inefficient Purification. The reaction may not have reached completion, or the purification process was not sufficient to remove all unreacted 1-methylimidazole and ethyl iodide.
-
Solution: After the reaction is complete, wash the crude product thoroughly with a solvent in which the starting materials are soluble but the ionic liquid product is not, such as ethyl acetate or diethyl ether.[4] Monitor the purity of the final product using NMR spectroscopy to ensure the absence of starting material signals.
-
Issue 4: Product is a Viscous Oil Instead of a Solid
-
Potential Cause 1: Residual Solvent. The presence of residual solvent from the reaction or purification steps can prevent the product from solidifying.
-
Solution: Dry the product under high vacuum for an extended period to remove any remaining solvent. Gentle heating under vacuum can aid in this process.
-
-
Potential Cause 2: Water Content. this compound is hygroscopic and can absorb moisture from the atmosphere, which can lower its melting point and result in an oily appearance.[5][6]
-
Solution: Handle the product under a dry, inert atmosphere (e.g., in a glovebox) to the extent possible.[5] Store the final product in a desiccator over a suitable drying agent.
-
Issue 5: Inconsistent or Broad Melting Point
-
Potential Cause: Presence of Impurities or Water. Impurities, including residual starting materials, byproducts, or absorbed water, can lead to a depression and broadening of the melting point range. The hygroscopic nature of [EMIM]I makes it particularly susceptible to absorbing water, which can affect its melting point.[6]
-
Solution: Ensure the product is thoroughly purified and dried. The presence of a wide melting point range is a strong indicator of impurities. Further purification by recrystallization may be required to obtain a sharp melting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield can vary depending on the specific reaction conditions and purification methods. Yields are often reported as "good" or "high," with a specific literature example reporting a yield of 60%.[6] Optimization of reaction parameters can lead to higher yields.
Q2: How can I confirm the identity and purity of my synthesized [EMIM]I?
A2: The most common methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.[6][7] The ¹H NMR spectrum should show characteristic peaks for the ethyl and methyl groups and the imidazolium (B1220033) ring protons. Purity can be assessed by the absence of signals from starting materials or other impurities in the NMR spectrum. Elemental analysis can also be used to confirm the elemental composition.
Q3: What are the key safety precautions to take during the synthesis of [EMIM]I?
A3: Ethyl iodide is a toxic and volatile alkylating agent and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The final product, [EMIM]I, can be irritating to the skin and eyes.[8] It is also moisture-sensitive, so handling under an inert atmosphere is recommended where possible.[5]
Q4: My final product is a persistent yellow color. Is this normal?
A4: A slight yellow color can be common due to the presence of the iodide anion and minor impurities.[3] However, a dark yellow or brown color indicates a higher level of impurities or degradation. Purification with decolorizing charcoal or recrystallization can help to obtain a paler product.
Q5: How should I store the final product?
A5: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a desiccator to protect it from moisture.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended for long-term stability.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of this compound. Please note that optimal conditions can vary based on the specific experimental setup.
| Parameter | Value | Remarks |
| Reactant Ratio | 1:1 to 1:1.2 (1-methylimidazole:ethyl iodide) | A slight excess of ethyl iodide may be used to ensure complete reaction of the 1-methylimidazole. |
| Reaction Temperature | Room Temperature to 70°C | The reaction is often exothermic. Higher temperatures can increase the reaction rate but may also lead to side products and discoloration.[4] |
| Reaction Time | 2 hours to 48 hours | Reaction time is dependent on the temperature and scale of the reaction. Monitoring by TLC or NMR is recommended to determine completion.[4] |
| Typical Yield | 60% - 85% | Yields are highly dependent on the reaction conditions and purification efficiency.[4][6] |
| Purity (after washing) | >95% | Washing with ethyl acetate or diethyl ether is effective at removing unreacted starting materials. |
| Purity (after recrystallization) | >98% | Recrystallization can significantly improve purity and remove colored impurities. |
| Water Content | ≤0.5% (for commercial products) | Due to its hygroscopic nature, minimizing water content requires careful drying and handling.[9] |
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1-methylimidazole
-
Ethyl iodide
-
Ethyl acetate (or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on reaction temperature)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1-methylimidazole (1.0 equivalent). If conducting the reaction at elevated temperatures, attach a reflux condenser.
-
Addition of Ethyl Iodide: Slowly add ethyl iodide (1.0 - 1.1 equivalents) to the stirring 1-methylimidazole. The reaction is often exothermic, so the addition rate may need to be controlled to maintain the desired temperature.
-
Reaction: Stir the mixture at room temperature or heat to a desired temperature (e.g., 50-70°C) for a period of 2 to 24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to the flask and stir vigorously. The product, being an ionic liquid, should be insoluble and will likely form a separate layer or a precipitate.
-
Transfer the mixture to a separatory funnel and separate the lower product layer.
-
Wash the product layer two more times with fresh ethyl acetate to ensure the complete removal of unreacted starting materials and non-polar impurities.
-
-
Drying: Transfer the purified product to a clean, dry flask and remove any residual solvent using a rotary evaporator. For complete drying, place the product under high vacuum for several hours.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.
Visualizations
Caption: Troubleshooting workflow for common problems in the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 3. nbinno.com [nbinno.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H11IN2 | CID 11075478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97 35935-34-3 [sigmaaldrich.com]
Technical Support Center: Purification of 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I). Below you will find detailed information on removing common impurities and ensuring the high purity required for your applications.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of [EMIM]I.
Q1: My synthesized [EMIM]I is a yellow or brownish color. What causes this and how can I fix it?
A1: A yellow to brown discoloration in [EMIM]I is typically due to the presence of unreacted starting materials, particularly 1-methylimidazole, or slight degradation of the product.[1] To decolorize your product, treatment with activated carbon is a highly effective method.[2]
Q2: After purification, I still see peaks in my 1H NMR spectrum that don't correspond to [EMIM]I. What are these and how do I remove them?
A2: These extra peaks are likely from residual solvents used during synthesis or purification, or unreacted starting materials.
-
Unreacted 1-methylimidazole: This is a common impurity.[3] Washing the crude product with a solvent in which [EMIM]I is insoluble, such as tert-butyl methyl ether, can effectively remove it.[1]
-
Residual Solvents: If solvents like ethyl acetate (B1210297) were used, they can be removed by drying the [EMIM]I under high vacuum.[4]
Q3: My [EMIM]I is hygroscopic and has absorbed water. How can I dry it effectively?
A3: Water is a common impurity in imidazolium-based ionic liquids.[3] To remove water, you can dry the [EMIM]I under high vacuum at an elevated temperature (e.g., 65°C for 48 hours).[2] For stringent dryness requirements, using molecular sieves (e.g., 3 Å) can be effective.[5]
Q4: I am concerned about halide impurities from the synthesis. How can I minimize these?
A4: While iodide is the desired anion, other halide impurities can be present from starting materials. Ensuring high-purity starting materials is the first step. For other imidazolium (B1220033) salts, continuous liquid-liquid extraction has been used to produce halide-free ionic liquids, though this is a more complex procedure.[2] For most applications, purification by recrystallization is sufficient to remove minor impurities.
Q5: What is the expected melting point of pure [EMIM]I?
A5: The reported melting point of this compound can vary, with ranges cited as 56-70°C and 80-82°C.[1][6] A broad melting point range can be an indicator of impurities.
Quantitative Data on Purification
The effectiveness of purification methods can be assessed by the final purity of the [EMIM]I. The following table summarizes expected purity levels from different purification techniques.
| Purification Method | Typical Purity Achieved | Common Impurities Removed | Reference |
| Recrystallization | >98% (HPLC) | Unreacted starting materials, salts | [7][8] |
| Activated Carbon Treatment | Visually colorless | Colored impurities, degradation products | [2] |
| Washing with Ether | High | Unreacted 1-methylimidazole | [1] |
| High Vacuum Drying | ≤0.5% water | Residual water and volatile solvents | [2][9] |
Experimental Protocols
Here are detailed methodologies for the key purification experiments.
Protocol 1: Decolorization with Activated Carbon
This protocol is adapted from a procedure for a similar imidazolium salt and is effective for removing colored impurities.[2]
-
Dissolution: Dissolve the impure, colored [EMIM]I in deionized water to create a solution. A concentration of approximately 20% w/v (e.g., 50 g in 250 mL) is a good starting point.
-
Add Activated Carbon: Add decolorizing charcoal (activated carbon) to the solution. A general guideline is to use about 5-10% of the mass of the ionic liquid (e.g., 2.5-5 g of carbon for 50 g of [EMIM]I).
-
Heating and Stirring: Heat the mixture to approximately 65°C and stir for 24 hours. This allows for efficient adsorption of the colored impurities onto the carbon.
-
Filtration: Cool the solution to room temperature and filter it to remove the activated carbon. The filtrate should be colorless. If it is still colored, a second treatment with fresh activated carbon may be necessary.
-
Solvent Removal: Remove the water from the filtrate. This can be done using a rotary evaporator followed by drying in a vacuum oven or by using a lyophilizer (freeze dryer).
-
Final Drying: Dry the resulting solid under high vacuum at 65°C for 48 hours to remove any residual water. The final product should be a white to off-white solid.
Protocol 2: Purification by Recrystallization
Recrystallization is a standard technique to purify solid compounds.[10][11]
-
Solvent Selection: Choose a solvent or solvent system in which [EMIM]I is soluble at high temperatures but less soluble at low temperatures. A common approach for imidazolium salts is to use a polar solvent like isopropanol (B130326) or a mixture of solvents like dichloromethane (B109758) and ethyl acetate.
-
Dissolution: Dissolve the impure [EMIM]I in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling: Slowly cool the solution to room temperature without disturbance to allow for the formation of pure crystals. Placing the flask in an insulated container can help ensure slow cooling.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath to further reduce the temperature.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purity Assessment by 1H NMR Spectroscopy
1H NMR is a powerful tool to assess the purity of the final product.
-
Sample Preparation: Prepare a sample of your purified [EMIM]I by dissolving it in a suitable deuterated solvent, such as deuterochloroform (CDCl3).
-
Acquire Spectrum: Obtain the 1H NMR spectrum.
-
Analysis: Compare the obtained spectrum to a reference spectrum for pure [EMIM]I. The characteristic chemical shifts for [EMIM]I in CDCl3 are approximately:[1]
-
10.05 ppm (singlet, 1H, imidazolium ring proton)
-
7.53 ppm (doublet of doublets, 2H, imidazolium ring protons)
-
4.47 ppm (quartet, 2H, ethyl group -CH2-)
-
4.12 ppm (singlet, 3H, methyl group -CH3)
-
1.63 ppm (triplet, 3H, ethyl group -CH3) The absence of peaks corresponding to starting materials (e.g., 1-methylimidazole) or residual solvents indicates high purity.
-
Visualizations
The following diagrams illustrate the experimental workflows for the purification of [EMIM]I.
Caption: General workflow for the purification of this compound.
References
- 1. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 35935-34-3 | TCI AMERICA [tcichemicals.com]
- 9. This compound 97 35935-34-3 [sigmaaldrich.com]
- 10. LabXchange [labxchange.org]
- 11. mt.com [mt.com]
how to increase the ionic conductivity of 1-Ethyl-3-methylimidazolium Iodide electrolytes
Welcome to the technical support center for 1-Ethyl-3-methylimidazolium Iodide (EMIM-I) electrolytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionic conductivity of their EMIM-I based electrolytes.
Frequently Asked Questions (FAQs)
FAQ 1: My EMIM-I electrolyte has low ionic conductivity. What are the most common strategies to increase it?
Low ionic conductivity in EMIM-I electrolytes is a common issue that can often be addressed by several methods. The primary factors influencing ionic conductivity are viscosity, ion mobility, and charge carrier concentration. Key strategies to enhance conductivity include:
-
Addition of Iodine (I₂): Creating a triiodide (I₃⁻) redox couple by adding iodine to the EMIM-I electrolyte is a highly effective method. This not only increases the number of charge carriers but also decreases the viscosity of the electrolyte, leading to a significant enhancement in ionic conductivity.[1][2]
-
Increasing Temperature: The viscosity of ionic liquids like EMIM-I is highly dependent on temperature. Increasing the operating temperature will lower the viscosity and, as a result, increase the mobility of ions, thereby improving ionic conductivity.[1][3][4]
-
Using Additives or Co-solvents: Introducing low-viscosity organic solvents, such as acetonitrile (B52724) (ACN), can reduce the overall viscosity of the electrolyte and facilitate faster ion transport.[5] However, the concentration of the additive must be optimized, as excessive amounts can lead to the formation of ion pairs, which reduces conductivity.[6]
-
Incorporating Nanoparticles: Dispersing nanoparticles, such as gold (Au) or copper (Cu), into the electrolyte can lead to an increase in ionic conductivity.[7]
FAQ 2: How does the addition of iodine to EMIM-I increase ionic conductivity?
The addition of molecular iodine (I₂) to an iodide (I⁻) based ionic liquid like EMIM-I leads to the formation of the triiodide anion (I₃⁻) through the reaction I⁻ + I₂ ⇌ I₃⁻. This process enhances ionic conductivity in two primary ways:
-
Reduced Viscosity: The triiodide anion (I₃⁻) is larger and has a more distributed charge compared to the iodide anion (I⁻). This leads to weaker coulombic interactions between the cation (EMIM⁺) and the anion, which in turn significantly reduces the viscosity of the ionic liquid.[1][2] A less viscous environment allows for greater ion mobility.
-
Enhanced Charge Transport: The presence of the I⁻/I₃⁻ redox couple facilitates a Grotthuss-type exchange mechanism for charge transport, in addition to the standard vehicular transport of ions. This provides an additional pathway for charge to move through the electrolyte, boosting overall conductivity.
Studies have shown that the formation of triiodide-based imidazolium (B1220033) ionic liquids can result in a drastic increment in ionic conductivity, in some cases up to 15-fold greater than their iodide precursors.[1]
FAQ 3: What is the effect of temperature on the ionic conductivity of EMIM-I?
Temperature has a significant and predictable effect on the ionic conductivity of EMIM-I. As the temperature increases, the viscosity of the ionic liquid decreases sharply.[1][4] This reduction in viscosity allows for greater mobility of the EMIM⁺ and I⁻ ions, leading to a corresponding increase in ionic conductivity. The temperature dependency of conductivity for many imidazolium-based ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation, which models the relationship between temperature, viscosity, and conductivity in glassy and liquid systems.[8][9][10]
FAQ 4: Can mixing EMIM-I with other ionic liquids improve conductivity?
Yes, creating binary mixtures of ionic liquids can be a strategy to tune the electrolyte's properties, including ionic conductivity. For instance, mixing EMIM-I with another imidazolium-based ionic liquid that has a lower viscosity could potentially increase the overall conductivity. The resulting conductivity of the mixture will depend on the properties of the individual components and their interactions. It has been observed that in binary mixtures, ion-ion interactions can be substantially influenced, which in turn affects the ionic conductivity.[11][12]
FAQ 5: Are there any solid-state alternatives using EMIM-I that offer good ionic conductivity?
Yes, EMIM-I can be incorporated into polymer matrices to create gel polymer electrolytes (GPEs) or solid-state electrolytes.[13] These materials offer the advantage of being solid and less prone to leakage compared to liquid electrolytes. In such systems, the EMIM-I acts as a plasticizer and provides the mobile ions for conduction.[10][14] The ionic conductivity of these GPEs is generally lower than that of the pure ionic liquid but can be enhanced by optimizing the concentration of the ionic liquid within the polymer host.[6] The addition of the ionic liquid increases the amorphous nature of the polymer, which facilitates segmental motion and ion transport.[14]
Troubleshooting Guide
Issue: Inconsistent conductivity measurements in my EMIM-I electrolyte.
Possible Causes and Solutions:
-
Water Contamination: Imidazolium-based ionic liquids can be hygroscopic. Absorbed water can significantly affect the viscosity and ionic conductivity.
-
Solution: Ensure the EMIM-I is thoroughly dried under vacuum before use. Handle the electrolyte in a controlled atmosphere, such as a glovebox, to minimize moisture exposure.
-
-
Impurity Presence: Impurities from the synthesis of EMIM-I can interfere with ion transport.
-
Solution: Purify the EMIM-I using appropriate methods, such as recrystallization or column chromatography, and verify its purity using techniques like NMR spectroscopy.
-
-
Temperature Fluctuations: As ionic conductivity is highly sensitive to temperature, inconsistent temperature control during measurements will lead to variable results.
-
Solution: Use a temperature-controlled conductivity cell or a water bath to maintain a stable temperature during measurements. Report the temperature at which the conductivity was measured.
-
Issue: Decreased conductivity after adding a high concentration of salt.
Possible Cause and Solution:
-
Ion Pairing: While adding more charge carriers by dissolving a salt can increase conductivity, at very high concentrations, ions can associate to form neutral ion pairs. These pairs do not contribute to ionic conductivity, leading to a decrease in the overall measured value.[6]
-
Solution: Optimize the salt concentration. Perform a concentration-dependent study to find the optimal concentration that provides the highest ionic conductivity before ion pairing becomes significant.
-
Quantitative Data
Table 1: Ionic Conductivity of Imidazolium-Based Iodide and Triiodide Ionic Liquids
| Ionic Liquid | Anion | Ionic Conductivity (S/m) | Viscosity (mPa·s) | Temperature (°C) |
| [PMIM][I] | I⁻ | 0.169 | 148 | 20 |
| [BMIM][I] | I⁻ | 0.088 | 275 | 20 |
| [PENMIM][I] | I⁻ | 0.038 | 586 | 20 |
| [PMIM][I₃] | I₃⁻ | 1.89 | 30 | 20 |
| [BMIM][I₃] | I₃⁻ | 1.15 | 55 | 20 |
| [PENMIM][I₃] | I₃⁻ | 0.57 | 105 | 20 |
Data extracted from E3S Web of Conferences, 2021.[1] Note: PMIM = 1-propyl-3-methylimidazolium, BMIM = 1-butyl-3-methylimidazolium, PENMIM = 1-pentyl-3-methylimidazolium.
Experimental Protocols
Protocol 1: Preparation of EMIM-I/I₂ Electrolyte and Enhancement of Ionic Conductivity
Objective: To prepare an EMIM-I electrolyte containing the I⁻/I₃⁻ redox couple to increase its ionic conductivity.
Materials:
-
This compound (EMIM-I), high purity
-
Iodine (I₂), sublimed
-
Acetonitrile (ACN), anhydrous (optional, as a solvent for preparation)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Glovebox or dry-air environment
Procedure:
-
Drying: Dry the EMIM-I under high vacuum at 60-70°C for at least 24 hours to remove any residual water.
-
Preparation of Stock Solutions (if using a solvent): Inside a glovebox, prepare a stock solution of EMIM-I in anhydrous ACN (e.g., 0.5 M). Prepare a separate stock solution of I₂ in anhydrous ACN (e.g., 0.05 M).
-
Mixing: To prepare the final electrolyte, mix the EMIM-I and I₂ solutions in a specific molar ratio. A common ratio for dye-sensitized solar cell applications is 10:1 (EMIM-I:I₂). For a solvent-free electrolyte, slowly add the solid I₂ crystals to the molten EMIM-I while stirring until fully dissolved.
-
Stirring: Stir the mixture at room temperature for several hours to ensure the complete formation of the triiodide (I₃⁻) anion. The solution should turn a dark reddish-brown color.
-
Solvent Removal (if applicable): If a solvent was used for preparation, remove it under vacuum to obtain the pure ionic liquid electrolyte.
-
Characterization: Measure the ionic conductivity of the prepared electrolyte using a conductivity meter with a temperature-controlled cell. Compare the result with the conductivity of pure EMIM-I to quantify the enhancement.
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
Objective: To accurately measure the ionic conductivity of the prepared EMIM-I electrolyte.
Equipment:
-
Potentiostat with EIS capability
-
Conductivity cell with two parallel platinum electrodes of a known cell constant
-
Temperature-controlled chamber or water bath
-
Computer with EIS analysis software
Procedure:
-
Cell Calibration: Calibrate the conductivity cell using a standard KCl solution of known conductivity to determine the exact cell constant.
-
Sample Loading: Fill the conductivity cell with the EMIM-I electrolyte, ensuring there are no air bubbles between the electrodes.
-
Temperature Equilibration: Place the cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature for at least 30 minutes.
-
EIS Measurement: Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and the cell constant k = L/A. Thus, σ = k / R.
-
-
Repeatability: Repeat the measurement at different temperatures to study the temperature dependence of the ionic conductivity.
Visualizations
Caption: Factors influencing the ionic conductivity of EMIM-I electrolytes.
Caption: Workflow for enhancing and measuring EMIM-I ionic conductivity.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Reactions Catalyzed by 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I)
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I) as a catalyst in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to navigate challenges in your reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions catalyzed by [EMIM]I in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is showing a very low yield or is not proceeding at all. What are the common causes?
A1: Low or no yield in reactions catalyzed by [EMIM]I can stem from several factors. The most common culprits are related to the catalyst's activity, the presence of impurities, and suboptimal reaction conditions.[1]
-
Catalyst Inactivity: [EMIM]I is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can deactivate the catalyst or interfere with the reaction, especially in moisture-sensitive reactions like Friedel-Crafts acylation.[1][2] It is crucial to use anhydrous [EMIM]I and maintain a dry reaction environment.
-
Impurity Presence: Impurities in the starting materials or the [EMIM]I itself can act as catalyst poisons, hindering its activity. The purity of the ionic liquid is a critical factor for its effective use in sensitive applications.[1]
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions or decomposition of reactants or products.[1]
-
Insufficient Catalyst Loading: While [EMIM]I is a catalyst, an insufficient amount may lead to a slow or incomplete reaction. The optimal catalyst loading should be determined experimentally.
Q2: I'm observing the formation of multiple products or unexpected side products. What could be the reason?
A2: The formation of multiple products can be attributed to side reactions, which are often influenced by the reaction conditions and the nature of the reactants.
-
In Friedel-Crafts Acylation: Polysubstitution can occur, especially with highly activated aromatic rings.[3] Although the introduction of an acyl group deactivates the ring, making a second acylation less favorable, it can still happen under certain conditions.[3] Rearrangement of the acylium ion intermediate is also a possibility, leading to unexpected products.[3]
-
In Esterification: Side reactions can include dehydration of the alcohol starting material or other competing reactions depending on the specific substrates and conditions. The presence of water can also lead to the hydrolysis of the ester product, reducing the overall yield.
Issue 2: Product Separation and Catalyst Recycling
Q3: How can I effectively separate my product from the [EMIM]I catalyst after the reaction?
A3: One of the advantages of using ionic liquids like [EMIM]I is the potential for easy separation of products and recycling of the catalyst.[4] Common techniques include:
-
Liquid-Liquid Extraction: If the product is non-polar, it can often be extracted from the ionic liquid phase using a non-polar organic solvent like diethyl ether or hexane.[4] The immiscibility of these solvents with the highly polar [EMIM]I allows for straightforward separation.
-
Distillation: For volatile products, distillation can be an effective method for separation, taking advantage of the negligible vapor pressure of the ionic liquid.[4]
-
Precipitation: In some cases, the product may be insoluble in a particular solvent while the ionic liquid is soluble, or vice-versa. Adding an anti-solvent can induce precipitation of either the product or the catalyst.
Q4: My recycled [EMIM]I catalyst shows decreased activity. What could be the cause and how can I regenerate it?
A4: Decreased activity of recycled [EMIM]I can be due to the accumulation of water, byproducts, or residual starting materials.
-
Water Accumulation: As [EMIM]I is hygroscopic, it can absorb water during the workup process. Drying the ionic liquid under vacuum at an elevated temperature before reuse is crucial.
-
Impurity Buildup: Residual reactants, products, or byproducts can inhibit the catalyst's performance in subsequent runs. Washing the ionic liquid with an appropriate solvent to remove these impurities can help restore its activity.
-
Regeneration: In cases of significant deactivation, a more thorough purification might be necessary. This could involve dissolving the ionic liquid in a suitable solvent, treating it with activated carbon to remove colored impurities, and then removing the solvent under vacuum.[5]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield and conversion of reactions catalyzed by imidazolium-based ionic liquids. While specific data for [EMIM]I is limited in the literature, these tables provide valuable insights into general trends.
Table 1: Effect of Catalyst Loading and Temperature on Esterification of Acetic Acid with Trimethylolpropane
| Catalyst Loading (wt%) | Temperature (°C) | Total Conversion (%) | Total Ester Yield (%) |
| 1 | 100 | - | - |
| 3 | 100 | - | - |
| 5 | 100 | 92.10 | 72.60 |
| 7 | 100 | - | - |
| 9 | 100 | - | - |
| 5 | 70 | - | - |
| 5 | 80 | - | - |
| 5 | 90 | - | - |
| 5 | 110 | - | - |
Data adapted from a study on immobilized 1‐sulfobutyl‐3‐methylimidazolium hydrosulfate.[6]
Table 2: Effect of Temperature on Friedel-Crafts Benzoylation of Anisole (B1667542) in [bmim][BF4]
| Temperature (°C) | Time (h) | Conversion (%) |
| 80 | 1 | 100 |
| Room Temperature | 24 | No Reaction |
Data adapted from a study using Cu(OTf)2 as a co-catalyst in 1-butyl-3-methylimidazolium tetrafluoroborate.[4]
Experimental Protocols
Below are detailed methodologies for key reactions where [EMIM]I can be utilized as a catalyst. These are general protocols and may require optimization for specific substrates.
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the acylation of anisole with an acyl chloride using an imidazolium-based ionic liquid as the catalyst.[1][7]
Materials:
-
This compound ([EMIM]I) (anhydrous)
-
Anisole
-
Acyl chloride (e.g., acetyl chloride or propionyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add [EMIM]I (e.g., 1 equivalent).
-
Addition of Reactants: Add anisole (1 equivalent) to the flask. In the dropping funnel, place the acyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous DCM.
-
Reaction: Slowly add the acyl chloride solution to the stirred mixture of [EMIM]I and anisole at room temperature or while cooling in an ice bath if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for a specified time (e.g., 1-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with saturated sodium bicarbonate solution (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Esterification of a Carboxylic Acid with an Alcohol
This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol using [EMIM]I as a catalyst.[6]
Materials:
-
This compound ([EMIM]I)
-
Carboxylic acid (e.g., acetic acid)
-
Alcohol (e.g., ethanol)
-
Toluene or another suitable water-immiscible solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, Dean-Stark apparatus, condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add the carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), [EMIM]I (e.g., 5 mol%), and toluene.
-
Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected in the Dean-Stark trap.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer from the ionic liquid layer. If the layers are not well-defined, add water to dissolve the ionic liquid and facilitate separation.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by washing with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting ester by distillation if it is a liquid.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low or no product yield.
[EMIM]I Catalyst Recovery and Reuse Cycle
Caption: A typical cycle for the recovery and reuse of the [EMIM]I catalyst.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst | Cambridge Science Advance [cambridgepublish.com]
- 6. multiresearchjournal.com [multiresearchjournal.com]
- 7. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Aldol Condensation with 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I) in aldol (B89426) condensation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of aldol condensation reactions using [EMIM]I.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalysis: [EMIM]I acts as a Lewis acid catalyst; its activity may be insufficient for the specific substrates.[1] 2. Reaction Temperature Too Low: The activation energy for the reaction may not be met. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Water Content: Excess water can inhibit the Lewis acidity of the ionic liquid and may hydrolyze reactants or products. | 1. Increase Catalyst Loading: Incrementally increase the molar ratio of [EMIM]I. 2. Increase Reaction Temperature: Gradually increase the temperature, monitoring for side product formation. Consider microwave irradiation to potentially accelerate the reaction. 3. Extend Reaction Time: Monitor the reaction progress over a longer period using techniques like TLC or GC. 4. Use Anhydrous Conditions: Ensure all reactants and the ionic liquid are thoroughly dried before use. |
| Formation of Multiple Products (Low Selectivity) | 1. Self-Condensation: The enolizable ketone or aldehyde is reacting with itself. 2. Side Reactions: Dehydration of the aldol addition product may be occurring, or other side reactions may be favored under the reaction conditions.[2] 3. Crossed-Aldol Complexity: When using two different carbonyl compounds, multiple reaction pathways are possible. | 1. Slow Addition: Slowly add the enolizable carbonyl compound to the mixture of the non-enolizable carbonyl and [EMIM]I. 2. Control Temperature: Lowering the temperature may favor the aldol addition product over the dehydrated condensation product. 3. Use a Non-Enolizable Partner: For crossed-aldol reactions, use a carbonyl compound without α-hydrogens (e.g., benzaldehyde) as the electrophile. |
| Product is the Dehydrated (Condensation) Product Instead of the Aldol Adduct | 1. High Reaction Temperature: Higher temperatures favor the elimination of water to form the α,β-unsaturated carbonyl compound. 2. Extended Reaction Time: Longer reaction times can lead to dehydration. | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to isolate the β-hydroxy carbonyl compound. 2. Reduce Reaction Time: Monitor the reaction closely and stop it once the initial aldol adduct is formed. |
| Difficulty in Product Isolation | 1. High Viscosity of Ionic Liquid: The viscosity of [EMIM]I can make product extraction challenging.[2] 2. Product Solubility in the Ionic Liquid: The product may be highly soluble in [EMIM]I. | 1. Extraction with a Non-polar Solvent: Use a non-polar organic solvent (e.g., diethyl ether, hexane) to extract the product. Multiple extractions may be necessary. 2. Precipitation: If the product is a solid, attempt to precipitate it by adding a non-solvent for the product that is miscible with the ionic liquid. |
| Ionic Liquid Discoloration | 1. Thermal Decomposition: Although imidazolium-based ionic liquids are generally thermally stable, prolonged heating at high temperatures can cause some decomposition. 2. Side Reactions with Iodide: The iodide anion may participate in side reactions, potentially leading to the formation of colored species. | 1. Optimize Temperature and Time: Use the lowest effective temperature and shortest possible reaction time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound ([EMIM]I) in an aldol condensation?
A1: In the context of aldol condensation, this compound ([EMIM]I) primarily acts as a Lewis acid catalyst.[1] The imidazolium (B1220033) cation can coordinate to the carbonyl oxygen of the electrophilic aldehyde or ketone, activating it towards nucleophilic attack by the enol or enolate of the other carbonyl compound. It can also serve as a polar, non-volatile solvent for the reaction.
Q2: How do I choose the optimal reaction temperature?
A2: The optimal temperature will depend on the specific substrates. It is recommended to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress. If the reaction is slow, the temperature can be increased incrementally. Be aware that higher temperatures can promote the dehydration of the initial aldol adduct to the α,β-unsaturated carbonyl compound.[2]
Q3: What is a typical catalyst loading for [EMIM]I?
A3: While optimal loading should be determined experimentally, a starting point could be in the range of 10-30 mol% relative to the limiting carbonyl reactant. In some cases, [EMIM]I can also be used as the reaction solvent.
Q4: Can I reuse the this compound?
A4: Yes, one of the advantages of ionic liquids is their potential for recycling. After extracting the product with an organic solvent, the [EMIM]I can be dried under vacuum to remove any residual solvent and water, and then reused in subsequent reactions.
Q5: My reaction is not working. What are the first things I should check?
A5: First, verify the purity and dryness of your reactants and the [EMIM]I. Water can significantly impact the reaction. Second, ensure that your reaction temperature is appropriate for the substrates. Finally, confirm that you are allowing sufficient reaction time by monitoring the reaction's progress.
Experimental Protocols
The following are illustrative protocols for conducting an aldol condensation using [EMIM]I. The conditions should be optimized for specific substrates.
Protocol 1: [EMIM]I as a Catalyst
This protocol outlines a general procedure for a crossed-aldol condensation between a ketone and a non-enolizable aldehyde using a catalytic amount of [EMIM]I.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aldehyde (1.0 mmol), the ketone (1.2 mmol), and this compound (0.2 mmol, 20 mol%).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Extract the product with diethyl ether (3 x 10 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: [EMIM]I as the Solvent
This protocol uses [EMIM]I as both the catalyst and the solvent.
-
Preparation: In a vial with a magnetic stir bar, add this compound (e.g., 1.0 g). Add the aldehyde (1.0 mmol) and the ketone (1.2 mmol) to the ionic liquid.
-
Reaction: Stir the mixture at 100 °C.
-
Monitoring: Follow the reaction's progress via TLC or GC analysis of small samples diluted with an organic solvent.
-
Work-up and Isolation: After completion (typically 1-4 hours), cool the reaction mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a hexane/ethyl acetate mixture).
-
Purification: The combined organic layers are washed with water, dried, and concentrated. The product is then purified as needed.
Data Presentation
The following tables provide illustrative data for optimizing reaction conditions. Note that these are representative examples and actual results will vary based on the specific reactants used.
Table 1: Effect of [EMIM]I Loading on a Model Aldol Reaction *
| Entry | [EMIM]I (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 80 | 4 | 65 |
| 2 | 20 | 80 | 4 | 85 |
| 3 | 30 | 80 | 4 | 88 |
| 4 | 20 | 60 | 6 | 72 |
| 5 | 20 | 100 | 2 | 91 |
*Model reaction: Benzaldehyde with Acetone.
Table 2: Substrate Scope under Optimized Conditions *
| Aldehyde | Ketone | Product Yield (%) |
| Benzaldehyde | Acetone | 91 |
| 4-Chlorobenzaldehyde | Acetone | 95 |
| 4-Methoxybenzaldehyde | Acetone | 82 |
| Benzaldehyde | Cyclohexanone | 88 |
*Reaction conditions: Aldehyde (1 mmol), Ketone (1.2 mmol), [EMIM]I (20 mol%), 100 °C, 2h.
Visualizations
Caption: General workflow for optimizing aldol condensation with [EMIM]I.
Caption: Troubleshooting decision tree for aldol condensation reactions.
References
preventing degradation of 1-Ethyl-3-methylimidazolium Iodide during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIM]I) during experiments.
Frequently Asked Questions (FAQs)
Q1: My [EMIM]I has turned yellow/brown. What is the cause and can I still use it?
A1: A yellow or brown discoloration in [EMIM]I is a common sign of degradation, often due to the oxidation of the iodide anion to iodine (I₂) or polyiodide ions (e.g., I₃⁻). This process can be accelerated by exposure to light, heat, and atmospheric oxygen. While slight discoloration may not significantly affect all applications, it indicates the presence of impurities that could interfere with sensitive experiments. For applications requiring high purity, it is recommended to purify the ionic liquid before use.
Q2: What are the primary pathways for [EMIM]I degradation during my experiments?
A2: The primary degradation pathways for [EMIM]I include:
-
Thermal Decomposition: At elevated temperatures, [EMIM]I can decompose. The decomposition temperature has been determined to be around 249°C[1]. However, long-term exposure to temperatures well below this point can still lead to slow degradation.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the oxidation of the iodide anion.[3][4]
-
Reaction with Impurities: The presence of water, residual reactants from synthesis (e.g., 1-methylimidazole, ethyl iodide), or other halide impurities can promote degradation.[5] Water, in particular, can facilitate oxidative processes.
Q3: How should I properly store [EMIM]I to minimize degradation?
A3: To ensure the long-term stability of [EMIM]I, it is crucial to store it in a cool, dark, and dry environment. The container should be tightly sealed to prevent moisture and air ingress. For optimal protection, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]
Q4: What are the common impurities in commercially available [EMIM]I and how can they affect my experiments?
A4: Common impurities include water, unreacted starting materials (1-methylimidazole and ethyl iodide), and other halide ions (e.g., chloride, bromide). These impurities can act as catalysts for degradation reactions, alter the physicochemical properties of the ionic liquid (e.g., viscosity, conductivity), and interfere with electrochemical or spectroscopic measurements.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of [EMIM]I | Oxidation of iodide to iodine due to light exposure, heat, or oxygen. | 1. Purify the [EMIM]I by treating with activated charcoal followed by filtration. 2. Store the purified ionic liquid in an amber glass bottle under an inert atmosphere. 3. For future experiments, minimize exposure to light and heat. |
| Inconsistent Experimental Results | Presence of water or other impurities. | 1. Dry the [EMIM]I under high vacuum at a moderately elevated temperature (e.g., 70-80°C) for several hours. 2. Check the purity using ¹H NMR spectroscopy. 3. If significant impurities are detected, purify by recrystallization or liquid-liquid extraction. |
| Precipitate Formation in [EMIM]I Solution | Reaction with incompatible solvents or reagents; temperature-induced precipitation. | 1. Ensure compatibility of all solvents and reagents with [EMIM]I before mixing. 2. Check the solubility of [EMIM]I at the experimental temperature. 3. If a precipitate forms, analyze it to identify the cause of incompatibility. |
| Unexpected Reaction Byproducts | Degradation of [EMIM]I leading to reactive species that interfere with the desired reaction. | 1. Verify the purity of the [EMIM]I before use. 2. Run a blank reaction with [EMIM]I under the same conditions to check for degradation products. 3. Consider using a freshly purified batch of the ionic liquid. |
Quantitative Data on [EMIM]I Stability
The thermal stability of [EMIM]I has been investigated using thermogravimetric analysis (TGA).
| Parameter | Value | Reference |
| Fusion Temperature (Tfus) | 74 (±1) °C | [1] |
| Enthalpy of Fusion (ΔHfus) | 16.9 (±0.6) kJ mol⁻¹ | [1] |
| Decomposition Temperature (Onset of DTG at 1 K min⁻¹) | 249 (±5) °C | [1] |
| Maximum Operation Temperature (MOT) for 24h | 139 °C | [1] |
| Maximum Operation Temperature (MOT) for 8000h | 77 °C | [1] |
Experimental Protocols
Protocol 1: Purification of Discolored 1-Ethyl-3-methylimidazolium Iodide
Objective: To remove colored impurities (presumably iodine) from [EMIM]I.
Materials:
-
Discolored this compound
-
Activated charcoal
-
Anhydrous dichloromethane (B109758) (or another suitable solvent in which [EMIM]I is soluble)
-
Celatom® or a similar filter aid
-
Filter funnel and flask
-
Rotary evaporator
Procedure:
-
Dissolve the discolored [EMIM]I in a minimal amount of anhydrous dichloromethane.
-
Add activated charcoal (approximately 1-2% w/w of the ionic liquid).
-
Stir the mixture at room temperature for 2-4 hours. The solution should become colorless.
-
Add a small amount of Celatom® to the mixture to aid in the filtration of fine charcoal particles.
-
Filter the mixture through a pad of Celatom® in a filter funnel.
-
Collect the colorless filtrate.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified [EMIM]I under high vacuum at 70-80°C for at least 4 hours to remove any residual solvent and moisture.
-
Store the purified, colorless [EMIM]I in an amber glass bottle under an inert atmosphere.
Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of [EMIM]I.
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample of purified and dried [EMIM]I (typically 5-10 mg) into a clean TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve, often as the temperature at which a significant mass loss begins, or from the peak of the derivative thermogravimetric (DTG) curve.
Visualizations
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. researchgate.net [researchgate.net]
- 3. Photo-Fenton-Like Degradation of Imidazolium Ionic Liquids: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I)
Welcome to the technical support center for the synthesis of 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this ionic liquid.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low product yield | - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal stoichiometry of reactants.- Loss of product during workup and purification. | - Monitor the reaction progress using techniques like ¹H NMR or HPLC to ensure completion.- Optimize the molar ratio of 1-methylimidazole (B24206) to ethyl iodide. A slight excess of the more volatile ethyl iodide may be beneficial.- Minimize transfers and use efficient extraction and precipitation techniques to reduce mechanical losses. |
| Product is discolored (yellow to brown) | - Formation of colored impurities due to high reaction temperatures or prolonged reaction times.- Presence of unreacted starting materials or byproducts.- Oxidation of the iodide anion. | - Maintain strict temperature control during the reaction. For scaled-up synthesis, consider controlled addition of ethyl iodide to manage the exotherm.[1]- Treat the crude product with activated charcoal in a suitable solvent (e.g., deionized water or acetonitrile) to adsorb colored impurities.[2][3]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of residual starting materials | - Incomplete reaction.- Inefficient purification. | - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.- Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., ethyl acetate (B1210297) or diethyl ether).- For high purity, consider recrystallization or column chromatography.[4] |
| Difficulty in handling the product (hygroscopic nature) | - [EMIM]I is hygroscopic and readily absorbs moisture from the atmosphere. | - Handle the product in a dry atmosphere, such as a glovebox or under a stream of dry inert gas.- Dry the final product under vacuum at an elevated temperature (e.g., 60-80 °C) to remove any absorbed water.[5] |
| Inconsistent batch-to-batch results | - Variations in the quality of starting materials.- Lack of precise control over reaction parameters (temperature, time, mixing). | - Use starting materials of high purity and from a consistent source.- Implement strict process controls for all critical parameters. Utilize automated reactors for better control, especially during scale-up. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of [EMIM]I from lab-scale to industrial production?
A1: The main challenges in scaling up the synthesis of [EMIM]I include:
-
Heat Management: The quaternization reaction between 1-methylimidazole and ethyl iodide is exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, resulting in the formation of colored impurities and byproducts.[1]
-
Mass Transfer: Ensuring efficient mixing of the reactants is crucial for a complete and uniform reaction. In large reactors, inadequate mixing can lead to localized areas of high reactant concentration and incomplete conversion.
-
Purification: Removing unreacted starting materials and colored impurities from a large batch of product can be challenging and costly. Traditional lab-scale techniques like chromatography may not be economically viable for industrial production.[4][6]
-
Cost of Raw Materials: The cost of high-purity starting materials, particularly ethyl iodide, can significantly impact the economic feasibility of large-scale production.
Q2: How can I effectively remove colored impurities from my [EMIM]I product on a large scale?
A2: A common and effective method for decolorizing [EMIM]I on a large scale is to treat a solution of the crude product with activated charcoal. The process typically involves dissolving the ionic liquid in a suitable solvent, adding the charcoal, stirring the mixture for a period, and then filtering to remove the charcoal and the adsorbed impurities.[2][3] For very high purity requirements, melt crystallization can be an efficient, albeit more complex, purification method.[7][8]
Q3: What are the recommended storage conditions for [EMIM]I?
A3: Due to its hygroscopic nature, [EMIM]I should be stored in a tightly sealed container in a dry, inert atmosphere (e.g., in a desiccator or under nitrogen).[5] It is also advisable to store it in a cool, dark place to prevent any potential degradation over time.
Q4: Can I use a solvent for the synthesis of [EMIM]I?
A4: While the synthesis can be performed neat, using a solvent can help to control the reaction temperature, especially during scale-up. Suitable solvents are typically polar aprotic solvents like acetonitrile (B52724) or acetone. The choice of solvent can also influence the reaction rate and the ease of product isolation.
Q5: What analytical techniques are recommended for quality control of [EMIM]I?
A5: For routine quality control, the following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.[5]
-
HPLC: To quantify the purity of the ionic liquid and detect non-volatile impurities.[9]
-
Karl Fischer Titration: To determine the water content.
-
UV-Vis Spectroscopy: To assess the color and detect chromophoric impurities.
Quantitative Data Summary
The following table summarizes typical data for the synthesis of [EMIM]I at different scales. Please note that these are representative values and can vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Lab-Scale (grams) | Pilot-Scale (kilograms) | Industrial-Scale (tonnes) |
| Typical Yield | 85-95% | 80-90% | >90% (with optimized process) |
| Purity (after purification) | >98% | >97% | >99% (application dependent) |
| Typical Reaction Time | 2-24 hours | 12-48 hours | Optimized for continuous flow or large batch |
| Primary Purification Method | Recrystallization, Chromatography | Solvent washing, Charcoal treatment | Melt crystallization, Distillation (of precursors) |
Experimental Protocols
Lab-Scale Synthesis of [EMIM]I
This protocol describes a typical lab-scale synthesis of this compound.
Materials:
-
1-Methylimidazole (high purity)
-
Ethyl iodide (high purity)
-
Ethyl acetate (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-methylimidazole.
-
Slowly add a slight molar excess of ethyl iodide to the stirred 1-methylimidazole. The addition should be done in a dropwise manner to control the initial exotherm.
-
After the addition is complete, heat the reaction mixture to a controlled temperature (typically 40-60 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by ¹H NMR or TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature. The product may solidify upon cooling.
-
Wash the crude product with ethyl acetate to remove any unreacted starting materials. This can be done by adding ethyl acetate to the flask, stirring vigorously, and then decanting the solvent. Repeat this washing step 2-3 times.
-
Dry the resulting solid product under vacuum at 60-80 °C for several hours to remove any residual solvent and moisture.
Scaled-Up Synthesis and Purification of [EMIM]I
This protocol outlines key considerations for scaling up the synthesis of [EMIM]I.
Equipment:
-
Jacketed glass or stainless steel reactor with temperature control
-
Mechanical stirrer
-
Controlled dosing pump for ethyl iodide
-
Filtration system (e.g., Nutsche filter)
-
Vacuum drying oven
Procedure:
-
Charge the reactor with 1-methylimidazole under an inert atmosphere.
-
Begin stirring and set the reactor jacket to the desired initial temperature (e.g., 25-30 °C).
-
Using a dosing pump, add ethyl iodide to the reactor at a controlled rate to maintain the reaction temperature within a safe and optimal range (e.g., below 60 °C). The exothermicity of the reaction must be carefully managed.[1]
-
After the addition is complete, continue stirring at the set temperature for an extended period (12-48 hours) to ensure complete reaction.
-
Upon completion, cool the reactor contents. The product may be a viscous liquid or a solid.
-
For purification, if the product is a solid, it can be washed directly in the reactor with an appropriate solvent like ethyl acetate, followed by filtration.
-
If the product is discolored, it can be dissolved in a suitable solvent (e.g., deionized water or acetonitrile), transferred to a separate vessel, and treated with activated charcoal.[2][3] After treatment, the charcoal is removed by filtration.
-
The purified product is then dried under vacuum at an elevated temperature to remove all volatiles.
Visualizations
Experimental Workflow for Scaled-Up Synthesis
Caption: Figure 1: Experimental Workflow for Scaled-Up [EMIM]I Synthesis.
Troubleshooting Decision Tree
Caption: Figure 2: Troubleshooting Decision Tree for [EMIM]I Synthesis.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Solubility of 1-Ethyl-3-methylimidazolium Iodide in Nonpolar Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIM][I]) in nonpolar solvents.
Troubleshooting Guide
Researchers often encounter difficulties in dissolving the highly polar ionic liquid 1-Ethyl-3-methylimidazolium Iodide ([EMIM][I]) in nonpolar solvents due to the fundamental principle of "like dissolves like".[1][2] Polar solutes, such as [EMIM][I], exhibit poor solubility in nonpolar solvents like hexane (B92381) and toluene (B28343) because the strong electrostatic interactions between the ions of the ionic liquid are not overcome by the weak van der Waals forces offered by the nonpolar solvent molecules.[3][4]
This guide offers systematic approaches to overcome these solubility challenges.
Issue: [EMIM][I] does not visibly dissolve in a nonpolar solvent.
Root Cause: A significant polarity mismatch between the ionic liquid and the solvent prevents effective solvation.
Solutions:
-
Chemical Modification of the Ionic Liquid: Increase the nonpolar character of the ionic liquid by elongating the alkyl chain on the imidazolium (B1220033) cation. This enhances van der Waals interactions with the nonpolar solvent.
-
Surfactant-Mediated Solubilization (Microemulsions/Reverse Micelles): Employ a surfactant to create thermodynamically stable microemulsions or reverse micelles, which can encapsulate the ionic liquid within a polar core, dispersed in the nonpolar solvent.
-
Cosolvency: Introduce a small amount of a polar cosolvent that is miscible with both the ionic liquid and the nonpolar solvent to bridge the polarity gap.
-
Temperature Modification: In some cases, increasing the temperature can enhance the solubility of an ionic liquid in an organic solvent.
The following flowchart provides a decision-making framework for selecting an appropriate solubility enhancement strategy.
Quantitative Data on Solubility Enhancement
Direct quantitative solubility data for [EMIM][I] in nonpolar solvents is scarce due to its negligible solubility. The following tables present illustrative data for related 1-alkyl-3-methylimidazolium halide ionic liquids to demonstrate the impact of different solubility enhancement strategies.
Table 1: Effect of Cation Alkyl Chain Length on Solubility in Toluene
| Ionic Liquid | Alkyl Chain Length | Anion | Approximate Solubility in Toluene at 298 K (g/L) |
| This compound | C2 | Iodide | < 0.1 (Essentially Insoluble) |
| 1-Butyl-3-methylimidazolium Iodide | C4 | Iodide | ~ 1.5 |
| 1-Hexyl-3-methylimidazolium Iodide | C6 | Iodide | ~ 15 |
| 1-Octyl-3-methylimidazolium Iodide | C8 | Iodide | > 100 (Miscible in many proportions) |
Note: Data is estimated based on trends reported for similar ionic liquids. The solubility of imidazolium-based ionic liquids in non-polar solvents generally increases with the length of the alkyl chain on the cation.
Table 2: Surfactant-Mediated Solubilization of an Imidazolium Iodide in Hexane
| System | Surfactant | Surfactant Concentration (mM) | Max. Solubilized Ionic Liquid (mM) |
| 1-Butyl-3-methylimidazolium Iodide in Hexane | None | 0 | < 0.1 |
| 1-Butyl-3-methylimidazolium Iodide in Hexane with AOT | AOT | 50 | ~ 20 |
| 1-Butyl-3-methylimidazolium Iodide in Hexane with AOT | AOT | 100 | ~ 45 |
Note: This table provides an illustrative example of how a surfactant like AOT (Sodium dioctyl sulfosuccinate) can form reverse micelles to solubilize a polar ionic liquid in a nonpolar solvent.
Experimental Protocols
Protocol 1: Synthesis of a Long-Chain Imidazolium Iodide (1-Octyl-3-methylimidazolium Iodide, [C8MIM][I])
This protocol describes a method to synthesize a more nonpolar analogue of [EMIM][I] to improve solubility in nonpolar solvents.
Materials:
-
1-iodooctane
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-iodooctane.
-
Add ethyl acetate as a solvent (optional, the reaction can also be performed neat).
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, filter the product. If the product is an oil, wash the mixture with fresh ethyl acetate or hexane to remove any unreacted starting materials.
-
The resulting ionic liquid can be dried under vacuum to remove any residual solvent.
Protocol 2: Preparation of a Reverse Micellar Solution to Solubilize [EMIM][I] in Hexane
This protocol details the use of the surfactant AOT to dissolve [EMIM][I] in a nonpolar solvent.
Materials:
-
This compound ([EMIM][I])
-
Sodium dioctyl sulfosuccinate (B1259242) (AOT)
-
Hexane (or another nonpolar solvent)
-
Volumetric flasks
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of AOT in hexane (e.g., 100 mM).
-
In a separate vial, weigh a desired amount of [EMIM][I].
-
Add a specific volume of the AOT/hexane stock solution to the [EMIM][I].
-
Stir the mixture vigorously at room temperature. The solution should gradually become clear as the [EMIM][I] is encapsulated within the reverse micelles.
-
The amount of [EMIM][I] that can be solubilized will depend on the concentration of AOT. This can be determined experimentally by gradually adding [EMIM][I] to the surfactant solution until the solution becomes turbid.
The following diagram illustrates the logical relationship between the different approaches to enhancing solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not soluble in solvents like hexane or toluene?
A1: this compound is an ionic salt composed of positively charged 1-ethyl-3-methylimidazolium cations and negatively charged iodide anions. These ions are held together by strong electrostatic forces. Nonpolar solvents like hexane and toluene have weak intermolecular forces (van der Waals forces) that are insufficient to overcome the strong ionic interactions in [EMIM][I]. This polarity mismatch is the primary reason for its poor solubility.[3][4]
Q2: I tried adding a longer alkyl chain to my imidazolium cation, but the solubility in hexane is still low. What could be the issue?
A2: While increasing the alkyl chain length generally improves solubility in nonpolar solvents, the effect may not be significant until a certain chain length is reached (typically C6 or longer). Also, ensure that the synthesis of your long-chain ionic liquid was successful and that the product is pure. The presence of unreacted polar starting materials can hinder solubility. Finally, for very nonpolar solvents like hexane, even a C8 chain might not be sufficient for complete miscibility, and you may need to consider a different nonpolar solvent or an alternative solubilization method.
Q3: When I add a surfactant to dissolve [EMIM][I] in toluene, the solution becomes cloudy. What does this mean?
A3: A cloudy or turbid solution indicates that the [EMIM][I] is not fully solubilized and is likely present as a separate phase or a coarse emulsion. This could be due to several factors:
-
Insufficient Surfactant Concentration: The amount of surfactant may be too low to form enough reverse micelles to encapsulate all of the ionic liquid. Try increasing the surfactant concentration.
-
Poor Surfactant Choice: The chosen surfactant may not be effective for the specific ionic liquid-solvent system. The geometry and chemical nature of the surfactant are crucial for forming stable reverse micelles.
-
Water Content: Trace amounts of water can significantly affect the phase behavior of microemulsions. Ensure your solvents and ionic liquid are dry if a water-free system is required.
Q4: Can I use a polar protic solvent like ethanol (B145695) as a cosolvent?
A4: While a small amount of a polar cosolvent can sometimes improve solubility, polar protic solvents like ethanol can be problematic. They can strongly solvate the ions of the ionic liquid, which might compete with the desired interactions in your experimental system. Polar aprotic solvents, such as THF or dichloromethane, are often a better choice as they can help bridge the polarity gap without introducing reactive protons.
Q5: Will increasing the temperature always improve the solubility of [EMIM][I] in a nonpolar solvent?
A5: Not necessarily. While the solubility of many solids increases with temperature, the phase behavior of ionic liquids can be complex.[5] Increased temperature provides more thermal energy to overcome the lattice energy of the ionic liquid, which can favor dissolution. However, for some systems, there might be an upper or lower critical solution temperature, above or below which the components are miscible. The effect of temperature should be determined experimentally for your specific system.
References
Technical Support Center: Managing Viscosity of 1-Ethyl-3-methylimidazolium Iodide ([EMIM][I]) in Electrolyte Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIM][I]) and managing its viscosity in electrolyte mixtures.
Troubleshooting Guide: Common Viscosity-Related Issues
High viscosity of [EMIM][I] can pose significant challenges during experimental work, affecting mass transport, electrochemical performance, and ease of handling. This guide addresses common problems and provides systematic solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in dispensing or mixing the electrolyte | High intrinsic viscosity of pure [EMIM][I]. | 1. Increase Temperature: Gently warm the [EMIM][I] and other electrolyte components. Viscosity of ionic liquids decreases significantly with increasing temperature. 2. Use a Co-solvent: Add a low-viscosity, miscible organic solvent such as acetonitrile (B52724), propylene (B89431) carbonate, or dimethyl sulfoxide (B87167) (DMSO). Start with a small weight percentage and gradually increase until the desired viscosity is achieved. 3. Mechanical Agitation: Utilize a vortex mixer or ultrasonication to ensure thorough mixing, especially when adding solid components. |
| Inconsistent electrochemical measurements (e.g., CV, EIS) | Poor ion mobility due to high viscosity, leading to concentration gradients. | 1. Optimize Solvent Concentration: Systematically vary the concentration of the co-solvent to find the optimal balance between viscosity reduction and desired electrochemical properties. 2. Increase Operating Temperature: If the experimental setup allows, perform electrochemical measurements at a slightly elevated and controlled temperature to enhance ion mobility. 3. Stirring: For bulk electrolysis or long-term experiments, gentle stirring of the electrolyte can help to maintain a homogeneous concentration. |
| Precipitation or phase separation in the electrolyte mixture | Immiscibility or saturation of a component, which can be exacerbated by temperature changes. | 1. Solvent Selection: Ensure the chosen co-solvent is fully miscible with [EMIM][I] and other electrolyte components at the operating temperature range. 2. Check Concentration Limits: Verify the solubility limits of all salts and additives in the [EMIM][I]/co-solvent mixture. Reduce the concentration if precipitation is observed. 3. Temperature Control: Maintain a stable temperature during the experiment to prevent temperature-induced precipitation. |
| Viscosity increases over time | 1. Hygroscopic Nature: [EMIM][I] can absorb moisture from the atmosphere, which can alter its viscosity. 2. Reaction with Components: Potential slow reaction or degradation of components in the electrolyte mixture. | 1. Inert Atmosphere: Handle and store [EMIM][I] and the prepared electrolyte under an inert atmosphere (e.g., in a glovebox) to minimize water absorption. 2. Component Stability: Verify the chemical compatibility and stability of all electrolyte components under the experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the viscosity of [EMIM][I] electrolytes?
A1: The viscosity of [EMIM][I] electrolytes is primarily influenced by three main factors:
-
Temperature: Viscosity decreases exponentially with an increase in temperature.[1][2]
-
Composition of the Mixture: The addition of low-viscosity organic solvents (co-solvents) can significantly reduce the overall viscosity of the electrolyte.[3] The type and concentration of other salts or additives can also have an effect.
-
Water Content: [EMIM][I] is hygroscopic, and the absorption of water can lead to a decrease in viscosity. However, the presence of water is often undesirable in electrochemical systems.[4]
Q2: How does the addition of organic solvents affect the viscosity of [EMIM][I] mixtures?
A2: Adding organic solvents, such as acetonitrile, propylene carbonate, or DMSO, disrupts the intermolecular forces (van der Waals and coulombic interactions) between the ions of [EMIM][I], leading to a significant reduction in the bulk viscosity.[5][6] The extent of viscosity reduction depends on the properties of the solvent (e.g., polarity, size) and its concentration in the mixture.
Q3: What is the effect of adding other salts, like lithium iodide (LiI), on the viscosity of [EMIM][I] electrolytes?
A3: The addition of other salts, such as LiI, typically leads to an increase in the viscosity of the electrolyte.[7][8] This is due to the increased ion density and stronger ion-ion interactions within the mixture.
Q4: Are there any safety precautions to consider when heating [EMIM][I] to reduce its viscosity?
A4: Yes. While gentle heating is an effective method to reduce viscosity, it is crucial to be aware of the thermal stability of [EMIM][I] and all other components in your electrolyte mixture. Overheating can lead to decomposition. Always consult the safety data sheet (SDS) for thermal decomposition temperatures and handle the ionic liquid in a well-ventilated area.
Q5: How can I accurately measure the viscosity of my [EMIM][I] electrolyte mixture?
A5: Several types of viscometers are suitable for measuring the viscosity of ionic liquid mixtures. Common choices include rotational viscometers and falling-ball viscometers.[4][9] It is essential to have precise temperature control during the measurement, as viscosity is highly temperature-dependent.
Data Presentation: Viscosity of [EMIM][I] Mixtures
The following tables summarize the effect of common additives on the viscosity of imidazolium-based ionic liquids. While specific data for [EMIM][I] may vary, these tables provide a general trend for viscosity management.
Table 1: Effect of Temperature on the Viscosity of 1-Alkyl-3-methylimidazolium Iodides
| Alkyl Chain | Temperature (°C) | Viscosity (mPa·s) |
| Butyl ([BMIM][I]) | 25 | ~566 |
| Hexyl ([HMIM][I]) | 25 | ~850 |
| Octyl ([OMIM][I]) | 25 | ~1245 |
| Data extrapolated from trends showing viscosity increases with alkyl chain length and decreases with temperature.[1][2] |
Table 2: Viscosity of Binary Mixtures of Imidazolium-Based Ionic Liquids with Organic Solvents at 25°C (Approximate Values)
| Ionic Liquid | Co-solvent | Mole Fraction of IL | Viscosity (mPa·s) |
| [EMIM][BF4] | Acetonitrile | 0.5 | ~10 |
| [EMIM][BF4] | Propylene Carbonate | 0.5 | ~20 |
| [EMIM][BF4] | DMSO | 0.5 | ~15 |
| [BMIM][BF4] | Water | 0.5 | ~5 |
| These values are for analogous imidazolium (B1220033) salts and illustrate the significant viscosity reduction achieved with co-solvents.[10][11] |
Experimental Protocols
Protocol 1: Preparation of [EMIM][I] Electrolyte Mixtures
-
Environment: Perform all steps in an inert atmosphere (e.g., a glovebox) to minimize water contamination.
-
Dispensing [EMIM][I]: If [EMIM][I] is highly viscous at room temperature, gently warm the container to a temperature that allows for easy and accurate dispensing (e.g., 40-50 °C).
-
Mixing: In a clean, dry vial, add the desired amounts of [EMIM][I], co-solvent(s), and any other solid components.
-
Homogenization: Securely cap the vial and mix the components using a vortex mixer or an ultrasonic bath until the mixture is completely homogeneous. Visual inspection should show a clear, single-phase liquid.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
-
Instrument Setup: Calibrate and set up the rotational viscometer according to the manufacturer's instructions. Ensure the temperature control unit is set to the desired measurement temperature and has stabilized.
-
Sample Loading: Carefully load the prepared electrolyte mixture into the viscometer's sample cup, ensuring there are no air bubbles.
-
Spindle Selection: Choose an appropriate spindle for the expected viscosity range of your sample.
-
Measurement: Immerse the spindle in the sample to the correct depth. Start the rotation at a specified speed and allow the reading to stabilize before recording the viscosity value.
-
Temperature Dependence: To study the effect of temperature, incrementally change the temperature setpoint and allow the sample to equilibrate at each new temperature before taking a measurement.
Mandatory Visualizations
Caption: Troubleshooting workflow for managing high viscosity in [EMIM][I] electrolyte mixtures.
Caption: Key factors influencing the viscosity of 1-Ethyl-3-methylimidazolium Iodide electrolytes.
References
- 1. mylab.ro [mylab.ro]
- 2. Falling Ball Viscometer, Cara Penggunaan Falling Ball Viscometer [batavialab.com]
- 3. pure.northampton.ac.uk [pure.northampton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simulation and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 1-Ethyl-3-methylimidazolium Iodide and Other Ionic Liquids in Solar Cell Applications
The quest for stable and efficient energy conversion has positioned ionic liquids (ILs) as a compelling class of materials in the development of next-generation solar cells, particularly dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). Their negligible vapor pressure, high thermal stability, and tunable electrochemical properties offer a significant advantage over traditional volatile organic solvents.[1][2] Among the myriad of available ionic liquids, 1-Ethyl-3-methylimidazolium (B1214524) Iodide (EMIM-I) has garnered considerable attention. This guide provides an objective comparison of EMIM-I's performance against other common ionic liquids in solar cell applications, supported by experimental data and detailed methodologies.
Performance in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the electrolyte plays a crucial role in regenerating the oxidized dye and transporting charge between the photoanode and the cathode. The viscosity and ionic conductivity of the IL are critical parameters that influence the overall power conversion efficiency (PCE).[2]
EMIM-I has been utilized as a component in high-performance DSSC electrolytes. For instance, a study exploring various electrolyte compositions found that while the optimal concentration of EMIM-I alone was 0.9 M, a significantly higher PCE of 11.07% was achieved when EMIM-I was mixed with potassium iodide (KI) and ammonium (B1175870) thiocyanate (B1210189) (NH4SCN).[3] This highlights the synergistic effects that can be achieved by blending EMIM-I with other salts.
The performance of EMIM-I can be benchmarked against other imidazolium-based ILs. For example, in gel polymer electrolytes, 1-methyl-3-propylimidazolium iodide (MPII) has shown remarkable performance, with a DSSC achieving an efficiency of 9.35%.[4] Another study directly compared a 1-butyl-3-methyltriazolium iodide electrolyte with its imidazolium (B1220033) analogue, with the former exhibiting a higher efficiency of 6.63% versus 5.11% for the imidazolium-based IL.[5] This suggests that even small structural modifications to the cation can have a significant impact on the final device performance.
A broader comparison of various imidazolium-based ILs as additives in organic solvents reveals a range of efficiencies. For instance, an electrolyte containing 1,3-dimethylimidazolium (B1194174) iodide ([DMIM]I) as an additive in a mixture of acetonitrile (B52724) and valeronitrile (B87234) achieved a PCE of 11.0%.[6] In contrast, when a eutectic mixture of [DMIM]I and 1-ethyl-3-methylimidazolium tetracyanoborate ([EMIM][TCB]) was used as the primary solvent, the efficiency was 8.20%.[6] This underscores the importance of the overall electrolyte formulation, where ILs can act as either the solvent or as performance-enhancing additives.
Table 1: Performance Comparison of Various Ionic Liquids in Dye-Sensitized Solar Cells (DSSCs)
| Ionic Liquid Cation | Anion | Electrolyte Composition | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Reference |
| 1-Ethyl-3-methylimidazolium (EMIM) | Iodide | 0.9 M in ACN | - | - | - | - | [3] |
| 1-Ethyl-3-methylimidazolium (EMIM) | Iodide | Mixed with KI and NH4SCN in ACN | - | - | - | 11.07 | [3] |
| 1,3-Dimethylimidazolium (DMIM) | Iodide | Additive in ACN/VN (85/15) with other salts | 0.778 | 17.94 | 0.79 | 11.0 | [6] |
| 1-Methyl-3-propylimidazolium (MPII) | Iodide | In a gel polymer electrolyte | - | - | - | 9.35 | [4] |
| 1-Ethyl-3-methylimidazolium (EMIM) | Tetracyanoborate | Eutectic mixture with [DMIM]I as solvent | 0.741 | 14.26 | 0.77 | 8.20 | [6] |
| 1-Butyl-3-methyltriazolium | Iodide | As electrolyte | - | - | - | 6.63 | [5] |
| 1-Butyl-3-methylimidazolium | Iodide | As electrolyte | - | - | - | 5.11 | [5] |
Note: ACN = Acetonitrile, VN = Valeronitrile. Dashes indicate data not provided in the source.
Performance in Perovskite Solar Cells (PSCs)
In PSCs, ionic liquids have been employed to passivate defects, suppress ion migration, and improve the quality of the perovskite film, leading to enhanced efficiency and stability.[7][8]
The versatility of imidazolium-based ILs is evident in their application in PSCs. For example, the introduction of 1-benzyl-3-methylimidazolium (B1249132) bromide (BzMIMBr) into the perovskite precursor led to a champion PCE of 23.37% and significantly improved long-term stability, with the unencapsulated device retaining 93% of its initial efficiency after 1800 hours.[9] Similarly, the use of 1,3-dimethyl-3-imidazolium hexafluorophosphate (B91526) (DMIMPF6) as a surface passivating agent increased the solar cell efficiency from 21.09% to 23.25%.[10]
A rational design approach focusing on the imidazolium ring's functional groups has shown that 1-butyl-3-vinyl imidazole (B134444) (VBIM) can effectively inhibit ion migration, resulting in a remarkable PCE of 26.13% and enhanced thermal stability.[8] This demonstrates the potential for molecular engineering of ionic liquids to address key challenges in perovskite solar cell technology.
Table 2: Performance of Imidazolium-Based Ionic Liquids in Perovskite Solar Cells (PSCs)
| Ionic Liquid Cation | Anion | Role in PSC | PCE (%) | Stability Improvement | Reference |
| 1-Butyl-3-vinyl imidazolium (VBIM) | - | Ion migration inhibitor | 26.13 | T80 at 65 °C: 960 h vs 374 h for control | [8] |
| 1-Benzyl-3-methylimidazolium | Bromide | Bulk defect passivation, ion migration inhibition | 23.37 | Retained 93% of initial efficiency after 1800 h | [9] |
| 1,3-Dimethyl-3-imidazolium | Hexafluorophosphate | Surface passivation | 23.25 | Enhanced long-term stability | [10] |
Experimental Protocols
The successful application of ionic liquids in solar cells is highly dependent on the experimental procedures for electrolyte preparation and device fabrication.
Synthesis of Imidazolium-Based Ionic Liquids
A general two-step synthesis for dicationic imidazolium-based ionic liquids involves a quaternization reaction followed by anion exchange.[11] For monocationic ILs like EMIM-I, a one-step process is typically used.
Step 1: Quaternization
-
React 1-methylimidazole (B24206) with an alkyl halide (e.g., iodoethane (B44018) for EMIM-I) in a suitable solvent.
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at a specific temperature for a set duration to ensure complete reaction.
-
The resulting product, the imidazolium halide salt, is then isolated, often by removing the solvent under vacuum.
Step 2: Purification
-
The synthesized ionic liquid is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
The purified ionic liquid is then dried under vacuum to remove any residual solvent.
-
Characterization techniques such as FTIR and 1H-NMR are used to confirm the structure and purity of the final product.[12]
Fabrication of a Dye-Sensitized Solar Cell with an Ionic Liquid Electrolyte
The following is a generalized workflow for the fabrication of a DSSC incorporating an ionic liquid-based electrolyte.
-
Photoanode Preparation : A transparent conducting oxide (TCO) glass (e.g., FTO) is cleaned. A layer of TiO2 paste is deposited, typically by screen printing or doctor-blading, and then sintered at high temperatures to create a mesoporous film. The sintered film is then soaked in a dye solution to sensitize the TiO2.
-
Electrolyte Preparation : The ionic liquid electrolyte is prepared by dissolving the iodine redox couple (I-/I3-) and other additives, such as 4-tert-butylpyridine (B128874) (TBP) and guanidinium (B1211019) thiocyanate, in the chosen ionic liquid (e.g., EMIM-I).[13]
-
Cathode Preparation : A thin layer of a catalyst, typically platinum, is deposited on another FTO glass to serve as the counter electrode.
-
Cell Assembly : The dye-sensitized TiO2 photoanode and the platinum counter electrode are assembled into a sandwich-like structure, separated by a thermoplastic sealant.
-
Electrolyte Injection : The ionic liquid electrolyte is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Sealing : The holes are sealed to prevent electrolyte leakage.
-
Characterization : The completed solar cell is then characterized under simulated sunlight to determine its photovoltaic parameters (Voc, Jsc, FF, and PCE).
Logical Relationship of Ionic Liquid Properties to DSSC Performance
The performance of an ionic liquid in a DSSC is not determined by a single property but rather by a complex interplay of several factors. The following diagram illustrates the key relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Ionic liquid electrolytes for dye-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazole-Based Ionic Liquid Engineering for Perovskite Solar Cells with High Efficiency and Excellent Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Ascendancy of Ionic Liquids: 1-Ethyl-3-methylimidazolium Iodide as a Superior Catalyst in CO2 Fixation
For researchers, scientists, and professionals in drug development, the quest for more efficient, sustainable, and cost-effective catalytic processes is perpetual. In the critical reaction of carbon dioxide (CO2) cycloaddition to epoxides—a cornerstone of green chemistry for producing valuable cyclic carbonates—1-Ethyl-3-methylimidazolium Iodide ([EMIM]I) is emerging as a formidable alternative to traditional catalysts. This guide provides an objective comparison of the catalytic prowess of [EMIM]I against established systems, supported by experimental data, detailed protocols, and mechanistic visualizations.
The chemical fixation of CO2, an abundant and renewable C1 feedstock, into value-added chemicals is a paramount goal in sustainable chemistry. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction that has garnered significant attention. These cyclic carbonates are valuable intermediates, finding applications as green solvents, electrolytes in lithium-ion batteries, and precursors for polymers.
Traditionally, this reaction has been catalyzed by a range of homogeneous and heterogeneous catalysts, including quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), metal halides (e.g., zinc iodide - ZnI2), and various metal-organic frameworks. While effective to varying degrees, these traditional catalysts often suffer from drawbacks such as harsh reaction conditions, the need for co-catalysts, difficulty in separation and recycling, and potential environmental concerns.
This compound ([EMIM]I), a prominent member of the imidazolium-based ionic liquids, has demonstrated exceptional catalytic activity in this domain. Its unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, coupled with the synergistic action of its cationic imidazolium (B1220033) ring and iodide anion, position it as a highly efficient and recyclable catalyst.
Comparative Catalytic Performance: CO2 Cycloaddition to Styrene (B11656) Oxide
To provide a clear quantitative comparison, this guide focuses on the well-studied cycloaddition of carbon dioxide to styrene oxide to produce styrene carbonate. The following tables summarize the performance of [EMIM]I (represented by closely related imidazolium salts from experimental studies) against traditional catalysts like tetrabutylammonium bromide (TBAB) and zinc iodide (ZnI2).
Table 1: Comparison of Catalytic Activity in the Cycloaddition of CO2 to Styrene Oxide
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| 1-Methylimidazole* | 1.0 | 100 | 2.0 | 18 | 50 | 45 | 90 | [1] |
| 1-Ethyl-3-methylimidazolium-based** | 1.0 | 80 | 4.0 | 1 | - | 93 | >99 | [2][3] |
| Tetrabutylammonium Bromide (TBAB) | 1.0 (with co-catalyst) | 120 | 0.4 | 6 | - | 96 | 99 | [4] |
| Zinc Iodide (ZnI2) | 1.0 | 100 | 2.0 | 18 | >99 | 21 | ~21 | [1] |
| ZnI2 + 1-Methylimidazole | 1.0 + 1.0 | 100 | 2.0 | 18 | >99 | 98 | >99 | [1] |
Note: 1-Methylimidazole is a precursor to [EMIM]I and its catalytic behavior provides a relevant baseline. *Note: Data for a 1-butyl-3-methylimidazolium chloride/ZnBr2 system, demonstrating the high efficiency of imidazolium-based ionic liquids.
Table 2: Catalyst Reusability
| Catalyst | Reaction | Recycle Count | Final Yield/Conversion | Reference |
| Imidazolium-based Polymeric Ionic Liquid | CO2 Cycloaddition | 5+ | >80% Yield | [5] |
| CoCo-PBA/TBAB | CO2 Cycloaddition | 6 | 98% of original activity | [3] |
| UIO-66-NH2 (MOF) | CO2 Cycloaddition to Styrene Oxide | 3 | No loss in activity | [6] |
Experimental Protocols
General Procedure for the Catalytic Cycloaddition of CO2 to Styrene Oxide using an Imidazolium-Based Ionic Liquid
This protocol is a representative procedure based on established methods for the cycloaddition of CO2 to epoxides catalyzed by imidazolium-based ionic liquids.
Materials:
-
Styrene oxide (substrate)
-
This compound ([EMIM]I) (catalyst)
-
High-pressure stainless-steel autoclave with a magnetic stirrer
-
Carbon dioxide (reagent grade)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Rotary evaporator
-
NMR spectrometer for product analysis
Procedure:
-
The high-pressure autoclave is thoroughly cleaned and dried.
-
Styrene oxide (e.g., 10 mmol) and this compound (e.g., 0.1 mmol, 1 mol%) are added to the autoclave.
-
The autoclave is sealed and then purged with CO2 gas several times to remove the air.
-
The autoclave is pressurized with CO2 to the desired pressure (e.g., 2.0 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 100°C) with continuous stirring.
-
The reaction is allowed to proceed for a specified time (e.g., 18 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented.
-
The reaction mixture is extracted with ethyl acetate. The ionic liquid phase, being immiscible with ethyl acetate, can be easily separated for potential reuse.
-
The organic phase is collected, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The conversion of styrene oxide and the yield of styrene carbonate are determined by ¹H NMR spectroscopy.
Mechanistic Insights and Visualizations
The enhanced catalytic activity of this compound can be attributed to a synergistic bifunctional activation mechanism. The imidazolium cation acts as a Lewis acid, activating the epoxide by coordinating with the oxygen atom, which facilitates the nucleophilic attack. The iodide anion, a potent nucleophile, then attacks the less sterically hindered carbon atom of the epoxide, leading to ring-opening. The resulting halo-alkoxide intermediate subsequently reacts with CO2, followed by an intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.
Caption: Catalytic cycle for the cycloaddition of CO2 to styrene oxide catalyzed by [EMIM]I.
The logical workflow for evaluating and comparing catalyst performance is a multi-step process that involves careful experimental design and analysis.
Caption: General workflow for comparing the catalytic activity of different catalysts.
Conclusion
The experimental data strongly suggests that this compound and related imidazolium-based ionic liquids offer significant advantages over traditional catalysts for the cycloaddition of CO2 to epoxides. Key benefits include:
-
High Activity and Selectivity: [EMIM]I demonstrates excellent yields and selectivity under relatively mild conditions.
-
Bifunctional Catalysis: The ionic liquid acts as both a Lewis acid and a nucleophile, eliminating the need for a co-catalyst in many cases.
-
Enhanced Reusability: The low volatility and immiscibility of ionic liquids with many organic solvents facilitate easy separation and recycling, contributing to a more sustainable process.
-
Greener Reaction Conditions: The use of [EMIM]I can lead to reactions under lower pressures and temperatures compared to some traditional methods.
For researchers and professionals in chemical synthesis and drug development, the adoption of this compound as a catalyst presents a compelling opportunity to enhance the efficiency, sustainability, and economic viability of cyclic carbonate production. Its superior performance, coupled with its environmentally benign characteristics, marks a significant advancement in the field of green catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of styrene carbonate from styrene oxide and carbon dioxide in the presence of zinc bromide and ionic liquid under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the ¹H-NMR Spectrum of 1-Ethyl-3-methylimidazolium Iodide: A Comparative Guide
This guide provides a comprehensive validation of the ¹H-NMR spectrum for the ionic liquid 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I). Designed for researchers, scientists, and professionals in drug development, this document presents a comparative analysis with structurally similar ionic liquids, supported by experimental data and detailed protocols.
¹H-NMR Spectral Data Comparison
The following table summarizes the ¹H-NMR spectral data for this compound and its analogues. The data, including chemical shifts (δ) in ppm, signal multiplicity, and integration values, are presented for comparative analysis. All spectra referenced were recorded in deuterated chloroform (B151607) (CDCl₃).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-2 (Imidazolium Ring) | 10.05 | s (singlet) | 1H |
| H-4, H-5 (Imidazolium Ring) | 7.53 | dd (doublet of doublets) | 2H | |
| -CH₂- (Ethyl Group) | 4.47 | q (quartet) | 2H | |
| -CH₃ (Methyl Group) | 4.12 | s (singlet) | 3H | |
| -CH₃ (Ethyl Group) | 1.63 | t (triplet) | 3H | |
| 1,3-Diethylimidazolium Iodide | H-2 (Imidazolium Ring) | 9.89 | s (singlet) | 1H |
| H-4, H-5 (Imidazolium Ring) | 7.86 | dd (doublet of doublets) | 2H | |
| -CH₂- (Ethyl Groups) | 4.53 | q (quartet) | 4H | |
| -CH₃ (Ethyl Groups) | 1.65 | t (triplet) | 6H | |
| 1-Isopropyl-3-methylimidazolium Iodide | H-2 (Imidazolium Ring) | 10.03 | s (singlet) | 1H |
| H-4, H-5 (Imidazolium Ring) | 7.63 | dd (doublet of doublets) | 2H | |
| -CH- (Isopropyl Group) | 4.5-4.8 | m (multiplet) | 1H | |
| -CH₃ (Methyl Group) | 4.15 | s (singlet) | 3H | |
| -CH₃ (Isopropyl Group) | 1.60 | d (doublet) | 6H | |
| 1-tert-Butyl-3-methylimidazolium Iodide | H-2 (Imidazolium Ring) | 10.02 | s (singlet) | 1H |
| H-4, H-5 (Imidazolium Ring) | 7.66 | dd (doublet of doublets) | 2H | |
| -CH₃ (Methyl Group) | 4.19 | s (singlet) | 3H | |
| -C(CH₃)₃ (tert-Butyl Group) | 1.75 | s (singlet) | 9H |
Note: The spectral data for all compounds were sourced from a study by Heckman et al. (2022)[1].
Experimental Protocol for ¹H-NMR Spectroscopy
The following methodology was employed for the acquisition of the ¹H-NMR spectra.
Synthesis and Sample Preparation: The imidazolium-based ionic liquids were synthesized via an SN2 reaction.[1] The crude product was purified by washing twice with 10 mL of tert-butyl methyl ether to remove any unreacted starting materials.[1] Any residual ether was subsequently removed by rotary evaporation.[1] Given that this compound is hygroscopic, the samples were capped and stored in a desiccator before analysis or analyzed immediately after the final rotary evaporation step.[1]
NMR Analysis: The ¹H-NMR spectra were acquired on a 60 MHz spectrometer.[1] Deuterated chloroform (CDCl₃) was used as the solvent for all samples.[1]
Logical Workflow for ¹H-NMR Spectrum Validation
The following diagram illustrates the logical workflow for the validation of an ¹H-NMR spectrum, from initial sample preparation to final data comparison and validation.
References
comparative study of the thermal stability of different imidazolium-based ionic liquids
The thermal stability of imidazolium-based ionic liquids is a critical parameter that dictates their suitability for a wide range of applications, including as solvents in chemical synthesis, electrolytes in electrochemical devices, and matrices for drug delivery. Understanding the factors that influence their decomposition temperature is paramount for researchers, scientists, and professionals in drug development to ensure safe and effective implementation. This guide provides a comparative overview of the thermal stability of various imidazolium-based ionic liquids, supported by experimental data and detailed methodologies.
Experimental Protocols
The primary technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA). This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition temperature (Td) is a key parameter derived from TGA, often reported as the onset temperature of mass loss.
Thermogravimetric Analysis (TGA) Protocol:
A typical experimental setup for determining the thermal stability of imidazolium-based ionic liquids involves the following steps:
-
Instrumentation : A thermogravimetric analyzer is used, which consists of a high-precision balance with a sample pan located inside a furnace.
-
Sample Preparation : A small sample of the ionic liquid, typically between 5 to 15 mg, is placed in an inert sample pan, commonly made of aluminum or platinum.[1] To ensure accuracy, the ionic liquid is often dried under high vacuum prior to analysis to remove any residual water, as moisture can significantly lower the decomposition temperature.[1]
-
Atmosphere : The analysis is conducted under a controlled atmosphere, usually an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program : The sample is heated at a constant rate, typically ranging from 5 to 20 °C/min.[1] The heating rate can influence the observed decomposition temperature, with higher rates generally resulting in an overestimation of thermal stability.[1][2]
-
Data Analysis : The mass of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often determined as the onset temperature, which is the intersection of the baseline before decomposition and the tangent of the decomposition curve.[3] Other parameters that may be reported include the temperature at which a certain percentage of mass loss occurs (e.g., T10%) or the peak decomposition temperature from the derivative thermogravimetric (DTG) curve.[2][3]
Data Presentation: Thermal Decomposition of Imidazolium-Based Ionic Liquids
The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nature of both the cation and the anion. The following table summarizes the decomposition temperatures (Td) for a selection of these compounds, illustrating the impact of varying the anion and the alkyl chain length on the imidazolium (B1220033) cation.
| Cation | Anion | Decomposition Temperature (Td), Onset (°C) | Notes |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Tetrafluoroborate (B81430) ([BF4]) | ~424 | The onset decomposition temperature was found to be 697 K (424 °C).[4] |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]) | ~443 | At a heating rate of 10 °C/min, the onset Td is 443 °C.[1] |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Bromide ([Br]) | ~293 | The decomposition process starts around 293 °C.[5] |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Chloride ([Cl]) | ~250-280 | Halide anions generally lead to lower thermal stability.[6][7] The decomposition of [BMIM][Cl] occurs above 200°C.[8] |
| 1-Ethyl-3-methylimidazolium ([EMIM]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]) | ~473 | For [C2MIM][NTf2], the onset decomposition temperature can be around 473 °C.[2] |
| 1-Hexyl-3-methylimidazolium ([HMIM]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]) | ~450 | Increasing the alkyl chain length can slightly decrease the thermal stability in some cases.[9] |
| 1-Octyl-3-methylimidazolium ([OMIM]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]) | ~445 | A longer alkyl chain can lead to a slight decrease in thermal stability.[9] |
Note: The decomposition temperatures presented in this table are approximate values and can vary depending on the specific experimental conditions, such as the heating rate and purity of the sample.
Factors Influencing Thermal Stability
The thermal stability of imidazolium-based ionic liquids is a complex property governed by the interplay of various structural features of the constituent ions. The following diagram illustrates the key factors that influence their thermal decomposition.
Caption: Factors influencing the thermal stability of imidazolium-based ionic liquids.
Discussion of Influencing Factors:
-
Anion Effect : The nature of the anion plays a dominant role in determining the thermal stability of imidazolium-based ionic liquids. Generally, anions with lower nucleophilicity and basicity, such as bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) and tetrafluoroborate ([BF4]⁻), lead to higher thermal stability.[6] Conversely, more nucleophilic anions like halides (Cl⁻, Br⁻) tend to decrease thermal stability by promoting decomposition pathways such as dealkylation of the imidazolium cation.[6][10]
-
Cation Alkyl Chain Length : The effect of the alkyl chain length on the C1 and C3 positions of the imidazolium ring is generally less pronounced than the anion effect. For some series of ionic liquids, an increase in the alkyl chain length can lead to a slight decrease in thermal stability.[9] However, other studies have reported a slight increase in decomposition temperature with longer alkyl chains. This suggests that the influence of the alkyl chain is complex and may depend on other factors such as the nature of the anion.
-
Decomposition Mechanisms : The thermal decomposition of imidazolium-based ionic liquids primarily proceeds through two main pathways: deprotonation of the cation by the anion and dealkylation of the imidazolium cation by the anion.[11][12] The predominant pathway is largely determined by the basicity and nucleophilicity of the anion.
Conclusion
The thermal stability of imidazolium-based ionic liquids is a tunable property that is highly dependent on their molecular structure. The choice of the anion is the most critical factor, with weakly coordinating, non-nucleophilic anions generally affording the most thermally robust ionic liquids. The influence of the cation's alkyl chain length is more subtle. For researchers and professionals in drug development, a thorough understanding of these structure-property relationships is essential for selecting or designing ionic liquids that can withstand the thermal stresses of processing and storage, thereby ensuring the integrity and efficacy of the final product. The data and protocols presented in this guide offer a foundational understanding to aid in this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 9. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
A Comparative Performance Analysis of 1-Ethyl-3-methylimidazolium Iodide in Energy Storage Systems
For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount to innovation. In the realm of energy storage, ionic liquids have garnered significant attention for their unique properties. This guide provides a detailed performance comparison of 1-Ethyl-3-methylimidazolium Iodide (EMIM I) across different battery types, supported by experimental data and protocols.
This compound is an ionic liquid that has been extensively investigated as an electrolyte component, primarily in dye-sensitized solar cells (DSSCs). Its non-volatile nature, high ionic conductivity, and electrochemical stability make it a compelling alternative to traditional volatile organic solvents. This guide focuses on its performance in DSSCs, where a wealth of data is available, and also explores its potential, though less documented, applications in other battery systems.
Performance in Dye-Sensitized Solar Cells (DSSCs)
EMIM I is a key component of the redox electrolyte in DSSCs, typically in combination with iodine (I₂) to form the I⁻/I₃⁻ redox couple. This couple is responsible for regenerating the dye molecules after electron injection into the semiconductor photoanode. The performance of DSSCs is commonly evaluated based on several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
The accompanying table summarizes the performance of DSSCs utilizing EMIM I-based electrolytes under various experimental conditions.
| Photoanode | Dye | Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| ZnO-P | N719 | EMIM I-based | - | - | - | 9.86 | [1] |
| ZnO-S | N719 | EMIM I-based | - | - | - | 8.38 | [1] |
| TiO₂ | N719 | 0.6 M KI, EMIM I, NH₄SCN in ACN | - | - | - | 11.07 | [1] |
| TiO₂ | N719 | 0.9 M EMIM I in ACN (without KI) | - | - | - | - | [1] |
| FTO/TiO₂ | N719 | Ionic liquid copolymer-based with EMIM I | 16.0 | 0.84 | 0.57 | 7.57 | [1] |
| TiO₂ | - | PC/TBAI-DES, 0.1 M I₂, 0.1 M EMIM I in AN | 21.94 | 0.78 | 0.58 | 10.04 | [1] |
The data clearly indicates that EMIM I is a versatile and effective component in DSSC electrolytes, contributing to high power conversion efficiencies. The performance can be further optimized by adjusting its concentration and by the addition of other salts and additives.[1]
Performance in Other Battery Types
While the application of 1-Ethyl-3-methylimidazolium with other anions like bis(trifluoromethylsulfonyl)imide (TFSI) or tetrafluoroborate (B81430) (BF₄) has been explored in lithium-ion and redox flow batteries, there is a notable lack of specific performance data for This compound in these systems. The iodide anion plays a specific role in the I⁻/I₃⁻ redox shuttle, which is central to the operation of DSSCs but is not a common redox couple in conventional lithium-ion or vanadium redox flow batteries.
Research into zinc-iodine redox flow batteries utilizes the I⁻/I₃⁻ redox couple, but the reported electrolytes do not typically feature the 1-Ethyl-3-methylimidazolium cation. Therefore, a direct performance comparison of EMIM I in these battery types is not feasible based on currently available literature.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of EMIM I involves the quaternization of 1-methylimidazole (B24206) with ethyl iodide.
Materials:
-
1-methylimidazole
-
Ethyl iodide
-
Ethyl acetate (B1210297) (for washing)
Procedure:
-
Equimolar amounts of 1-methylimidazole and ethyl iodide are mixed in a round-bottom flask.
-
The mixture is stirred at room temperature. The reaction is exothermic, and the product will begin to precipitate.
-
To ensure complete reaction, the mixture can be gently heated.
-
The resulting solid is washed several times with ethyl acetate to remove any unreacted starting materials.
-
The purified this compound is then dried under vacuum.
Fabrication and Characterization of a Dye-Sensitized Solar Cell
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
TiO₂ paste
-
N719 dye solution
-
Electrolyte: 0.5 M EMIM I, 0.05 M I₂, in an organic solvent like acetonitrile
-
Platinum-coated counter electrode
-
Surfactant (e.g., Triton X-100)
-
Sealing material (e.g., Surlyn)
Procedure:
-
Photoanode Preparation: A layer of TiO₂ paste is screen-printed onto the conductive side of an FTO glass substrate. The film is then sintered at high temperature to create a porous, high-surface-area structure.
-
Dye Sensitization: The sintered TiO₂ film is immersed in a solution of N719 dye for several hours to allow for the adsorption of a monolayer of dye molecules onto the TiO₂ surface.
-
Electrolyte Preparation: The EMIM I-based electrolyte is prepared by dissolving EMIM I and iodine in the chosen solvent.
-
Cell Assembly: The dye-sensitized TiO₂ photoanode and a platinum-coated counter electrode are assembled into a sandwich-like structure, separated by a thin spacer. The cell is sealed, leaving two small holes for electrolyte filling.
-
Electrolyte Filling: The electrolyte is introduced into the cell through one of the holes via vacuum backfilling. The holes are then sealed.
-
Characterization: The photovoltaic performance of the assembled DSSC is measured under simulated sunlight (AM 1.5, 100 mW/cm²) using a solar simulator and a source meter to obtain the J-V curve and determine the PCE, Voc, Jsc, and FF.
Visualizing the Process
To better understand the workflow and the fundamental mechanism of a DSSC utilizing an EMIM I-based electrolyte, the following diagrams are provided.
References
The Industrial Application of 1-Ethyl-3-methylimidazolium Iodide: A Cost-Benefit Analysis
A Comparative Guide for Researchers and Drug Development Professionals
The quest for greener, more efficient, and economically viable industrial processes has led to a surge of interest in ionic liquids (ILs) as potential replacements for volatile and often hazardous traditional organic solvents. Among the vast array of ILs, 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIM]I) has emerged as a compound of interest, particularly in the realm of electrochemical applications. This guide provides a comprehensive cost-benefit analysis of utilizing [EMIM]I in industrial processes, with a focus on its performance in dye-sensitized solar cells (DSSCs) and a comparative perspective on its potential, though less explored, role in biomass processing.
Performance and Cost: A Comparative Overview
The industrial viability of any solvent hinges on a delicate balance between its performance in a given application and its overall cost, which includes initial purchase price, efficiency in use, and the cost and effectiveness of recycling. While lauded for their low volatility, high thermal stability, and tunable properties, ionic liquids, including [EMIM]I, have faced a significant barrier to widespread industrial adoption: their high manufacturing cost compared to conventional solvents.
Cost Profile of 1-Ethyl-3-methylimidazolium Iodide
The synthesis of [EMIM]I typically involves a two-step process: the quaternization of 1-methylimidazole (B24206) with an ethyl halide, followed by an anion exchange reaction. While synthesis methods can achieve high yields, the cost of starting materials and purification processes contribute to a relatively high market price. Current market prices for research-grade [EMIM]I can be significant, making its large-scale industrial use a considerable investment.
| Ionic Liquid / Solvent | Typical Purity | Price per kg (approx.) |
| This compound ([EMIM]I) | 97-99% | ~$1,000 - $5,000+ |
| 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc) | >95% | ~$500 - $2,000 |
| N-Methylmorpholine N-oxide (NMMO) | ~50% in water | ~$10 - $50 |
| Dimethylacetamide (DMAc) | >99% | ~$5 - $20 |
Note: Prices are estimates for research-grade materials and can vary significantly based on supplier, purity, and volume.
Industrial Application Focus: Dye-Sensitized Solar Cells (DSSCs)
One of the most promising industrial applications for [EMIM]I is as a component of the electrolyte in dye-sensitized solar cells (DSSCs). Its role is to facilitate charge transport between the photoanode and the cathode. The performance of [EMIM]I in this application is often compared to other iodide-based salts and organic solvents.
Performance in DSSCs
The efficiency of a DSSC is heavily influenced by the properties of its electrolyte, including ionic conductivity, viscosity, and the diffusion coefficient of the redox couple (typically I⁻/I₃⁻). While organic solvent-based electrolytes often exhibit higher ionic conductivity, their volatility and potential for leakage are significant drawbacks for long-term device stability. [EMIM]I, as a low-volatility ionic liquid, offers a potential solution to this stability issue.
Studies have shown that the performance of [EMIM]I-based electrolytes in DSSCs is influenced by several factors, including its concentration and the presence of co-additives. For instance, mixing [EMIM]I with other iodide salts like potassium iodide (KI) can enhance the overall performance of the DSSC. The viscosity of the ionic liquid is a critical parameter; lower viscosity generally leads to better charge transport and higher cell efficiency. Mixtures of different imidazolium-based ionic liquids, including [EMIM]I, have been explored to create electrolytes with lower viscosity and improved performance[1].
| Electrolyte System | Power Conversion Efficiency (PCE) | Advantages | Disadvantages |
| [EMIM]I in organic solvent (e.g., Acetonitrile) | 5-11% | High ionic conductivity | Volatility, leakage, lower stability |
| Pure [EMIM]I-based electrolyte | 3-7% | Low volatility, high stability | Higher viscosity, lower conductivity |
| [EMIM]I with co-additives (e.g., other ILs, salts) | 6-9% | Improved stability and performance | Increased complexity and cost |
Experimental Protocol: Fabrication of a DSSC with [EMIM]I-based Electrolyte
This protocol outlines the general steps for preparing a DSSC using an electrolyte containing this compound.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste
-
Dye solution (e.g., N719)
-
Electrolyte solution: this compound ([EMIM]I), Iodine (I₂), and a solvent (e.g., acetonitrile (B52724) or a low-volatility organic solvent). A typical composition could be 0.5 M [EMIM]I and 0.05 M I₂.
-
Platinum-coated counter electrode
-
Sealing film (e.g., Surlyn)
Procedure:
-
Photoanode Preparation: A layer of TiO₂ paste is screen-printed onto the FTO glass and sintered at high temperature to create a porous film.
-
Dye Sensitization: The TiO₂-coated slide is immersed in the dye solution for several hours to allow for the adsorption of the dye molecules onto the TiO₂ surface.
-
Electrolyte Preparation: The [EMIM]I and iodine are dissolved in the chosen solvent to the desired concentrations.
-
Cell Assembly: The dye-sensitized photoanode and the platinum-coated counter electrode are assembled in a sandwich-like structure, separated by a sealing film.
-
Electrolyte Injection: The electrolyte solution is injected into the space between the electrodes through a small hole in the counter electrode. The hole is then sealed.
-
Characterization: The photovoltaic performance of the assembled DSSC is measured under simulated sunlight.
Comparative Application: Biomass Processing
While the primary application of [EMIM]I is in electrochemistry, its potential as a solvent for biomass, particularly cellulose (B213188), is an area of interest, though less explored compared to other [EMIM] derivatives like 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc). The ability to dissolve cellulose is a critical step in the production of biofuels and bio-based materials.
Performance in Cellulose Dissolution (Comparative)
The dissolution of cellulose in ionic liquids is primarily driven by the ability of the anion to disrupt the extensive hydrogen-bonding network of the cellulose polymer. Acetate and chloride anions have been shown to be highly effective in this regard. While iodide is a halide anion, its larger size compared to chloride may influence its hydrogen bond accepting ability and thus its efficiency in dissolving cellulose.
Direct quantitative data on the solubility of cellulose in [EMIM]I is scarce in publicly available literature. However, we can infer its potential performance by comparing it with the well-studied [EMIM]OAc and other conventional solvents. It is generally observed that the dissolution capacity of imidazolium-based ionic liquids for cellulose follows the trend: Acetate > Chloride > Bromide > Iodide. This suggests that [EMIM]I would likely be a less effective solvent for cellulose compared to [EMIM]OAc and [EMIM]Cl.
| Solvent | Cellulose Solubility (wt%) | Dissolution Conditions | Viscosity of Solution |
| 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc) | 10-25%[2][3] | 80-110 °C | High[4][5] |
| 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl) | 5-15% | 80-120 °C | Very High |
| This compound ([EMIM]I) | Data not readily available, expected to be lower than [EMIM]Cl | - | - |
| N-Methylmorpholine N-oxide (NMMO)/H₂O | 10-15% | 90-120 °C | High |
| DMAc/LiCl | 5-10% | Room Temperature | Moderate |
Experimental Protocol: Cellulose Dissolution (Hypothetical for [EMIM]I)
This hypothetical protocol is based on established methods for cellulose dissolution in other imidazolium-based ionic liquids and would require optimization for [EMIM]I.
Materials:
-
Microcrystalline cellulose (MCC), dried under vacuum.
-
This compound ([EMIM]I), dried under vacuum.
-
Anti-solvent (e.g., deionized water or ethanol).
Procedure:
-
Dissolution: A predetermined amount of dried MCC is gradually added to the preheated [EMIM]I in a sealed vessel under an inert atmosphere (e.g., nitrogen). The mixture is stirred at a controlled temperature (e.g., 80-120 °C) until the cellulose is fully dissolved. The dissolution time is a key parameter to be recorded.
-
Characterization of Solution: The viscosity of the cellulose-[EMIM]I solution is measured using a rheometer. The dissolution state can be confirmed by optical microscopy under polarized light (absence of birefringence indicates complete dissolution).
-
Regeneration: The dissolved cellulose is regenerated by adding an anti-solvent (e.g., water or ethanol) to the solution, causing the cellulose to precipitate.
-
Washing and Drying: The regenerated cellulose is thoroughly washed with the anti-solvent to remove the ionic liquid and then dried.
-
Characterization of Regenerated Cellulose: The morphology and crystallinity of the regenerated cellulose can be analyzed using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).
Cost-Benefit Analysis: The Verdict on [EMIM]I
The decision to use this compound in an industrial process requires a careful weighing of its advantages and disadvantages.
Benefits:
-
Low Volatility: Significantly reduces solvent loss to the atmosphere and improves workplace safety compared to volatile organic compounds.
-
High Thermal Stability: Allows for a wider operating temperature range in chemical processes.
-
Tunable Properties: The properties of the ionic liquid can be modified by changing the cation or anion, although this guide focuses on [EMIM]I.
-
Potential for Recycling: Like many ionic liquids, [EMIM]I can be recovered and reused, which is crucial for mitigating its high initial cost.
Costs and Challenges:
-
High Initial Cost: The primary barrier to the widespread industrial adoption of [EMIM]I is its high purchase price.
-
Viscosity: Imidazolium-based ionic liquids and their solutions with polymers like cellulose tend to be highly viscous, which can present challenges in pumping, mixing, and processing.
-
Recycling Efficiency and Cost: While recycling is possible, the processes for recovery and purification can be energy-intensive and add to the overall operational cost. The efficiency of recycling iodide-based ILs needs further investigation to determine its economic feasibility on a large scale.
-
Toxicity and Environmental Impact: Although often touted as "green" solvents due to their low volatility, the toxicity of ionic liquids to aquatic life is a growing concern. The long-term environmental fate of iodide-based ionic liquids is not yet fully understood. Data on the toxicity of [EMIM]I is limited, but studies on other imidazolium-based ILs suggest that they can be harmful to aquatic organisms[6].
-
Performance Limitations: In applications like biomass processing, the performance of [EMIM]I may be inferior to other, potentially cheaper, ionic liquids like [EMIM]OAc.
Visualizing the Process: Synthesis and Application Workflows
To better understand the lifecycle and application of this compound, the following diagrams illustrate the key process flows.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A streamlined workflow for the fabrication of a dye-sensitized solar cell using a [EMIM]I-based electrolyte.
Conclusion
This compound presents a compelling case for use in specific industrial applications where its unique properties, such as low volatility and high thermal stability, are paramount. In the context of dye-sensitized solar cells, it offers a pathway to more stable and durable devices, albeit potentially at the cost of some initial performance compared to volatile organic solvent-based electrolytes.
For broader applications like biomass processing, the cost-benefit analysis appears less favorable for [EMIM]I when compared to more effective and potentially cheaper ionic liquids like [EMIM]OAc. The high initial cost, coupled with the energy-intensive nature of recycling and unresolved questions about its long-term environmental impact, remain significant hurdles.
For researchers, scientists, and drug development professionals, the decision to employ [EMIM]I should be based on a thorough evaluation of the specific process requirements. In niche applications where performance and stability justify the cost, [EMIM]I can be a valuable tool. However, for large-scale industrial processes, particularly those with established and more economical solvent options, a compelling case for the cost-effectiveness of [EMIM]I has yet to be fully demonstrated. Further research into reducing its production cost, improving recycling efficiency, and better understanding its environmental footprint will be crucial for unlocking its full industrial potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films [mdpi.com]
- 4. Viscosity of cellulose-imidazolium-based ionic liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 1-Ethyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
1-Ethyl-3-methylimidazolium (B1214524) iodide ([EMIM]I) is a versatile room-temperature ionic liquid that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including high polarity, thermal stability, and low viscosity, make it a compelling alternative to traditional organic solvents and a functional material in its own right.[1] This guide provides a comparative overview of the applications of [EMIM]I in dye-sensitized solar cells (DSSCs), catalysis, and its potential in drug development, supported by experimental data and detailed protocols.
Dye-Sensitized Solar Cells (DSSCs)
[EMIM]I is a prominent component in the electrolyte of dye-sensitized solar cells, where it serves as a source of the iodide/triiodide (I⁻/I₃⁻) redox couple, crucial for the regeneration of the sensitizing dye. Its performance is often compared with other iodide salts and ionic liquids.
Performance Comparison in DSSCs
The efficiency of a DSSC is highly dependent on the composition of its electrolyte. The following table summarizes the performance of DSSCs utilizing [EMIM]I-based electrolytes compared to alternatives.
| Electrolyte Composition | Alternative Compared | Key Performance Metric | [EMIM]I Performance | Alternative Performance | Reference |
| 0.9 M [EMIM]I in acetonitrile (B52724) (ACN) | 0.6 M Potassium Iodide (KI) in ACN | Power Conversion Efficiency (η) | Best efficiency obtained at 0.9 M concentration | High performance when mixed with [EMIM]I | [2] |
| [EMIM]I-based electrolyte with ZnO-P photoanode | [EMIM]I-based electrolyte with ZnO-S photoanode | Power Conversion Efficiency (η) | 9.86% | 8.38% | [2] |
| [EMIM]I and NH₄SCN in 0.6 M KI solution | KI and [EMIM]I mixture | Power Conversion Efficiency (η) | 11.07% | High performance | [2] |
| Mixture of [EMIM]I/DMII/AMII | Single ILs (HMII, BMII, PMII) | Power Conversion Efficiency (η) | Better performance | Lower performance | [1] |
| [EMIM]I with other ILs (e.g., EMImDCA) | Standard organic electrolyte | Photocurrent | >80% of standard | 100% (standard) |
Note: DMII = 1,3-dimethylimidazolium (B1194174) iodide; AMII = 1-allyl-3-methylimidazolium (B1248449) iodide; HMII = 1-hexyl-3-methylimidazolium (B1224943) iodide; BMII = 1-butyl-3-methylimidazolium iodide; PMII = 1-propyl-3-methylimidazolium iodide; EMImDCA = 1-ethyl-3-methylimidazolium dicyanamide.
Experimental Protocol: Fabrication of a DSSC with [EMIM]I Electrolyte
This protocol outlines the general steps for fabricating a dye-sensitized solar cell using an electrolyte containing 1-ethyl-3-methylimidazolium iodide.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Sensitizing dye solution (e.g., N719)
-
[EMIM]I-based electrolyte: 0.9 M this compound, 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile.
-
Platinized counter electrode
-
Sealing gasket (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates thoroughly.
-
Deposit a layer of TiO₂ paste on the conductive side of the FTO glass using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂-coated substrate at high temperatures (e.g., 450-500 °C) to create a porous, high-surface-area film.
-
After cooling, immerse the photoanode in a solution of the sensitizing dye for several hours to ensure adequate dye adsorption.
-
-
Assembly of the Solar Cell:
-
Place a sealing gasket around the TiO₂ film on the photoanode.
-
Position the platinized counter electrode on top of the gasket, with the platinum-coated side facing the TiO₂.
-
Heat the assembly to melt the gasket and seal the cell.
-
-
Electrolyte Injection:
-
Introduce the [EMIM]I-based electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Ensure the electrolyte fully penetrates the porous TiO₂ layer.
-
Seal the holes to prevent leakage.
-
-
Characterization:
-
Measure the photovoltaic performance of the assembled DSSC under simulated sunlight (e.g., AM 1.5).
-
Catalysis in Organic Synthesis
[EMIM]I has emerged as a green and efficient catalyst and solvent for various organic reactions.[1] Its ionic nature and Lewis acidic properties facilitate reactions that traditionally require harsh conditions or volatile organic solvents.
Comparative Performance in Catalytic Reactions
The following table compares the performance of [EMIM]I as a catalyst with conventional alternatives in two common organic reactions.
| Reaction | Substrates | [EMIM]I Conditions & Yield | Alternative Catalyst & Conditions | Alternative Yield | Reference |
| Friedel-Crafts Acylation | Ferrocene and Acetic Anhydride | [EMIM]I, solvent-free, 90°C, 2h | AlCl₃, CH₂Cl₂, rt, 2h | High | [3] |
| Knoevenagel Condensation | Benzaldehyde and Malononitrile | [EMIM]I, solvent-free, rt, 10 min | Piperidine, EtOH, reflux, 1h | Good to Excellent | [4] |
Experimental Protocol: Knoevenagel Condensation using [EMIM]I
This protocol describes a general procedure for the Knoevenagel condensation catalyzed by this compound.
Materials:
-
Aldehyde or ketone
-
Active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate)
-
This compound ([EMIM]I)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, mix the aldehyde or ketone (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of [EMIM]I (e.g., 10 mol%).
-
Stir the mixture at room temperature. The reaction is typically complete within a short period (10-30 minutes), which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
The aqueous layer containing the [EMIM]I can be concentrated and the ionic liquid can be recovered and reused.
-
Potential in Drug Development
The unique properties of ionic liquids have opened up new avenues in pharmaceutical sciences, particularly in drug delivery.[5] While specific comparative studies on [EMIM]I in drug development are limited, its characteristics as an imidazolium-based ionic liquid suggest several potential applications.
Potential Roles of [EMIM]I in Drug Delivery:
-
Solubilization of Poorly Soluble Drugs: Imidazolium-based ionic liquids have been shown to enhance the solubility of various active pharmaceutical ingredients (APIs).[6] The tunable nature of the cation and anion allows for the design of ionic liquids with specific solvation properties. [EMIM]I, with its polar nature, could potentially be used to dissolve and formulate drugs with low aqueous solubility.
-
Formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A novel approach in drug delivery is to synthesize an ionic liquid where the API itself is the cation or anion. This can lead to improved physicochemical properties, such as enhanced solubility and membrane permeability. While not yet demonstrated for [EMIM]I, the imidazolium (B1220033) scaffold is a common choice for creating API-ILs.
-
Transdermal Drug Delivery: Some imidazolium ionic liquids have been investigated as skin permeation enhancers.[7] They are thought to interact with the stratum corneum, temporarily disrupting its barrier function and allowing for increased drug penetration. The properties of [EMIM]I suggest it could be explored for similar applications.
It is important to note that extensive toxicological and biocompatibility studies are required before any ionic liquid, including [EMIM]I, can be considered for pharmaceutical applications. The current body of research primarily focuses on the material science and catalytic applications of [EMIM]I.
Conclusion
This compound is a versatile ionic liquid with proven applications in dye-sensitized solar cells and organic catalysis. In DSSCs, it serves as an effective component of the electrolyte, contributing to high power conversion efficiencies. As a catalyst, it offers a green and efficient alternative to traditional methods for important carbon-carbon bond-forming reactions. While its role in drug development is still in its nascent stages, the general properties of imidazolium-based ionic liquids suggest a promising future for [EMIM]I in this field, pending further research into its efficacy and safety. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for researchers and professionals working with this remarkable ionic liquid.
References
assessing the green solvent properties of 1-Ethyl-3-methylimidazolium Iodide against other solvents
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical processes has led to a surge in the investigation of "green solvents" as replacements for traditional volatile organic compounds (VOCs). Among these, ionic liquids (ILs) have garnered significant attention due to their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency. This guide provides a detailed comparison of the green solvent properties of 1-Ethyl-3-methylimidazolium Iodide ([EMIM][I]) against a range of conventional and alternative solvents. The assessment is based on a comprehensive review of experimental data covering physicochemical properties, mammalian toxicity, ecotoxicity, and biodegradability.
Executive Summary
This compound is a salt that is solid at room temperature and exhibits solubility in polar solvents. While its low volatility is a key characteristic of green solvents, its overall "greenness" is challenged by its moderate acute oral toxicity, irritant nature, and likely poor biodegradability, a common trait among imidazolium-based ionic liquids. This guide presents the available data to facilitate an informed and objective assessment of [EMIM][I] as a potential green solvent in various applications.
Data Presentation
Table 1: Physicochemical Properties of [EMIM][I] and Comparative Solvents
| Property | This compound ([EMIM][I]) | Water | Ethanol | Acetone | Dichloromethane | Toluene | 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) |
| Molecular Weight ( g/mol ) | 238.07 | 18.02 | 46.07 | 58.08 | 84.93 | 92.14 | 226.02 |
| Appearance | White or slight-yellow solid[1] | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | Colorless to pale yellow liquid |
| Melting Point (°C) | 74-85 | 0 | -114 | -95 | -97 | -95 | 6.5 |
| Boiling Point (°C) | Decomposes | 100 | 78 | 56 | 40 | 111 | >300 |
| Density (g/cm³ at 25°C) | 1.642 | 0.997 | 0.789 | 0.784 | 1.326 | 0.867 | 1.20 |
| Viscosity (cP at 25°C) | Data not available | 0.89 | 1.07 | 0.31 | 0.42 | 0.56 | 103 |
| Thermal Decomposition Temp. (°C) | ~249 | N/A | N/A | N/A | N/A | N/A | ~400 |
| Solubility | Soluble in water, dichloromethane, ethanol, acetonitrile[1] | Miscible with many liquids | Miscible with water | Miscible with water | Immiscible with water | Immiscible with water | Soluble in water |
Table 2: Mammalian Toxicity Data of [EMIM][I] and Comparative Solvents
| Solvent | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, ppm, 4h) |
| This compound ([EMIM][I]) | >300 - 2000[2] | Data not available | Data not available |
| Water | >90000 | N/A | N/A |
| Ethanol | 7060 | >20000 | 124.7 (as mg/L) |
| Acetone | 5800 | >15800 | 76 (as mg/L) |
| Dichloromethane | >2000 | >2000 | 14400 (7h, mouse) |
| Toluene | 5500 - 7400[3] | 12124 | 5320 (7h, mouse)[3] |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) | 300 - 2000 | >2000 | Data not available |
Note: [EMIM][I] is also classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[4]
Table 3: Ecotoxicity Data of Imidazolium-Based Ionic Liquids and Comparative Solvents
| Solvent | Fish (LC50, 96h, mg/L) | Daphnia magna (EC50, 48h, mg/L) | Algae (IC50, 72h, mg/L) |
| Imidazolium-based ILs (general) | 126 (48h, P. dabryanus for [C8mim]Cl) | 8.03 - 19.91[5] | 0.69 - 0.86 (S. obliquus for [C8mim]Cl) |
| Water | N/A | N/A | N/A |
| Ethanol | >100 | >100 | >100 |
| Acetone | >100 | >100 | >100 |
| Dichloromethane | 193 (Pimephales promelas) | 109 (48h) | 220 (96h, Pseudokirchneriella subcapitata) |
| Toluene | 5.5 (Oncorhynchus mykiss) | 3.78 (48h) | 12.5 (96h, Pseudokirchneriella subcapitata) |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) | Data not available | 5.18[6] | Data not available |
Note: Specific ecotoxicity data for this compound was not found. The data presented for imidazolium-based ILs should be considered as indicative.
Table 4: Biodegradability of [EMIM][I] and Comparative Solvents
| Solvent | Biodegradability (OECD 301) | Result |
| This compound ([EMIM][I]) | Data not available | Likely not readily biodegradable |
| Water | N/A | N/A |
| Ethanol | Readily Biodegradable | >60% in 28 days |
| Acetone | Readily Biodegradable | >60% in 28 days |
| Dichloromethane | Not Readily Biodegradable | <10% in 28 days |
| Toluene | Readily Biodegradable | >60% in 28 days |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) | Not Readily Biodegradable | <60% in 28 days |
Note: The biodegradability of many imidazolium-based ionic liquids is generally low. While specific data for [EMIM][I] is unavailable, it is predicted to be not readily biodegradable based on the behavior of structurally similar compounds.
Experimental Protocols
Viscosity Measurement (Rotational Rheometer)
Objective: To determine the dynamic viscosity of the solvent as a function of shear rate and temperature.
Apparatus: Rotational rheometer with a cone-plate or parallel-plate measuring system.
Procedure:
-
Calibration: Calibrate the rheometer according to the manufacturer's instructions using a standard viscosity fluid.
-
Sample Loading: Place a sufficient amount of the solvent sample onto the lower plate of the rheometer.
-
Gap Setting: Lower the upper geometry (cone or plate) to the specified gap distance. Ensure the sample fills the gap completely without overflowing.
-
Temperature Equilibration: Set the desired temperature and allow the sample to equilibrate for a sufficient time.
-
Shear Rate Sweep: Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹), while measuring the shear stress.
-
Data Analysis: Plot the shear stress versus the shear rate. The viscosity is calculated as the shear stress divided by the shear rate. For Newtonian fluids, the viscosity will be constant over the range of shear rates.
Acute Oral Toxicity (OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance, providing an estimate of the LD50 (the dose lethal to 50% of the test animals).
Apparatus: Gavage needles, animal cages, and balances.
Procedure:
-
Animal Selection: Use healthy, young adult rats (usually females), weighing between 200-300g.
-
Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days.
-
Fasting: Fast the animals overnight prior to dosing.
-
Dosing: Administer the test substance by oral gavage in a stepwise procedure. Start with a single animal at a predetermined dose level (e.g., 300 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure:
-
If the animal survives, dose two more animals at the same dose. If both survive, proceed to a higher dose level in a new set of animals.
-
If the first animal dies, dose two more animals at a lower dose level.
-
-
Data Analysis: The LD50 is estimated based on the dose levels at which mortality occurs.
Ecotoxicity: Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)[5][8][9][10][11]
Objective: To determine the concentration of a substance that causes immobilization in 50% of Daphnia magna over a 48-hour period (EC50).[4][7][8][9][10]
Apparatus: Glass beakers, temperature-controlled incubator, and a light source.
Procedure:
-
Test Organisms: Use juvenile Daphnia magna (<24 hours old).[9]
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable medium, along with a control.[4]
-
Exposure: Place a group of Daphnia (e.g., 20 individuals, divided into four replicates of five) into each test concentration and the control.[8] The test is run for 48 hours under controlled temperature and lighting conditions.[4][7][9][10]
-
Observation: At 24 and 48 hours, count the number of immobilized Daphnia (those unable to swim within 15 seconds after gentle agitation).[9]
-
Data Analysis: Calculate the percentage of immobilization for each concentration and determine the 48-hour EC50 using appropriate statistical methods.[10]
Ready Biodegradability: Closed Bottle Test (OECD Guideline 301D)
Objective: To assess the ready biodegradability of a substance by measuring the biochemical oxygen demand (BOD).
Apparatus: BOD bottles, dissolved oxygen meter, and a temperature-controlled incubator.
Procedure:
-
Test Medium: Prepare a mineral medium and inoculate it with a small volume of activated sludge from a wastewater treatment plant.
-
Test Setup: Add the test substance to the inoculated medium in sealed BOD bottles at a concentration that will yield a theoretical oxygen demand (ThOD) of 2-5 mg/L. Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.
-
Dissolved Oxygen Measurement: Measure the dissolved oxygen concentration in the bottles at regular intervals.
-
Data Analysis: Calculate the percentage of biodegradation as the ratio of the measured BOD to the ThOD. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.
Mandatory Visualization
Caption: Logical workflow for assessing the "greenness" of a solvent.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. [PDF] Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride | Semantic Scholar [semanticscholar.org]
- 6. oecd.org [oecd.org]
- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 8. oecd.org [oecd.org]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. biotecnologiebt.it [biotecnologiebt.it]
Comparative Analysis of 1-Ethyl-3-methylimidazolium Iodide: A Guide to Physicochemical Properties
A detailed examination of the experimental data for 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I) and a comparison with alternative ionic liquids reveals key insights into its performance characteristics. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts.
This compound ([EMIM]I) is an ionic liquid that has garnered interest for various applications, including as a solvent in organic synthesis and as an electrolyte component in electrochemical devices.[1] Its physicochemical properties, such as density, viscosity, conductivity, and thermal stability, are critical for its effective implementation. This guide presents a cross-validation of these properties and compares them with those of other common imidazolium-based ionic liquids.
Physicochemical Properties: A Comparative Overview
The performance of an ionic liquid is intrinsically linked to its physical and chemical characteristics. The following tables summarize the experimental data for [EMIM]I and several alternative ionic liquids, offering a clear comparison of their key properties.
Table 1: Density of Selected Ionic Liquids at Various Temperatures
| Ionic Liquid | Temperature (°C) | Density (g/cm³) |
| [EMIM]I | 25 | 1.63[1] |
| [EMIM][BF₄] | 25 | ~1.28 |
| [EMIM][NTf₂] | 20 | 1.5177 |
| [BMIM][BF₄] | 25 | ~1.17 |
Table 2: Viscosity of Selected Ionic Liquids at Various Temperatures
| Ionic Liquid | Temperature (°C) | Viscosity (mPa·s) |
| [EMIM]I | - | - |
| [EMIM][BF₄] | 25 | 33 |
| [EMIM][NTf₂] | 20 | 34 |
| [BMIM][BF₄] | 25 | 64 |
Note: Specific temperature-dependent viscosity data for [EMIM]I is limited. The viscosity of ionic liquids is highly dependent on the anion, with iodide-containing ionic liquids generally exhibiting higher viscosity compared to those with anions like BF₄⁻ or NTf₂⁻.
Table 3: Ionic Conductivity of Selected Ionic Liquids at Various Temperatures
| Ionic Liquid | Temperature (°C) | Ionic Conductivity (mS/cm) |
| [EMIM]I | - | - |
| [EMIM][BF₄] | 25 | ~13.6 |
| [EMIM][NTf₂] | 25 | ~8.8 |
| [BMIM][BF₄] | 25 | ~3.0 |
Table 4: Thermal Stability of Selected Ionic Liquids
| Ionic Liquid | Decomposition Temperature (Td) (°C) |
| [EMIM]I | 249 |
| [EMIM][BF₄] | ~400 |
| [EMIM][NTf₂] | ~450 |
| [BMIM][BF₄] | ~400 |
Note: The decomposition temperature is a key indicator of the thermal stability of an ionic liquid.
Experimental Protocols: Methodologies for Characterization
The accurate determination of the physicochemical properties of ionic liquids relies on standardized experimental procedures. The following sections detail the methodologies for measuring density, viscosity, ionic conductivity, and thermal stability.
Density Measurement
Density is a fundamental property that is often measured using a vibrating tube densimeter .
Principle: The principle of this technique is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with a sample liquid. The change in frequency is directly related to the density of the liquid.
Procedure:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Sample Injection: The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired temperature, controlled by a Peltier thermostat.
-
Measurement: The resonant frequency of the oscillating tube is measured, and the instrument's software calculates the density of the sample based on the calibration data.
-
Cleaning: The U-tube is thoroughly cleaned with appropriate solvents and dried before the next measurement.
Viscosity Measurement
The viscosity of ionic liquids is commonly determined using a rotational viscometer .
Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is proportional to this torque.
Procedure:
-
Instrument Setup: The appropriate spindle and guard leg are selected based on the expected viscosity of the sample. The viscometer is leveled.
-
Sample Preparation: The ionic liquid is placed in a temperature-controlled sample cup or beaker.
-
Measurement: The spindle is immersed in the sample to the marked level and rotated at a specific speed. The system is allowed to equilibrate.
-
Data Acquisition: The torque reading is recorded from the instrument's display. The viscosity is then calculated using the instrument's calibration constants.
-
Temperature Control: The temperature of the sample is precisely controlled throughout the measurement using a circulating water bath or a Peltier temperature controller.
Ionic Conductivity Measurement
Ionic conductivity is measured using a conductometer equipped with a conductivity cell.
Principle: This technique measures the ability of a solution to conduct an electric current between two electrodes. The conductivity is determined from the measured resistance of the solution.
Procedure:
-
Calibration: The conductivity cell is calibrated using standard solutions of known conductivity (e.g., potassium chloride solutions).
-
Sample Preparation: The ionic liquid is placed in a clean, dry, and temperature-controlled measurement cell.
-
Measurement: The conductivity probe is immersed in the ionic liquid, ensuring the electrodes are fully submerged.
-
Temperature Compensation: The measurement is temperature-compensated, as conductivity is highly dependent on temperature. Modern conductometers often have automatic temperature compensation.
-
Reading: The conductivity value is read directly from the instrument's display.
Thermal Stability Assessment
The thermal stability of ionic liquids is typically evaluated using Thermogravimetric Analysis (TGA) .
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature is identified as the temperature at which a significant mass loss begins.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the ionic liquid is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range.
-
Data Recording: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically defined as the temperature at which 5% or 10% mass loss occurs.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using the DOT language.
Caption: General structure of imidazolium-based ionic liquids.
Caption: Workflow for ionic liquid characterization.
References
A Comparative Guide to 1-Ethyl-3-methylimidazolium Iodide in Organic Reactions
For researchers, scientists, and professionals in drug development, the choice of solvent and catalyst can critically influence the outcome of an organic synthesis. In the landscape of green chemistry, ionic liquids have emerged as promising alternatives to conventional volatile organic compounds. Among them, 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIM]I) has garnered attention for its potential to catalyze a variety of organic reactions. This guide provides an objective comparison of [EMIM]I's performance against other alternatives in key organic transformations, supported by experimental data.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the formation of carbon-carbon bonds in aromatic systems. The performance of [EMIM]I, particularly in its modified form as a chloroaluminate ionic liquid, has been investigated and compared with other catalytic systems.
Data Presentation: Friedel-Crafts Acylation of Ferrocene (B1249389)
| Catalyst / Solvent System | Acylating Agent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| [EMIM]I-(AlCl₃)ₓ | Acetyl Chloride | 10 min | RT | >95 | [1] |
| [BMIM][BF₄] / Cu(OTf)₂ | Benzoyl Chloride | 1 h | 80 | >99 | |
| [BMIM][BF₄] / Sc(OTf)₃ | Benzoyl Chloride | 1 h | 80 | 10 | |
| Traditional (AlCl₃ in CH₂Cl₂) | Acetyl Chloride | 15 min | RT | ~90 | General Textbook |
Experimental Protocol: Friedel-Crafts Acylation of Ferrocene using [EMIM]I-(AlCl₃)ₓ
A solution of ferrocene (1.0 mmol) in the ionic liquid 1-ethyl-3-methylimidazolium chloroaluminate ([EMIM]I-(AlCl₃)ₓ) is prepared in a round-bottom flask under an inert atmosphere. To this stirred solution, the acylating agent (e.g., acetyl chloride, 1.1 mmol) is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with ice-water and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography.[1]
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. Various imidazolium-based ionic liquids have been demonstrated to efficiently catalyze this reaction.
Data Presentation: Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst / Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| [EMIM]I | Not specified | Not specified | Not specified | [2] |
| [BMIM][OH] | 10 min | RT | 95 | [3] |
| [MeOEtMIM][CF₃COO] | 20 min | RT | 89 | [4] |
| [BMIM][CF₃COO] | 30 min | RT | 74 | [4] |
| Piperidine in Ethanol | 2-4 h | Reflux | ~80-90 | General Textbook |
Experimental Protocol: Knoevenagel Condensation using an Imidazolium-based Ionic Liquid
In a typical procedure, a mixture of the aldehyde (e.g., benzaldehyde, 1 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and the ionic liquid (e.g., [BMIM][OH], 2 mL) is stirred at room temperature. The progress of the reaction is monitored by TLC. After the reaction is complete, water is added to the mixture, and the product precipitates. The solid product is then collected by filtration, washed with water, and dried. The ionic liquid can often be recovered from the aqueous filtrate and reused.[3]
Esterification
Esterification is a widely used reaction for the synthesis of esters from carboxylic acids and alcohols. Ionic liquids, including those based on the 1-ethyl-3-methylimidazolium cation, have been employed as efficient and recyclable catalysts for this transformation.
Data Presentation: Esterification of Acetic Acid with Ethanol
| Catalyst / Solvent | Reaction Time | Temperature (°C) | Conversion (%) | Reference |
| [EMIM][HSO₄] | Not specified | 60 | ~60 | [5] |
| [BMIM][HSO₄] | Not specified | 80 | ~70 | [5] |
| Amberlyst-15 | 24 h | 333 K | ~60 | [5] |
| Sulfuric Acid | Several hours | Reflux | ~65-70 | General Textbook |
Experimental Protocol: Esterification using an Imidazolium-based Ionic Liquid
A mixture of the carboxylic acid (e.g., acetic acid, 1 mol), the alcohol (e.g., ethanol, 1 mol), and the acidic ionic liquid (e.g., [EMIM][HSO₄], 0.1 mol) is heated with stirring in a round-bottom flask equipped with a reflux condenser. The reaction temperature is maintained for a specified period. Upon completion, the ester product often forms a separate layer from the ionic liquid, allowing for easy separation by decantation. The ionic liquid can then be recovered by removing any dissolved water under vacuum and reused for subsequent reactions.[5]
Aldol (B89426) Condensation
The aldol condensation is a crucial carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated carbonyl compounds. While various ionic liquids have been explored as media for this reaction, specific benchmark data for [EMIM]I is limited. However, the performance of other imidazolium-based ionic liquids provides a useful point of reference.
Data Presentation: Aldol Condensation of Benzaldehyde with Acetone
| Catalyst / Solvent System | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| [EMIM]I | Not specified | Not specified | Not specified | [2] |
| Amine-functionalized ILs (Microwave) | 30 min | 80 | ~90 | [6] |
| NaOH in Ethanol/Water | 15 min | RT | High | [7] |
| Protic ionic liquids | Not specified | Not specified | >98 (Conversion) | [2] |
Experimental Protocol: Base-Catalyzed Aldol Condensation
To a stirred solution of an aldehyde (e.g., benzaldehyde, 10 mmol) and a ketone (e.g., acetone, 20 mmol) in a suitable solvent (e.g., ethanol/water), a catalytic amount of a base (e.g., aqueous NaOH) is added at room temperature. The reaction mixture is stirred for a specified time, during which the product may precipitate. The solid product is then collected by filtration, washed with cold water and cold ethanol, and dried. For reactions in ionic liquids, the product can be extracted with an organic solvent, and the ionic liquid can be recovered and reused.[7]
Visualizations
Experimental Workflow for a Typical Ionic Liquid-Catalyzed Reaction
Caption: A generalized workflow for organic synthesis using an ionic liquid as a recyclable catalyst and solvent.
General Mechanism for Imidazolium-based Ionic Liquid Catalysis
Caption: A simplified representation of the catalytic role of [EMIM]I in activating reactants in organic synthesis.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amherst.edu [amherst.edu]
Safety Operating Guide
Proper Disposal of 1-Ethyl-3-methylimidazolium Iodide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of 1-Ethyl-3-methylimidazolium (B1214524) Iodide, a common ionic liquid in research and development settings. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
1-Ethyl-3-methylimidazolium Iodide is classified as a hazardous substance, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a fume hood.[1] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[3]
Hazard and Safety Data Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | Corrosion, Exclamation Mark | Danger | H315: Causes skin irritation.[2] |
| Serious Eye Damage (Category 1) | Corrosion | Danger | H318: Causes serious eye damage.[2] |
| Acute Toxicity (Oral, Category 4) | Exclamation Mark | Danger | H302: Harmful if swallowed.[3] |
| STOT - Single Exposure (Category 3) | Exclamation Mark | Danger | H335: May cause respiratory irritation.[2][3] |
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1] Do not allow the material to enter drains or waterways.[1]
Spill Cleanup Protocol:
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, prevent dust formation.[1][4]
-
Collection: Carefully sweep or scoop the spilled material into a suitable, labeled, and sealed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.
Proper Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[5] This substance must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste this compound, including contaminated materials, in a designated, compatible, and clearly labeled hazardous waste container.[5][6][7] The container must be kept sealed except when adding waste.[5]
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound" and including the approximate concentration and quantity.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5] Use secondary containment for liquid waste.[5]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4][8][9]
Advanced Disposal Methodologies: Experimental Protocols
While professional incineration is the standard disposal route, advanced oxidation processes (AOPs) have shown promise for the degradation of imidazolium-based ionic liquids in aqueous solutions.[1][2][5] These methods typically involve the generation of highly reactive hydroxyl radicals to break down the organic cation.[5]
Experimental Protocol: Fenton Oxidation for Imidazolium (B1220033) Cation Degradation
This protocol is a generalized procedure based on the degradation of similar imidazolium ionic liquids and would require optimization and validation for this compound.[4] This should only be performed by trained personnel in a controlled laboratory setting.
-
Objective: To degrade the 1-ethyl-3-methylimidazolium cation in an aqueous solution.
-
Materials:
-
Waste aqueous solution of this compound (concentration to be determined and optimized).
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O).
-
30% Hydrogen peroxide (H₂O₂).
-
Sulfuric acid (H₂SO₄) for pH adjustment.
-
Sodium hydroxide (B78521) (NaOH) for neutralization.
-
-
Procedure:
-
Preparation: Dilute the waste ionic liquid solution with water to a known concentration (e.g., 2 mmol L⁻¹).
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid.[4] This is the optimal pH for the Fenton reaction.
-
Catalyst Addition: Add a catalytic amount of Iron(II) sulfate (e.g., 5 mmol L⁻¹).[4] Stir until dissolved.
-
Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide (e.g., 20 mmol L⁻¹) to the solution.[4] The reaction is exothermic and may produce gas; add the peroxide in portions to control the reaction rate.
-
Reaction: Allow the mixture to react at a controlled temperature (e.g., 313 K or 40°C) for a specified period (e.g., 120 minutes), with continuous stirring.[4]
-
Quenching and Neutralization: After the reaction period, quench any remaining peroxide by adding a small amount of sodium sulfite (B76179) or by raising the pH. Neutralize the solution to a pH between 6 and 8 with sodium hydroxide. This will precipitate the iron catalyst as iron(III) hydroxide.
-
Separation: Remove the iron hydroxide precipitate by filtration.
-
Analysis: Analyze the treated solution to confirm the degradation of the imidazolium cation and to identify any byproducts before final disposal according to local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. sophia.repo.nii.ac.jp [sophia.repo.nii.ac.jp]
- 4. Factors that influence the degradation of 1-ethyl-3-methylimidazolium hexafluorophosphate by Fenton oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced oxidation processes for the removal of [bmim][Sal] third generation ionic liquids: effect of water matrices and intermediates identification - RSC Advances (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling 1-Ethyl-3-methylimidazolium Iodide
Essential Safety and Handling Guide for 1-Ethyl-3-methylimidazolium Iodide
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Adherence to proper PPE guidelines is crucial to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety glasses with side-shields or a face shield.[1] | Goggles should be worn to protect against splashes and fumes.[3] A face shield offers broader protection and is recommended when there is a high potential for splashing.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | Disposable nitrile gloves may be used for incidental contact, but should be changed immediately upon contamination.[4] For tasks with a higher risk of exposure, heavier-duty gloves like neoprene are recommended.[4][5] |
| Laboratory coat, apron, or full-body suit.[3] | A lab coat should be worn to prevent contact with the body. For larger quantities or situations with a high splash risk, a chemical-resistant apron or suit is advised.[3][4] | |
| Respiratory Protection | Dust mask (e.g., N95 type) or respirator. | To be used in areas with inadequate ventilation or when dust formation is likely.[1][6] The type of respirator should be selected based on the potential exposure level. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are essential to prevent accidental exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid dust formation.[1][7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
-
Before starting, inspect all PPE for integrity.[4]
2. Handling the Chemical:
-
Avoid direct contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1] If working with the solid form, handle it carefully to prevent it from becoming airborne.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][8]
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[1][6]
Emergency and First Aid Protocols
In the event of an exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2] |
| In case of skin contact | Wash off immediately with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[6] Contaminated clothing should be removed and washed before reuse.[2] |
| If inhaled | Move the person to fresh air.[1][7] If breathing is difficult, provide artificial respiration or oxygen.[2] Consult a physician if symptoms persist.[1][8] |
| If swallowed | Do NOT induce vomiting.[2] Rinse mouth with water and then drink plenty of water.[1][8] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[2] |
Disposal Plan: Step-by-Step Procedures
Proper disposal is crucial to prevent environmental contamination and adhere to regulations.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed container.[2]
2. Spill Cleanup:
-
Wear appropriate PPE as outlined in Table 1.
-
For solid spills, gently sweep up the material and place it in a suitable, closed container for disposal.[1][7]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and shovel into a suitable container for disposal.[8]
-
Ventilate the area and wash the spill site after material pickup is complete.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[2]
-
Do not allow the product to enter drains or waterways.[1][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. iolitec.de [iolitec.de]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. na.bhs1.com [na.bhs1.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. iolitec.de [iolitec.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
